molecular formula C11H12N2O B1330546 (1-Benzyl-1H-imidazol-2-yl)methanol CAS No. 5376-10-3

(1-Benzyl-1H-imidazol-2-yl)methanol

Cat. No.: B1330546
CAS No.: 5376-10-3
M. Wt: 188.23 g/mol
InChI Key: SGIKRGDBBXWNRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Benzyl-1H-imidazol-2-yl)methanol is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 217336. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1-benzylimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-9-11-12-6-7-13(11)8-10-4-2-1-3-5-10/h1-7,14H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIKRGDBBXWNRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50309838
Record name (1-Benzyl-1H-imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50309838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5376-10-3
Record name 5376-10-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217336
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-Benzyl-1H-imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50309838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-benzyl-1H-imidazol-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of (1-Benzyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a primary synthetic pathway for (1-benzyl-1H-imidazol-2-yl)methanol, a valuable heterocyclic compound in medicinal chemistry and drug development. The synthesis is detailed as a three-step process, beginning with the N-benzylation of imidazole, proceeding through a formylation at the C2 position, and concluding with the reduction of the formyl group to the target primary alcohol. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, a summary of quantitative data, and visual diagrams of the synthetic workflow.

Data Presentation

The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product in the synthesis of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Spectroscopic Data Highlights
Imidazole C₃H₄N₂68.08White to pale yellow crystalline solid89-91256¹H NMR (DMSO-d₆): δ 12.0 (s, 1H), 7.6 (s, 1H), 7.0 (s, 2H)
1-Benzyl-1H-imidazole C₁₀H₁₀N₂158.20White to cream crystalline powder68-71[1]310[1]¹³C NMR (CDCl₃): δ 137.5, 129.2, 128.8, 128.2, 127.9, 121.8, 50.4
1-Benzyl-1H-imidazole-2-carbaldehyde C₁₁H₁₀N₂O186.21Not widely reportedNot widely reported384.2 at 760 mmHg[2]¹H NMR (CDCl₃): δ 9.8 (s, 1H), 7.4-7.2 (m, 7H), 5.6 (s, 2H)
This compound C₁₁H₁₂N₂O188.23SolidNot widely reportedNot widely reportedInChIKey: SGIKRGDBBXWNRI-UHFFFAOYSA-N

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below.

Step 1: Synthesis of 1-Benzyl-1H-imidazole

This step involves the N-alkylation of imidazole with a benzyl halide. Two common methods are presented.

Method A: Using Sodium Hydride in Tetrahydrofuran (THF)

This method employs a strong base and is often faster and can be performed at lower temperatures.[3]

  • Materials:

    • Imidazole

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • Benzyl bromide or Benzyl chloride[4]

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether or Ethyl acetate

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of imidazole (1.0 equivalent) in anhydrous THF dropwise at 0°C (using an ice bath).

    • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, during which the evolution of hydrogen gas should be observed.[3]

    • Cool the reaction mixture back to 0°C and add benzyl bromide (1.05 equivalents) or benzyl chloride (1.1 equivalents) dropwise.[3][4]

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3][4]

    • Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution at 0°C.[3]

    • Partition the mixture between water and diethyl ether or ethyl acetate.

    • Separate the organic layer and extract the aqueous layer with additional portions of the organic solvent.

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purification: The crude 1-benzyl-1H-imidazole can be purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) or by vacuum distillation.[4]

Method B: Using Potassium Carbonate in Acetonitrile

This is a widely used and relatively mild procedure for N-alkylation.[4]

  • Materials:

    • Imidazole

    • Benzyl chloride

    • Anhydrous potassium carbonate (K₂CO₃)

    • Anhydrous acetonitrile (CH₃CN)

    • Dichloromethane

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of imidazole (1 equivalent) in acetonitrile, add potassium carbonate (1.2 equivalents).

    • Add benzyl chloride (1.05 equivalents) to the suspension.[4]

    • Heat the reaction mixture to 70°C with vigorous stirring.[4]

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the solid potassium carbonate and potassium chloride.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water to remove any unreacted imidazole.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-benzyl-1H-imidazole.[4]

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.[4]

Step 2: Synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde

The formylation of the C2 position of the imidazole ring can be achieved via the Vilsmeier-Haack reaction. This reaction is suitable for electron-rich heteroaromatic compounds.[5][6][7]

  • Materials:

    • 1-Benzyl-1H-imidazole

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Sodium acetate (NaOAc)

    • Diethyl ether (Et₂O) or Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure (Generalized):

    • In a flask under an inert atmosphere, cool anhydrous DMF to 0°C.

    • Slowly add phosphorus oxychloride (1.1 - 1.5 equivalents) dropwise, maintaining the temperature at 0°C, to form the Vilsmeier reagent.

    • Stir the mixture at 0°C for a short period.

    • Add a solution of 1-benzyl-1H-imidazole (1.0 equivalent) in a minimal amount of anhydrous DMF to the Vilsmeier reagent at 0°C.[5]

    • Allow the reaction mixture to warm to room temperature and then heat to a temperature ranging from room temperature to 80°C for several hours, monitoring by TLC.[5]

    • After completion, cool the reaction mixture to 0°C and neutralize by the slow addition of an aqueous solution of sodium acetate.[5]

    • Extract the product with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude aldehyde.[5]

  • Purification: The crude 1-benzyl-1H-imidazole-2-carbaldehyde can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is the reduction of the aldehyde to a primary alcohol using sodium borohydride.

  • Materials:

    • 1-Benzyl-1H-imidazole-2-carbaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol or Ethanol

    • Deionized water

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure (Generalized):

    • Dissolve 1-benzyl-1H-imidazole-2-carbaldehyde (1.0 equivalent) in methanol or ethanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride (1.2 - 1.5 equivalents) portion-wise, keeping the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Quench the reaction by the slow addition of deionized water at 0°C.

    • Remove the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The product can be further purified by column chromatography on silica gel if necessary.

Mandatory Visualization

Synthesis_Pathway Imidazole Imidazole Benzylimidazole 1-Benzyl-1H-imidazole Imidazole->Benzylimidazole Benzyl Halide, Base (NaH or K₂CO₃) Aldehyde 1-Benzyl-1H-imidazole-2-carbaldehyde Benzylimidazole->Aldehyde POCl₃, DMF (Vilsmeier-Haack) Alcohol This compound Aldehyde->Alcohol NaBH₄, MeOH

Diagram 1: Overall synthesis pathway for this compound.

N_Benzylation_Workflow start Start reagents Dissolve Imidazole in Anhydrous THF Cool to 0°C start->reagents add_base Add NaH portion-wise Stir and allow to warm to RT reagents->add_base add_benzyl_halide Cool to 0°C Add Benzyl Halide dropwise add_base->add_benzyl_halide reaction Stir at RT for 2-16h Monitor by TLC add_benzyl_halide->reaction workup Quench with aq. NH₄Cl Extract with Organic Solvent Wash and Dry reaction->workup purification Concentrate under reduced pressure Purify by Column Chromatography or Distillation workup->purification end End purification->end

Diagram 2: Experimental workflow for the synthesis of 1-benzyl-1H-imidazole.

Formylation_Reduction_Workflow start Start: 1-Benzyl-1H-imidazole vilsmeier_prep Prepare Vilsmeier Reagent (POCl₃ + DMF) at 0°C start->vilsmeier_prep formylation Add 1-Benzyl-1H-imidazole solution Heat and Stir Monitor by TLC vilsmeier_prep->formylation formylation_workup Cool and Neutralize with aq. NaOAc Extract, Wash, and Dry formylation->formylation_workup aldehyde_intermediate Isolate 1-Benzyl-1H-imidazole-2-carbaldehyde formylation_workup->aldehyde_intermediate reduction Dissolve Aldehyde in MeOH Cool to 0°C Add NaBH₄ aldehyde_intermediate->reduction reduction_reaction Stir at RT for 2-4h Monitor by TLC reduction->reduction_reaction reduction_workup Quench with Water Remove MeOH Extract, Dry, and Concentrate reduction_reaction->reduction_workup end End: this compound reduction_workup->end

Diagram 3: Experimental workflow for formylation and reduction steps.

References

An In-depth Technical Guide to the Chemical Properties of (1-Benzyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Benzyl-1H-imidazol-2-yl)methanol is a heterocyclic organic compound featuring a core imidazole ring substituted with a benzyl group at the N1 position and a hydroxymethyl group at the C2 position. This scaffold is of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with imidazole derivatives. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and characterization of this compound. Due to the limited availability of published data for this specific molecule, this guide also includes inferred properties and detailed experimental protocols for its synthesis based on established methodologies for analogous compounds.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively reported in publicly available literature. The information presented below is a combination of available data and estimated properties based on structurally related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₁₁H₁₂N₂O[Calculated]
Molecular Weight 188.23 g/mol [Calculated][1]
CAS Number 5376-10-3[1]
Appearance Solid[1]
Melting Point Not availableData for the isomeric 1-Benzyl-5-hydroxymethyl-1H-imidazole is reported as 125-128 °C.
Boiling Point Not availableLikely high due to the presence of polar functional groups.
Solubility Soluble in polar organic solvents such as ethanol and dimethyl sulfoxide.Inferred from related imidazole derivatives.
pKa Not availableThe imidazole ring is basic. The pKa of the conjugate acid is expected to be in the range of 5-7.

Table 2: Spectroscopic Data for this compound

TechniqueDataSource/Comment
¹H NMR Not availableExpected signals: aromatic protons of the benzyl group (~7.2-7.4 ppm), benzylic CH₂ (~5.3 ppm), hydroxymethyl CH₂ (~4.6 ppm), imidazole ring protons (~7.0-7.1 ppm), and hydroxyl proton (variable).
¹³C NMR Not availableExpected signals: aromatic carbons, benzylic carbon, hydroxymethyl carbon, and imidazole ring carbons.
FT-IR (cm⁻¹) Not availableExpected characteristic peaks: O-H stretch (~3200-3600 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), aliphatic C-H stretch (~2850-3000 cm⁻¹), C=N and C=C stretches of the imidazole and benzene rings (~1450-1600 cm⁻¹), and C-O stretch (~1000-1200 cm⁻¹).
Mass Spec (m/z) Not availableExpected [M+H]⁺ at approximately 189.10.

Synthesis and Reactivity

2.1. Proposed Synthetic Pathway

A likely synthetic route is the N-benzylation of 2-imidazolecarboxaldehyde followed by the reduction of the aldehyde to the corresponding alcohol. An alternative is the N-benzylation of imidazole followed by lithiation at the C2 position and subsequent reaction with formaldehyde.

Synthetic Pathway cluster_0 Route A: Reduction of Aldehyde cluster_1 Route B: C2-Hydroxymethylation Imidazole-2-carboxaldehyde Imidazole-2-carboxaldehyde 1-Benzyl-1H-imidazole-2-carboxaldehyde 1-Benzyl-1H-imidazole-2-carboxaldehyde Imidazole-2-carboxaldehyde->1-Benzyl-1H-imidazole-2-carboxaldehyde N-Benzylation (Benzyl bromide, Base) Target_A This compound 1-Benzyl-1H-imidazole-2-carboxaldehyde->Target_A Reduction (e.g., NaBH₄) Imidazole Imidazole 1-Benzyl-1H-imidazole 1-Benzyl-1H-imidazole Imidazole->1-Benzyl-1H-imidazole N-Benzylation (Benzyl bromide, Base) Target_B This compound 1-Benzyl-1H-imidazole->Target_B 1. Lithiation (n-BuLi) 2. Formaldehyde

Figure 1: Proposed synthetic routes to this compound.

2.2. Reactivity

The reactivity of this compound is dictated by its key functional groups:

  • Imidazole Ring: The imidazole nucleus is aromatic and possesses both basic and weakly acidic properties. The lone pair on the N3 nitrogen makes it a good nucleophile and a ligand for metal coordination.

  • Hydroxymethyl Group: The primary alcohol can undergo typical alcohol reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, and esterification.

  • Benzyl Group: The benzyl group is generally stable but can be cleaved under certain reductive or oxidative conditions.

Experimental Protocols

The following are detailed experimental protocols for the plausible synthesis of this compound based on established chemical transformations of similar molecules.

3.1. Synthesis of 1-Benzyl-1H-imidazole (Intermediate)

This procedure is adapted from standard N-alkylation methods for imidazoles.

Materials:

  • Imidazole

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of imidazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1-benzyl-1H-imidazole. Further purification can be achieved by column chromatography or distillation.

3.2. Synthesis of this compound via C2-Lithiation and Hydroxymethylation

This protocol is based on the known reactivity of N-substituted imidazoles.

Materials:

  • 1-Benzyl-1H-imidazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Paraformaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-benzyl-1H-imidazole (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 1-2 hours at this temperature to ensure complete lithiation.

  • Add freshly dried paraformaldehyde (1.5 eq) portion-wise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Visualization of Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted below.

Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (Imidazole, Benzyl Bromide, etc.) reaction Chemical Reaction (N-Benzylation, Hydroxymethylation) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product: This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms mp Melting Point Determination product->mp

Figure 2: General workflow for the synthesis and characterization of this compound.

Applications and Future Directions

Imidazole-containing compounds are prevalent in a vast number of pharmaceuticals and bioactive molecules. The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the hydroxymethyl group provides a handle for further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs. Future research could focus on the synthesis and biological evaluation of derivatives of this compound, targeting areas such as oncology, infectious diseases, and inflammatory conditions.

Safety Information

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on data for similar compounds, it may be harmful if swallowed and may cause eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a molecule of interest in synthetic and medicinal chemistry. Although detailed characterization data is sparse in the current literature, its synthesis is achievable through established methodologies. This guide provides a framework for its preparation and an overview of its expected chemical properties, which will be valuable for researchers working with this and related imidazole derivatives. Further studies are warranted to fully elucidate the physicochemical and biological properties of this compound.

References

An In-depth Technical Guide to (1-Benzyl-1H-imidazol-2-yl)methanol (CAS 5376-10-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound (1-Benzyl-1H-imidazol-2-yl)methanol, CAS number 5376-10-3. The information is compiled for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While this guide aims to be thorough, it is important to note that publicly available information on the specific biological activity and detailed experimental use of this compound is limited. The experimental protocols provided are based on established methods for analogous compounds and should be adapted and optimized as necessary.

Chemical and Physical Properties

This compound is a substituted imidazole derivative. The benzyl group at the N1 position and the methanol group at the C2 position provide a scaffold for further chemical modifications, making it a potentially interesting building block in medicinal chemistry.

PropertyValueCitation(s)
CAS Number 5376-10-3[1]
Molecular Formula C₁₁H₁₂N₂O[1]
Molecular Weight 188.23 g/mol [1]
Melting Point 89.0 - 92.0 °C
Appearance Solid
Purity Typically available at ≥95% or ≥97%[1]
InChI 1S/C11H12N2O/c14-9-11-12-6-7-13(11)8-10-4-2-1-3-5-10/h1-7,14H,8-9H2
SMILES OCc1nccn1Cc2ccccc2

Safety and Handling

Based on available safety data sheets, this compound is associated with the following hazards:

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Synthesis

  • N-Benzylation of Imidazole-2-carboxaldehyde: This step introduces the benzyl group onto the imidazole ring.

  • Reduction of the Aldehyde: The formyl group at the C2 position is then reduced to the corresponding primary alcohol.

Below is a detailed, proposed experimental protocol based on general methods for these transformations.

Proposed Experimental Protocol for Synthesis

Step 1: Synthesis of 1-Benzyl-1H-imidazole-2-carboxaldehyde

  • Materials: Imidazole-2-carboxaldehyde, Sodium hydride (NaH) 60% dispersion in mineral oil, Anhydrous N,N-Dimethylformamide (DMF), Benzyl bromide, Diethyl ether, Saturated aqueous ammonium chloride solution, Anhydrous magnesium sulfate.

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add imidazole-2-carboxaldehyde (1.0 eq).

    • Dissolve the starting material in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise via the dropping funnel.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Materials: 1-Benzyl-1H-imidazole-2-carboxaldehyde, Sodium borohydride (NaBH₄), Methanol, Deionized water, Ethyl acetate, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 1-Benzyl-1H-imidazole-2-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • If necessary, the product can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Reduction start1 Imidazole-2-carboxaldehyde product1 1-Benzyl-1H-imidazole-2-carboxaldehyde start1->product1 reagents1 1. NaH, DMF 2. Benzyl bromide product2 This compound product1->product2 product1->product2 reagents2 NaBH4, Methanol

Caption: Proposed two-step synthesis of this compound.

Potential Biological and Pharmacological Relevance

While direct biological data for this compound is scarce in peer-reviewed literature, the broader class of imidazole-containing compounds is of significant interest in drug discovery. Imidazole derivatives are known to exhibit a wide range of pharmacological activities.

Furthermore, derivatives of the core (1-Benzyl-1H-imidazol-2-yl) structure have shown specific biological activities:

  • Melanocortin 1 Receptor (MC1R) Agonists: N-(1-benzyl-1H-imidazol-2-yl)amide derivatives have been identified as agonists for the MC1R, which plays a crucial role in skin pigmentation and inflammation.

  • TGR5 Agonists: A series of 1-benzyl-1H-imidazole-5-carboxamide derivatives have been developed as potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for metabolic diseases.

These findings suggest that the (1-Benzyl-1H-imidazol-2-yl) scaffold is a viable starting point for the development of novel therapeutic agents. The parent alcohol, this compound, could serve as a key intermediate for the synthesis of more complex and potent drug candidates.

Future Research Directions

The lack of extensive biological data on this compound presents an opportunity for further investigation. Key areas for future research include:

  • Biological Screening: A broad biological screening of the compound against various cell lines (e.g., cancer cell lines) and enzymatic assays would be valuable to identify potential therapeutic applications.

  • Derivatization: The hydroxyl group of the methanol moiety provides a convenient handle for chemical modification to create a library of derivatives for structure-activity relationship (SAR) studies.

  • Pharmacokinetic Profiling: Should any promising biological activity be identified, an assessment of its absorption, distribution, metabolism, and excretion (ADME) properties would be a critical next step in the drug development process.

Conclusion

This compound is a chemical compound with a well-defined structure and physicochemical properties. While its specific biological role is not yet well-documented, its structural similarity to other biologically active imidazole derivatives, and the demonstrated activity of its own derivatives, highlight its potential as a valuable scaffold in medicinal chemistry and drug discovery. The proposed synthesis protocol provides a framework for its preparation, enabling further investigation into its chemical and biological properties. Researchers are encouraged to explore the untapped potential of this compound in their respective fields.

References

An In-depth Technical Guide on the Physical Properties of (1-Benzyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a detailed overview of the known and extrapolated physical properties of the heterocyclic compound (1-Benzyl-1H-imidazol-2-yl)methanol. Given the limited availability of direct experimental data for this specific molecule, this guide combines foundational information with data from closely related analogues to offer a comprehensive profile for research and development purposes.

Core Molecular Attributes

This compound, with the CAS Number 5376-10-3, is a substituted imidazole. The core structure consists of a five-membered aromatic imidazole ring, which is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The key substitutions are a benzyl group at the N1 position and a hydroxymethyl group at the C2 position. These modifications influence the molecule's polarity, lipophilicity, and potential for hydrogen bonding, which in turn dictate its physical and biological characteristics.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O--INVALID-LINK--
Molecular Weight 188.23 g/mol --INVALID-LINK--
Physical Form Solid--INVALID-LINK--
CAS Number 5376-10-3--INVALID-LINK--

Comparative Physicochemical Data

PropertyThis compound1-Benzyl-2-methyl-1H-imidazole (Analogue)1-Benzylimidazole (Analogue)
Melting Point Not available57 °C[1]68-70 °C[2]
Boiling Point Not available125-127 °C / 3 mmHg[1]310 °C[2]
pKa Not available7.54 (Predicted)[3]6.7[2]
Water Solubility Not availableInsoluble[3]Insoluble

Data for analogues is provided for estimation purposes.

Solubility Profile

While specific solubility data for this compound is not published, a qualitative assessment can be made based on its structure and data from analogues. The benzyl group imparts significant nonpolar character, while the imidazole ring and the hydroxymethyl group introduce polarity and hydrogen bonding capabilities.

  • Water : Expected to have limited solubility, similar to its analogues.[3][4]

  • Polar Organic Solvents (e.g., Ethanol, Methanol, DMSO) : Expected to be soluble, a common characteristic for N-benzylimidazole derivatives.[4]

  • Nonpolar Organic Solvents (e.g., Chloroform, Dichloromethane) : Expected to be soluble.[4]

  • Apolar Organic Solvents (e.g., Hexanes) : Likely to have lower solubility.

Spectral Data

Detailed experimental spectral data (NMR, IR) for this compound is not currently available in public spectral databases. The following are predicted key spectral features based on its structure and data from similar compounds.

  • ¹H NMR : Expected signals would include aromatic protons from the benzyl group (approx. 7.2-7.4 ppm), protons of the imidazole ring, a singlet for the benzylic methylene protons (CH₂), and a signal for the hydroxymethyl protons (CH₂OH), along with a broad singlet for the hydroxyl proton.

  • ¹³C NMR : Expected signals would include aromatic carbons, carbons of the imidazole ring, the benzylic methylene carbon, and the hydroxymethyl carbon.

  • IR Spectroscopy : Key vibrational bands would be expected for O-H stretching (from the hydroxyl group, ~3200-3600 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N and C=C stretching from the imidazole and benzene rings (~1400-1600 cm⁻¹), and C-O stretching.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound, adapted from established methods for similar imidazole derivatives.[5][6][7][8]

5.1. Synthesis: N-Alkylation of 2-Hydroxymethylimidazole

A common route for the synthesis of N-substituted imidazoles is the alkylation of the corresponding imidazole precursor.

  • Materials : 2-Hydroxymethylimidazole, Benzyl chloride, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).

  • Procedure :

    • To a stirred suspension of sodium hydride in anhydrous DMF under an inert atmosphere (e.g., Argon), add 2-hydroxymethylimidazole portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

    • Cool the reaction mixture back to 0 °C and add benzyl chloride dropwise.

    • Let the reaction proceed at room temperature overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

5.2. Determination of Melting Point

  • Apparatus : Capillary melting point apparatus.

  • Procedure :

    • A small, dry sample of the purified compound is packed into a capillary tube.

    • The capillary tube is placed in the melting point apparatus.

    • The temperature is increased at a steady rate, and the range from which the substance starts to melt until it becomes completely liquid is recorded.[5]

5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Apparatus : NMR spectrometer (e.g., 300 or 500 MHz).

  • Procedure :

    • Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[9][10]

5.4. Infrared (IR) Spectroscopy

  • Apparatus : FTIR spectrometer.

  • Procedure :

    • For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

    • For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet.

    • The spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).[6]

Logical Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted imidazole like this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis start Starting Materials (2-Hydroxymethylimidazole, Benzyl Chloride) reaction N-Alkylation Reaction start->reaction workup Reaction Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms mp Melting Point Determination product->mp structure Structural Elucidation nmr->structure purity Purity Assessment nmr->purity ir->structure ms->structure mp->purity

Caption: Workflow for Synthesis and Characterization.

References

An In-Depth Technical Guide to (1-Benzyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of (1-Benzyl-1H-imidazol-2-yl)methanol. This compound belongs to the imidazole class of heterocyclic aromatic compounds, which are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.

Physicochemical Properties and Identifiers

This compound is a solid organic compound.[1] Its core structure consists of an imidazole ring substituted with a benzyl group at one nitrogen atom and a hydroxymethyl group at a carbon atom. The key quantitative data and identifiers for this molecule are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₂N₂O[1][2]
Molecular Weight 188.23 g/mol [1][2]
CAS Number 5376-10-3[1][2]
MDL Number MFCD00174260[1][2]
InChI Key SGIKRGDBBXWNRI-UHFFFAOYSA-N[1]
SMILES String OCc1nccn1Cc2ccccc2[1]
Physical Form Solid[1]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily accessible literature, a general synthetic strategy can be inferred from standard organic chemistry principles and published methods for related imidazole and benzimidazole derivatives.

General Synthetic Approach:

The synthesis would likely involve a two-step process:

  • N-Benzylation of an Imidazole Precursor: The synthesis would start with a suitable imidazole precursor, such as 2-imidazolecarboxaldehyde or a protected version of (1H-imidazol-2-yl)methanol. The nitrogen at the 1-position of the imidazole ring would be alkylated using a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.

  • Formation or Unveiling of the Methanol Group:

    • If starting with 2-imidazolecarboxaldehyde, the N-benzylated intermediate would then undergo a reduction of the aldehyde group to a primary alcohol using a reducing agent like sodium borohydride (NaBH₄).

    • If a protected alcohol was used initially, this step would involve the removal of the protecting group to yield the final product.

The progress of the reaction would typically be monitored by techniques such as Thin Layer Chromatography (TLC).[3] Upon completion, the product would be isolated and purified, likely through recrystallization or column chromatography. Characterization of the final compound would be performed using spectroscopic methods like NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.[3]

Below is a conceptual workflow for a possible synthetic route.

synthesis_workflow imidazole_precursor Imidazole Precursor (e.g., 2-Imidazolecarboxaldehyde) benzylation N-Benzylation (Benzyl Halide, Base) imidazole_precursor->benzylation intermediate 1-Benzyl-1H-imidazole -2-carbaldehyde benzylation->intermediate reduction Reduction (e.g., NaBH4) intermediate->reduction product This compound reduction->product purification Purification (Chromatography/Recrystallization) product->purification

Caption: A conceptual workflow for the synthesis of this compound.

Biological and Pharmacological Context

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many biologically active compounds.[4] Imidazole and its derivatives, particularly the related benzimidazole structures, are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6]

For instance, benzimidazole derivatives have shown significant activity against various viruses like HIV and herpes (HSV-1).[5] They are also foundational for developing molecules with antibacterial and antifungal properties.[3][7] The biological activity of these compounds is often attributed to their ability to interact with various biological targets, such as enzymes and receptors.

While specific signaling pathways and biological activities for this compound are not detailed in the reviewed literature, its structural components suggest potential areas of investigation. The combination of the imidazole core and the benzyl group could lead to interactions with various biological systems. The diagram below illustrates the logical relationship between the core imidazole structure and its diverse, established biological activities.

biological_activities cluster_activities Potential Biological Activities core Imidazole Core Structure antimicrobial Antimicrobial core->antimicrobial leads to antiviral Antiviral core->antiviral leads to anticancer Anticancer core->anticancer leads to anti_inflammatory Anti-inflammatory core->anti_inflammatory leads to

Caption: Relationship between the imidazole core structure and its potential bioactivities.

Conclusion and Future Directions

This compound is a well-defined chemical entity with a molecular formula of C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol .[1][2] While detailed experimental protocols and specific biological data are sparse in the public domain, its structure is emblematic of a class of compounds with proven and diverse pharmacological relevance. Future research efforts could focus on the efficient synthesis of this and related compounds, followed by systematic screening for various biological activities. Such studies would help to elucidate the specific therapeutic potential of this compound and further expand the utility of imidazole derivatives in drug discovery and development.

References

Elucidation of the Molecular Architecture of (1-Benzyl-1H-imidazol-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structure elucidation of (1-Benzyl-1H-imidazol-2-yl)methanol, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed examination of the spectroscopic data and synthetic methodologies required for its unambiguous identification.

Introduction

This compound, a derivative of the versatile imidazole scaffold, has garnered interest due to its structural motifs that are prevalent in numerous biologically active molecules. The precise determination of its three-dimensional structure and electronic properties is paramount for understanding its reactivity, potential biological targets, and for the rational design of novel derivatives. This guide outlines the standard analytical techniques employed in the structural confirmation of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are essential for its handling, purification, and characterization.

PropertyValue
CAS Number 5376-10-3[1]
Molecular Formula C₁₁H₁₂N₂O[1]
Molecular Weight 188.23 g/mol [1]
Appearance Solid

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the benzyl group, the imidazole ring protons, the benzylic methylene protons, and the hydroxymethyl protons.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Benzyl-CH₂5.1 - 5.3Singlet2H
CH₂OH4.6 - 4.8Singlet2H
Imidazole H-4, H-56.9 - 7.2Multiplet2H
Benzyl-Ar-H (ortho, meta, para)7.2 - 7.4Multiplet5H
OHBroad Singlet1H

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Benzyl-CH₂48 - 52
CH₂OH55 - 60
Imidazole C-4, C-5120 - 130
Benzyl-Ar-C127 - 138
Imidazole C-2145 - 155
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupExpected Vibrational Frequency (cm⁻¹)Intensity
O-H Stretch3200 - 3600Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=N Stretch (Imidazole)1600 - 1650Medium
C=C Stretch (Aromatic)1450 - 1600Medium
C-O Stretch1000 - 1200Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

IonExpected m/z
[M]⁺ (Molecular Ion)188.10
[M-OH]⁺171.10
[M-CH₂OH]⁺157.08
[C₇H₇]⁺ (Benzyl Cation)91.05

Experimental Protocols

A standardized experimental protocol for the synthesis of this compound is not widely documented. However, a general and plausible synthetic route can be adapted from established methods for the synthesis of N-substituted imidazoles.

Synthesis of this compound

A potential synthetic pathway involves the N-benzylation of a suitable imidazole precursor followed by functional group manipulation at the C2 position. A common strategy for the introduction of a hydroxymethyl group at the C2 position of an N-substituted imidazole involves the reaction of the corresponding 2-lithioimidazole with formaldehyde.

Materials:

  • 1-Benzyl-1H-imidazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Paraformaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-benzyl-1H-imidazole in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-butyllithium in hexanes dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithio-1-benzyl-1H-imidazole.

  • Add dry paraformaldehyde powder in one portion to the reaction mixture.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization:

The identity and purity of the synthesized compound should be confirmed by the spectroscopic methods detailed in Section 3 (¹H NMR, ¹³C NMR, IR, and MS).

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical and systematic workflow, as depicted in the diagram below.

StructureElucidationWorkflow Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Purification->MS IR Infrared (IR) Spectroscopy - Functional Group Identification Purification->IR NMR NMR Spectroscopy Purification->NMR Structure Structure Confirmation MS->Structure IR->Structure H_NMR ¹H NMR - Proton Environment - Connectivity NMR->H_NMR C_NMR ¹³C NMR - Carbon Skeleton NMR->C_NMR H_NMR->Structure C_NMR->Structure

Caption: Workflow for the synthesis and structural elucidation of this compound.

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. While a definitive and publicly available experimental dataset for this specific molecule is sparse, this technical guide provides a robust framework based on established chemical principles and data from analogous structures. The outlined synthetic protocol and expected analytical data will serve as a valuable resource for researchers engaged in the synthesis and characterization of novel imidazole derivatives for various scientific applications.

References

The Multifaceted Biological Activities of Imidazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and coordinate with metal ions allow imidazole-containing compounds to interact with a wide array of biological targets.[1][2] This versatility has led to the development of a vast number of imidazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory effects.[3][4] This technical guide provides an in-depth overview of the core biological activities of imidazole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to support researchers and drug development professionals in this dynamic field.

Anticancer Activity

Imidazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and survival.[5][6] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and progression.[7][8]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of imidazole derivatives is frequently evaluated by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity. The following tables summarize the IC50 values for representative imidazole derivatives against different cancer cell lines.

Table 1: Anticancer Activity of Imidazole Derivatives against Various Cancer Cell Lines

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Imidazoloquinoxalines (P2 and P5)MCF-7 (Breast)Moderate to good[9]
Imidazoloquinoxalines (P2 and P5)MDA-MB-231 (Breast)Moderate to good[9]
Imidazoloquinoxalines (P2 and P5)A549 (Lung)Moderate to good[9]
Imidazoloquinoxalines (P2 and P5)HCT-116 (Colon)Moderate to good[9]
1-Substituted-2-aryl imidazolesMDA-MB-468, MDA-MB-231, T47D (Breast), HCT-15, HT29 (Colon), HeLa (Cervical)0.08 - 1.0[10]
5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML)SW480, HCT116, Caco-2 (Colorectal)0.027 - 0.033[10]
Purine derivatives (46 and 48)MDA-MB-231 (Breast)1.22 and 2.29[3]
2-Phenyl benzimidazole derivatives (35 and 36)MCF-7 (Breast)3.37 and 6.30[3]
Imidazopyridine derivative (224)LN-405 (Glioblastoma)10[3]
Guanylhydrazone and phenylglyoxal derivatives (247 and 248)MCF-7 (Breast)10.22 and 14.80[3]
Imidazole-based tubulin inhibitors (7 and 11)Various human cancer cell lines1.1 - 1.6[11]
Key Mechanisms of Anticancer Action

Imidazole derivatives exert their anticancer effects through multiple mechanisms, including:

  • Inhibition of Tubulin Polymerization: Several imidazole derivatives act as microtubule-targeting agents, disrupting the dynamics of microtubule assembly and disassembly. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][11][12][13]

  • Kinase Inhibition: Imidazoles are prominent scaffolds for the design of kinase inhibitors. They can target various kinases involved in cancer cell signaling, such as:

    • Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers. Imidazole derivatives can inhibit EGFR, thereby blocking downstream signaling pathways like PI3K/Akt and Ras/MAPK.[3][14]

    • RAF Kinases: These kinases are key components of the MAPK/ERK pathway, which regulates cell proliferation and survival.[6]

    • p38 MAP Kinase: Inhibition of p38 MAPK can suppress inflammation-associated cancer development.[15]

  • Induction of Apoptosis: Many imidazole derivatives trigger programmed cell death (apoptosis) in cancer cells through the activation of caspases, particularly caspase-3 and caspase-9.[16][17][18][19]

  • Modulation of Signaling Pathways: Imidazole derivatives can modulate critical signaling pathways that are often dysregulated in cancer, including the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[1][5]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][20]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[21]

  • Compound Treatment: Treat the cells with various concentrations of the imidazole derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well.[21][22]

  • Incubation: Incubate the plate at 37°C for 2 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[10][21]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[21][22]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with Imidazole Derivatives A->B C Add MTT Reagent B->C D Incubate (2-4 hours) C->D E Add Solubilization Solution D->E F Measure Absorbance at 570 nm E->F

MTT Assay Experimental Workflow

This assay measures the ability of a compound to interfere with the assembly of tubulin into microtubules.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing tubulin protein in a polymerization buffer.

  • Compound Incubation: Incubate the tubulin with the imidazole derivative or control compounds (e.g., colchicine, paclitaxel) at 37°C.[12]

  • Monitoring Polymerization: Monitor the change in light scattering or fluorescence over time. An increase in signal indicates tubulin polymerization.[12]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

This assay quantifies the activity of key executioner caspases, like caspase-3, to confirm the induction of apoptosis.

Protocol:

  • Cell Lysis: Treat cells with the imidazole derivative, then lyse the cells to release intracellular contents.

  • Substrate Addition: Add a caspase-3 specific substrate conjugated to a colorimetric (pNA) or fluorometric (AFC or AMC) reporter.[23]

  • Incubation: Incubate the mixture to allow active caspase-3 to cleave the substrate, releasing the reporter molecule.[23]

  • Signal Detection: Measure the absorbance or fluorescence of the released reporter molecule. The signal intensity is proportional to the caspase-3 activity.[23]

Signaling Pathways in Anticancer Activity

Anticancer_Signaling_Pathways cluster_pathway Signaling Pathways Targeted by Anticancer Imidazole Derivatives cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_apoptosis Apoptosis Induction Imidazole Imidazole Derivatives PI3K PI3K Imidazole->PI3K Inhibition RAF RAF Imidazole->RAF Inhibition Casp9 Caspase-9 Imidazole->Casp9 Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Key Signaling Pathways Modulated by Anticancer Imidazole Derivatives

Antimicrobial Activity

Imidazole derivatives are well-established as potent antimicrobial agents, with a particular prominence in antifungal therapy.[22][24] Their antibacterial and antiviral activities are also significant areas of research.[25][26]

Antifungal Activity

Many commercially available antifungal drugs, such as clotrimazole, miconazole, and ketoconazole, are based on the imidazole scaffold.[20] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[20]

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents MIC values for some imidazole derivatives against various fungal pathogens.

Table 2: Antifungal Activity of Imidazole Derivatives

Compound/Derivative ClassFungal SpeciesMIC (µg/mL)Reference
Imidazole-2,4-dienone derivatives (31 and 42)Candida albicans (fluconazole-resistant)8[27]
Imidazole-2,4-dienone derivative (42)Staphylococcus aureus UA17584[27]
Imidazole-2,4-dienone derivatives (31 and 42)Staphylococcus epidermidis UF8438[27]
1-Alkyl-4-(3,4-dichlorophenyl)imidazolesTrichophyton spp.Good activity[28]
2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3l)Various fungal strains12.5[14]

The broth microdilution method is a standardized technique for determining the MIC of antifungal agents.[29][30][31][32]

Protocol:

  • Preparation of Antifungal Agent: Prepare serial twofold dilutions of the imidazole derivative in a 96-well microtiter plate.[30]

  • Inoculum Preparation: Prepare a standardized suspension of the fungal isolate.[30]

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.[29]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.[31]

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Workflow A Prepare Serial Dilutions of Imidazole Derivative C Inoculate Microtiter Plate A->C B Prepare Standardized Fungal Inoculum B->C D Incubate (24-48 hours) C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Broth Microdilution Experimental Workflow
Antibacterial Activity

Imidazole derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[7][16] Their mechanisms of action can involve the disruption of bacterial cell wall synthesis, inhibition of DNA replication, or interference with other essential cellular processes.[33]

Table 3: Antibacterial Activity of Imidazole Derivatives

Compound/Derivative ClassBacterial SpeciesZone of Inhibition (mm) / MIC (µg/mL)Reference
Imidazole derivatives (15, 17, 24)Gram-positive and Gram-negative bacteriaAppreciable activity[25]
Imidazolium salts (1a-1b, 3a-3b)Bacillus subtilisMBC < 16 µg/mL[16]

The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of compounds.[33][34][35][36]

Protocol:

  • Inoculation: A standardized inoculum of the test bacterium is uniformly spread on the surface of an agar plate.[33]

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.[34]

  • Compound Addition: A defined volume of the imidazole derivative solution is added to each well.[34]

  • Incubation: The plates are incubated under appropriate conditions for the test bacterium (e.g., 37°C for 18-24 hours).[33]

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well where bacterial growth is inhibited is measured in millimeters.[33]

Antiviral Activity

Several imidazole derivatives have shown promise as antiviral agents, with activity against a variety of viruses, including herpes simplex virus (HSV), influenza virus, and dengue virus.[21][25][26][31]

Anti-inflammatory Activity

Imidazole derivatives have demonstrated significant anti-inflammatory properties, often by modulating the production of pro-inflammatory mediators.[26][37][38][39]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of imidazole derivatives are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), and to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[34][40] Some derivatives also target signaling pathways like the NF-κB and p38 MAP kinase pathways.[5][15]

Quantitative Data: In Vitro and In Vivo Anti-inflammatory Activity

Table 4: Anti-inflammatory Activity of Imidazole Derivatives

Compound/Derivative ClassAssayResultsReference
Schiff's base imidazole derivatives (C1IN, C2IN, C4IN, C5IN, C11IN)Carrageenan-induced paw edemaSignificant reduction in paw edema and cytokine levels[38]
Imidazopyridine derivatives (X10, X12, X13, X14, X15)LPS-stimulated macrophagesInhibition of TNF-α and IL-6 release[34]
N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivative (AA6)p38 MAP kinase inhibitionIC50 = 403.57 nM[15]
2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3h)Carrageenan-induced paw edema58.02% inhibition[14]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds in acute inflammation.[25][27][28][39][40][41][42]

Protocol:

  • Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the imidazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) to the animals, typically via oral or intraperitoneal injection.[40]

  • Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation.[27][40]

  • Paw Volume Measurement: Measure the volume of the paw at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[40]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Anti_Inflammatory_Signaling cluster_pathway Anti-inflammatory Signaling Pathways cluster_nfkb NF-κB Pathway cluster_mapk p38 MAPK Pathway cluster_cox COX Pathway Imidazole Imidazole Derivatives IKK IKK Imidazole->IKK Inhibition p38 p38 MAPK Imidazole->p38 Inhibition COX2 COX-2 Imidazole->COX2 Inhibition IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines p38->Cytokines COX2->Cytokines Prostaglandin Production

Signaling Pathways in the Anti-inflammatory Action of Imidazole Derivatives

Conclusion

The imidazole scaffold continues to be a cornerstone in the development of new therapeutic agents. The diverse biological activities of its derivatives, ranging from potent anticancer and antimicrobial effects to significant anti-inflammatory properties, underscore its importance in medicinal chemistry. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. It is intended to serve as a valuable resource for researchers and professionals dedicated to harnessing the therapeutic potential of imidazole derivatives in the ongoing quest for novel and more effective treatments for a wide range of diseases. Further exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new imidazole-based drugs with improved efficacy and safety profiles.

References

An In-depth Technical Guide on (1-Benzyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Benzyl-1H-imidazol-2-yl)methanol is a heterocyclic compound belonging to the imidazole family. The imidazole ring is a prominent structural motif in numerous biologically active molecules, including amino acids (histidine), and a wide range of pharmaceuticals. The presence of the benzyl group and a hydroxymethyl substituent on the imidazole core suggests its potential for diverse chemical modifications and as a building block in the synthesis of more complex molecules with potential therapeutic applications. Imidazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antifungal, anticancer, and antimicrobial properties. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential biological significance.

Chemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
CAS Number 5376-10-3
Appearance Solid
SMILES OCc1nccn1Cc2ccccc2
InChI Key SGIKRGDBBXWNRI-UHFFFAOYSA-N

Note: Specific experimental data such as melting point and boiling point are not consistently reported in the literature.

Synthesis of this compound

Synthesis_Workflow Imidazole Imidazole N_Benzylimidazole 1-Benzyl-1H-imidazole Imidazole->N_Benzylimidazole N-Alkylation (Benzyl Bromide, Base) Imidazole_2_carbaldehyde 1-Benzyl-1H-imidazole- 2-carbaldehyde N_Benzylimidazole->Imidazole_2_carbaldehyde C2-Formylation (e.g., n-BuLi, DMF) Final_Product (1-Benzyl-1H-imidazol- 2-yl)methanol Imidazole_2_carbaldehyde->Final_Product Reduction (e.g., NaBH4)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, generalized methodologies for each step in the proposed synthesis, based on protocols for similar imidazole derivatives.

Step 1: N-Alkylation of Imidazole to form 1-Benzyl-1H-imidazole

This step involves the introduction of the benzyl group onto the imidazole ring.

  • Materials: Imidazole, Benzyl bromide, a base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)), and a suitable solvent (e.g., anhydrous Tetrahydrofuran (THF) or Acetonitrile).

  • Procedure (using NaH in THF):

    • To a stirred suspension of Sodium Hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen), a solution of imidazole (1.0 equivalent) in anhydrous THF is added dropwise.

    • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour.

    • The mixture is cooled back to 0 °C, and Benzyl bromide (1.05 equivalents) is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred overnight.

    • The reaction is carefully quenched by the slow addition of water.

    • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product, 1-Benzyl-1H-imidazole, can be purified by column chromatography on silica gel.

Step 2: C2-Formylation of 1-Benzyl-1H-imidazole

This step introduces a formyl group at the C2 position of the imidazole ring, a crucial step for installing the hydroxymethyl group. This is often achieved via lithiation followed by quenching with an electrophile like N,N-dimethylformamide (DMF).

  • Materials: 1-Benzyl-1H-imidazole, n-Butyllithium (n-BuLi) in hexanes, anhydrous N,N-Dimethylformamide (DMF), and anhydrous THF.

  • Procedure:

    • A solution of 1-Benzyl-1H-imidazole (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

    • n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred at -78 °C for 1-2 hours.

    • Anhydrous DMF (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours or overnight.

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

    • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • Purification of the resulting 1-Benzyl-1H-imidazole-2-carbaldehyde is typically performed by column chromatography.

Step 3: Reduction of 1-Benzyl-1H-imidazole-2-carbaldehyde

The final step involves the reduction of the aldehyde to the primary alcohol.

  • Materials: 1-Benzyl-1H-imidazole-2-carbaldehyde, a reducing agent (e.g., Sodium borohydride (NaBH₄)), and a protic solvent (e.g., Methanol or Ethanol).

  • Procedure:

    • To a solution of 1-Benzyl-1H-imidazole-2-carbaldehyde (1.0 equivalent) in methanol at 0 °C, Sodium borohydride (1.5 equivalents) is added portion-wise.

    • The reaction mixture is stirred at 0 °C for a designated time (e.g., 1-2 hours) and then allowed to warm to room temperature.

    • The reaction is quenched by the slow addition of water.

    • The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent.

    • The combined organic extracts are washed, dried, and concentrated to afford the crude this compound.

    • Further purification can be achieved by column chromatography or recrystallization.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Chemical Shifts / Absorption Bands
¹H NMR - Aromatic protons (benzyl group): ~7.2-7.4 ppm (multiplet, 5H)- Imidazole ring protons: ~6.9-7.1 ppm (singlets or doublets, 2H)- Benzyl methylene protons (-CH₂-Ph): ~5.3 ppm (singlet, 2H)- Hydroxymethyl protons (-CH₂-OH): ~4.6 ppm (singlet, 2H)- Hydroxyl proton (-OH): Variable, broad singlet
¹³C NMR - Aromatic carbons (benzyl group): ~127-137 ppm- Imidazole C2: ~148 ppm- Imidazole C4/C5: ~121-128 ppm- Benzyl methylene carbon (-CH₂-Ph): ~50 ppm- Hydroxymethyl carbon (-CH₂-OH): ~55 ppm
IR (Infrared) - O-H stretch (alcohol): Broad band around 3200-3400 cm⁻¹- C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹- C=N and C=C stretch (imidazole and benzene rings): ~1450-1600 cm⁻¹- C-O stretch (alcohol): ~1050 cm⁻¹

Potential Biological Activities and Signaling Pathways

The biological activities of this compound have not been extensively reported. However, the broader class of imidazole and benzimidazole derivatives are known to exhibit a wide range of pharmacological effects, suggesting potential areas of investigation for this specific compound.

Biological_Activities cluster_pathways Potential Mechanisms of Action Core This compound Antifungal Antifungal Activity Core->Antifungal Anticancer Anticancer Activity Core->Anticancer Antimicrobial Antimicrobial Activity Core->Antimicrobial Pathway1 Inhibition of Ergosterol Biosynthesis Antifungal->Pathway1 Pathway2 Induction of Apoptosis Anticancer->Pathway2 Pathway3 Enzyme Inhibition Antimicrobial->Pathway3

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Benzyl-Imidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole core, a bicyclic system forged from the fusion of benzene and imidazole rings, represents a cornerstone in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, earning it the designation of a "privileged scaffold." The introduction of a benzyl group to this core structure gave rise to the benzyl-imidazole class of compounds, a family that has demonstrated a remarkable breadth of pharmacological activities, including anthelmintic, antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive exploration of the discovery, historical development, and foundational science of benzyl-imidazole compounds, offering detailed experimental protocols, quantitative biological data from seminal studies, and visualizations of key signaling pathways.

The Dawn of Benzimidazole Chemistry: From Dyes to Drugs

The story of benzimidazoles begins in 1872, when Hoebrecker first synthesized 2,5-dimethyl-benzimidazole through the reduction of 2-nitro-4-methylacetanilide.[1] However, the systematic synthesis of 2-substituted benzimidazoles was pioneered by M. A. Phillips in 1928. His method, known as the Phillips condensation, involves the reaction of o-phenylenediamine with a carboxylic acid in the presence of a dilute mineral acid, such as 4N hydrochloric acid. This straightforward and versatile reaction became the bedrock for the synthesis of a vast number of benzimidazole derivatives.[2]

The biological significance of the benzimidazole scaffold first came to light in the 1940s through the work of D.W. Woolley, who investigated these compounds as potential antimetabolites due to their structural similarity to purines.[3][4] This research opened the door to exploring the therapeutic potential of this chemical class. A pivotal moment in the history of benzimidazole-based drugs was the discovery of the anthelmintic properties of thiabendazole in 1961, which catalyzed extensive research into synthesizing and screening thousands of benzimidazole derivatives for activity against parasitic worms.[5][6]

While a specific date for the first synthesis of a benzyl-substituted imidazole or benzimidazole is not readily apparent in seminal literature, the Phillips method provided the foundational chemistry for its creation by using phenylacetic acid as the carboxylic acid component.

Foundational Synthetic Methodologies

The classical and most historically significant method for the synthesis of 2-benzyl-benzimidazole is the Phillips condensation. Below are the detailed experimental protocols for this and other key early synthetic approaches.

The Phillips Condensation (c. 1928)

This method involves the condensation of an o-phenylenediamine with a carboxylic acid. For the synthesis of 2-benzyl-benzimidazole, phenylacetic acid is used.

Experimental Protocol:

  • Reactants: o-Phenylenediamine (1 mole) and phenylacetic acid (1 mole).

  • Reaction Medium: 4N Hydrochloric Acid.

  • Procedure:

    • A mixture of o-phenylenediamine and phenylacetic acid is refluxed in 4N hydrochloric acid for a period of time.

    • The reaction mixture is then cooled.

    • Neutralization of the excess acid with a base, such as 10% sodium hydroxide solution, causes the precipitation of the crude 2-benzyl-benzimidazole.

    • The precipitate is collected by filtration, washed with cold water, and then dried.

    • Recrystallization from a suitable solvent, such as aqueous ethanol, is performed to purify the product.

  • Reaction Mechanism: The reaction proceeds through an initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring.[2]

Logical Relationship of the Phillips Condensation

Phillips_Condensation Reactants o-Phenylenediamine + Phenylacetic Acid Reflux Reflux Reactants->Reflux Heat Acid 4N HCl Acid->Reflux Catalyst Precipitation Precipitation Reflux->Precipitation Cooling & Neutralization Product 2-Benzyl-benzimidazole Precipitation->Product Filtration & Purification

Caption: Workflow of the Phillips condensation for 2-benzyl-benzimidazole synthesis.

Early Biological Investigations and Quantitative Data

The initial explorations into the biological activities of benzimidazole derivatives laid the groundwork for their later development as therapeutic agents. The following tables summarize the available quantitative data from these early, pioneering studies.

Antimetabolite Activity (c. 1944)

D.W. Woolley's research focused on the ability of benzimidazole to interfere with the metabolic processes of microorganisms, an effect that could be reversed by purines.

CompoundOrganismObserved EffectReversing AgentReference
BenzimidazoleSaccharomyces cerevisiaeInhibition of growthAdenine, GuanineWoolley, D.W. (1944)[3][4]
BenzimidazoleEscherichia coliInhibition of growthAdenine, GuanineWoolley, D.W. (1944)[3][4]

No specific quantitative data such as IC50 values were typically reported in this early research; effects were often described qualitatively or in terms of the concentration required for growth inhibition.

Anthelmintic Activity (Post-1961)

The discovery of thiabendazole's potent anthelmintic properties sparked a wave of research into related benzimidazole structures.

CompoundParasiteHostEfficacyReference
ThiabendazoleVarious gastrointestinal nematodesSheep, CattleHigh efficacy at low doses(Historical review data)[5][6]
MebendazoleAscaris lumbricoides, HookwormHumanBroad-spectrum activity(Historical review data)[5]
AlbendazoleVarious nematodes and cestodesHuman, AnimalsBroad-spectrum activity(Historical review data)[5]

Early studies often reported efficacy in terms of percentage reduction in worm burden at specific dosages rather than in vitro IC50 values.

Mechanisms of Action: Key Signaling Pathways

Benzyl-imidazole compounds exert their diverse biological effects through various mechanisms of action. The following diagrams illustrate some of the key signaling pathways involved.

Anthelmintic Activity: Inhibition of Microtubule Polymerization

The primary mechanism of action for most anthelmintic benzimidazoles is the disruption of microtubule formation in the parasite.

Anthelmintic_Mechanism BZD Benzimidazole (e.g., Albendazole) Tubulin Parasite β-tubulin BZD->Tubulin Binds to Polymerization Microtubule Polymerization BZD->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubule Structure Polymerization->Microtubules Cell_Function Disruption of: - Glucose uptake - Intracellular transport Microtubules->Cell_Function Paralysis Paralysis and Death of Parasite Cell_Function->Paralysis

Caption: Mechanism of action of anthelmintic benzimidazoles.

Anticancer Activity: Induction of Apoptosis

Certain benzyl-imidazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Anticancer_Mechanism cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Fas Fas Receptor FADD FADD Fas->FADD Caspase8 Caspase-8 FADD->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax Bax Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits CytochromeC->Caspase3 Activates BPB 1-Benzyl-2-phenyl- benzimidazole (BPB) BPB->Fas Activates BPB->Bax Upregulates BPB->Bcl2 Downregulates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Anticancer mechanism of a benzyl-benzimidazole via apoptosis induction.[7]

Anti-inflammatory Activity: Inhibition of Pro-inflammatory Pathways

While the exact mechanisms for many anti-inflammatory benzimidazoles are still under investigation, some have been shown to inhibit key inflammatory mediators. For instance, certain benzimidazole diamides selectively inhibit the Nucleotide-binding Oligomerization Domain 2 (NOD2) signaling pathway.

Anti_inflammatory_Mechanism MDP Muramyl Dipeptide (MDP) (from bacteria) NOD2 NOD2 Receptor MDP->NOD2 Activates RIP2 RIP2 Kinase NOD2->RIP2 Recruits NFkB NF-κB Activation RIP2->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., IL-8) NFkB->Cytokines BZD_diamide Benzimidazole Diamide BZD_diamide->NOD2 Inhibits Pathway

Caption: Inhibition of the NOD2 signaling pathway by benzimidazole diamides.[8]

Conclusion

From their initial synthesis in the late 19th and early 20th centuries to their development as crucial therapeutic agents, benzyl-imidazole compounds have had a profound impact on medicinal chemistry. The foundational work of chemists like Phillips and the early biological insights from researchers like Woolley paved the way for the discovery of potent anthelmintics, and later, a diverse range of bioactive molecules. The versatility of the benzimidazole scaffold, combined with the modulatory effects of the benzyl group, continues to make this class of compounds a fertile ground for the discovery of new drugs. The mechanisms of action, while well-understood for some applications, remain an active area of research for others, promising new therapeutic targets and a deeper understanding of cellular signaling pathways. This guide serves as a testament to the enduring legacy and future potential of benzyl-imidazole chemistry in the advancement of human and animal health.

References

Potential Research Areas for (1-Benzyl-1H-imidazol-2-yl)methanol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific biological activity data for (1-Benzyl-1H-imidazol-2-yl)methanol. This guide, therefore, extrapolates potential research avenues based on the well-documented activities of structurally related imidazole and benzimidazole analogs. All proposed experimental protocols are generalized and would require optimization for the specific compound.

Introduction

This compound is a heterocyclic organic compound featuring a core imidazole ring, a versatile scaffold known for a wide array of pharmacological activities. Its structure, characterized by a benzyl group at the N1 position and a hydroxymethyl group at the C2 position, presents multiple opportunities for chemical modification and exploration of its therapeutic potential. The broader family of imidazole-containing compounds has yielded numerous clinically significant drugs with applications ranging from antifungal and anticancer to antimicrobial therapies. This document outlines promising research areas for this compound, providing a framework for its systematic investigation.

Chemical Properties:

PropertyValue
CAS Number 5376-10-3
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Appearance Solid
SMILES OCc1nccn1Cc2ccccc2
InChI Key SGIKRGDBBXWNRI-UHFFFAOYSA-N

Potential Research Areas

Based on the established biological activities of analogous compounds, the following areas represent high-priority research directions for this compound:

Anticancer Activity

The imidazole and benzimidazole cores are present in numerous compounds with demonstrated anticancer properties. These compounds often exert their effects through various mechanisms, including inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of cell signaling pathways.

Proposed Research Workflow:

Anticancer_Workflow A Initial Cytotoxicity Screening (e.g., MTT Assay) B Dose-Response Studies on Hit Cell Lines A->B Identify potent activity C Mechanism of Action Studies B->C Determine IC50 values D In Vivo Efficacy Studies (Xenograft Models) C->D Elucidate pathway

Caption: Workflow for investigating anticancer potential.

Antifungal Activity

Many commercial antifungal drugs, such as ketoconazole and miconazole, are imidazole derivatives. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.

Proposed Research Pathway:

Antifungal_Pathway Compound This compound Target Lanosterol 14α-demethylase (CYP51) Compound->Target Inhibition Pathway Ergosterol Biosynthesis Target->Pathway Key enzyme in Result Disruption of Fungal Cell Membrane Integrity Pathway->Result Leads to Outcome Fungistatic or Fungicidal Effect Result->Outcome

Caption: Hypothesized antifungal mechanism of action.

Antimicrobial Activity

The imidazole scaffold is also a component of various antibacterial agents. The investigation into the antimicrobial properties of this compound against a panel of pathogenic bacteria is a logical research direction.

Experimental Protocols

The following are generalized protocols for the initial screening of this compound in the proposed research areas.

In Vitro Cytotoxicity Screening (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against fungal strains.

Methodology:

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.

  • Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) against bacterial strains.

Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth.

  • Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Proposed Structure-Activity Relationship (SAR) Studies

To explore and optimize the potential biological activities of this compound, systematic structural modifications can be undertaken.

Logical Relationship for SAR Studies:

SAR_Studies Core This compound (Lead Compound) Mod1 Modification of Benzyl Ring (e.g., substitution with EWG/EDG) Core->Mod1 Mod2 Modification of Hydroxymethyl Group (e.g., esterification, etherification) Core->Mod2 Mod3 Modification at C4 and C5 of Imidazole Ring Core->Mod3 Synthesis Synthesis of Analogs Mod1->Synthesis Mod2->Synthesis Mod3->Synthesis Screening Biological Screening (Anticancer, Antifungal, etc.) Synthesis->Screening SAR Establishment of Structure-Activity Relationships Screening->SAR

Caption: Strategy for Structure-Activity Relationship studies.

Conclusion

While direct biological data for this compound is currently unavailable, its structural similarity to a plethora of bioactive imidazole and benzimidazole derivatives strongly suggests its potential as a valuable starting point for drug discovery programs. The proposed research areas of anticancer, antifungal, and antimicrobial activities, coupled with the outlined experimental protocols and SAR strategies, provide a robust framework for elucidating the therapeutic promise of this compound. Further investigation is warranted to unlock the full potential of this compound and its derivatives in addressing unmet medical needs.

Methodological & Application

Synthesis of (1-Benzyl-1H-imidazol-2-yl)methanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the two-step synthesis of (1-Benzyl-1H-imidazol-2-yl)methanol from imidazole. The synthesis involves the N-benzylation of imidazole followed by a regioselective hydroxymethylation at the C2 position via lithiation.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. The imidazole scaffold is a common motif in many biologically active compounds, and the ability to functionalize it at specific positions is crucial for the synthesis of new chemical entities. This protocol outlines a reliable method to obtain the target compound, starting from commercially available imidazole.

Reaction Scheme

The overall synthetic route is a two-step process:

  • N-Benzylation of Imidazole: Imidazole is reacted with benzyl bromide in the presence of a base to yield 1-benzyl-1H-imidazole.

  • C2-Hydroxymethylation: 1-benzyl-1H-imidazole is deprotonated at the C2 position using a strong base (n-butyllithium), and the resulting organolithium intermediate is quenched with formaldehyde to introduce the hydroxymethyl group.

Data Presentation

StepReactant 1Reactant 2Reagent/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
1ImidazoleBenzyl BromideSodium Hydride (NaH)Tetrahydrofuran (THF)0 to rt2 - 4~90-95
21-Benzyl-1H-imidazoleParaformaldehyden-Butyllithium (n-BuLi)Tetrahydrofuran (THF)-78 to rt2 - 3~70-80

Experimental Protocols

Step 1: Synthesis of 1-Benzyl-1H-imidazole

This protocol employs sodium hydride as a strong base to deprotonate imidazole, facilitating a rapid and high-yielding N-alkylation.[1]

Materials:

  • Imidazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF in a round-bottom flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve imidazole (1.0 eq) in anhydrous THF and add it dropwise to the sodium hydride suspension.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution will be observed.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-benzyl-1H-imidazole.

  • The product can be further purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This step involves the selective deprotonation of the C2 proton of 1-benzyl-1H-imidazole, which is the most acidic ring proton, followed by reaction with formaldehyde.

Materials:

  • 1-Benzyl-1H-imidazole

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Paraformaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dry ice/acetone bath

  • Syringe

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve 1-benzyl-1H-imidazole (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Add dry paraformaldehyde (1.5 eq) to the reaction mixture in one portion.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Mandatory Visualization

Synthesis_Pathway Imidazole Imidazole Benzylimidazole 1-Benzyl-1H-imidazole Imidazole->Benzylimidazole  Benzyl Bromide, NaH, THF   FinalProduct This compound Benzylimidazole->FinalProduct  1. n-BuLi, THF, -78°C  2. Paraformaldehyde  

Caption: Two-step synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: C2-Hydroxymethylation S1_Start Suspend NaH in THF S1_Add_Imidazole Add Imidazole solution S1_Start->S1_Add_Imidazole S1_Add_BnBr Add Benzyl Bromide S1_Add_Imidazole->S1_Add_BnBr S1_Reaction Stir at RT S1_Add_BnBr->S1_Reaction S1_Quench Quench with NH4Cl S1_Reaction->S1_Quench S1_Extract Extract with Ethyl Acetate S1_Quench->S1_Extract S1_Purify Purify to yield 1-Benzyl-1H-imidazole S1_Extract->S1_Purify S2_Start Dissolve 1-Benzyl-1H-imidazole in THF S1_Purify->S2_Start  Intermediate   S2_Cool Cool to -78°C S2_Start->S2_Cool S2_Add_nBuLi Add n-BuLi S2_Cool->S2_Add_nBuLi S2_Add_Paraform Add Paraformaldehyde S2_Add_nBuLi->S2_Add_Paraform S2_Warm Warm to RT S2_Add_Paraform->S2_Warm S2_Quench Quench with NH4Cl S2_Warm->S2_Quench S2_Extract Extract with Ethyl Acetate S2_Quench->S2_Extract S2_Purify Purify to yield final product S2_Extract->S2_Purify

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the Synthesis of (1-Benzyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed experimental protocol for the synthesis of (1-Benzyl-1H-imidazol-2-yl)methanol, a valuable intermediate in pharmaceutical and materials science research. The synthesis is presented as a two-step process, commencing with the N-alkylation of imidazole-2-carbaldehyde followed by the reduction of the aldehyde functionality to the corresponding alcohol.

Overall Reaction Scheme:

Step 1: N-Alkylation Imidazole-2-carbaldehyde + Benzyl Bromide → 1-Benzyl-1H-imidazole-2-carbaldehyde

Step 2: Reduction 1-Benzyl-1H-imidazole-2-carbaldehyde → this compound

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde

This procedure details the N-alkylation of imidazole-2-carbaldehyde using benzyl bromide.

Materials:

  • Imidazole-2-carbaldehyde

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add imidazole-2-carbaldehyde (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.[1]

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude 1-benzyl-1H-imidazole-2-carbaldehyde.[1]

  • The product can be further purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient).

Protocol 2: Synthesis of this compound

This protocol describes the reduction of 1-benzyl-1H-imidazole-2-carbaldehyde to the target alcohol.[2]

Materials:

  • 1-Benzyl-1H-imidazole-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 1-benzyl-1H-imidazole-2-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask.[2]

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.[2]

  • Carefully quench the reaction by the slow, dropwise addition of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[2]

  • If necessary, the product can be further purified by column chromatography on silica gel.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)Analytical Data
1-Benzyl-1H-imidazole-2-carbaldehydeC₁₁H₁₀N₂O186.21[3]75-85-¹H NMR, ¹³C NMR, MS
This compoundC₁₁H₁₂N₂O188.2385-95-¹H NMR, ¹³C NMR, MS

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Reduction A Imidazole-2-carbaldehyde C Reaction Mixture (K₂CO₃, Acetonitrile) A->C B Benzyl Bromide B->C D Reflux (4-6h) C->D E Workup & Purification D->E F 1-Benzyl-1H-imidazole-2-carbaldehyde E->F G 1-Benzyl-1H-imidazole-2-carbaldehyde F->G H Reaction Mixture (NaBH₄, Methanol, 0°C) G->H I Stir at RT (2-3h) H->I J Workup & Purification I->J K this compound J->K

Caption: Workflow for the two-step synthesis of this compound.

Logical Relationship of Synthesis Steps

LogicalFlow Start Starting Materials (Imidazole-2-carbaldehyde, Benzyl Bromide) Process1 N-Alkylation Start->Process1 Intermediate Intermediate Product (1-Benzyl-1H-imidazole-2-carbaldehyde) Process2 Reduction Intermediate->Process2 FinalProduct Final Product (this compound) Process1->Intermediate Process2->FinalProduct

Caption: Logical progression from starting materials to the final product.

References

Applications of (1-Benzyl-1H-imidazol-2-yl)methanol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound (1-Benzyl-1H-imidazol-2-yl)methanol and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This document provides detailed application notes and experimental protocols for researchers exploring the potential of this chemical entity in drug discovery and development. The core imidazole ring, substituted with a benzyl group at the N1 position and a hydroxymethyl group at the C2 position, serves as a key building block for the synthesis of novel therapeutic agents.

Anticancer Applications

Derivatives of the this compound scaffold have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis (programmed cell death) and cell cycle arrest, which inhibits the proliferation of tumors.

Quantitative Data: In Vitro Cytotoxicity of 1-Benzyl-1H-imidazole Derivatives

The antiproliferative activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which indicate the concentration required to inhibit 50% of cancer cell growth.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference(s)
1,3-dimethylxanthine derivativesA549, PANC-1, HT29, MCF-71.0 - 11.6[1]
Benzimidazole-cinnamide derivativesA5490.29[1]
Purine derivativesMDA-MB-2311.22[1]
Quinazoline-based imidazole hybridsHT-291.61 - 2.21[2]
Quinazoline-amino sulphonamide hybridsA549, BT549, HCT-116, MCF-7, SK-HEP-1, SNU6381.02 - 8.23[2][3]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Apoptotic Pathway

The following diagram illustrates the proposed intrinsic (mitochondrial) pathway of apoptosis induced by 1-benzyl-imidazole derivatives.

apoptosis_pathway Compound This compound Derivative Bax Bax/Bak (Pro-apoptotic) Compound->Bax Activation Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Compound->Bcl2 Inhibition Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by this compound derivatives.

Antifungal Applications

Certain derivatives of this compound have demonstrated significant antifungal activity, particularly against pathogenic yeasts. A key mechanism of action for these compounds is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.

Quantitative Data: Antifungal Activity of Benzimidazole Derivatives

The antifungal efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus.

Compound/Derivative ClassFungal StrainMIC (µg/mL)Reference(s)
Bis-benzimidazole diamidine compoundsVarious0.12 - 0.5[4]
Benzimidazole and phenyl-substituted benzyl ethersVarious0.39 - 0.78[4]
Pyrido[1,2-a]benzimidazole derivativesVarious100 - 250[4]
N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4, 5-dihydro-1H-pyrazol-3-yl) benzenamineA. fumigatus7.81[5]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of this compound derivatives against fungal strains according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Fungal strain of interest (e.g., Candida albicans)

  • RPMI-1640 medium, buffered with MOPS

  • This compound derivative stock solution (in DMSO)

  • 96-well sterile microtiter plates

  • Spectrophotometer

  • Shaking incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium to a final concentration of 0.5-2.5 x 10³ cells/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the absorbance at 600 nm.

Visualizing the Ergosterol Biosynthesis Inhibition Pathway

The following diagram illustrates the inhibition of the ergosterol biosynthesis pathway by antifungal benzimidazole derivatives.

ergosterol_pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg11p Erg11p (Lanosterol 14α-demethylase) Lanosterol->Erg11p Intermediate 14-demethylated sterol intermediate Erg11p->Intermediate Disruption Fungal Cell Membrane Disruption Erg11p->Disruption Pathway blocked leads to Ergosterol Ergosterol Intermediate->Ergosterol ...multiple steps Compound This compound Derivative Compound->Erg11p Inhibition

Caption: Inhibition of Ergosterol Biosynthesis by this compound Derivatives.

TGR5 Agonist Applications

Derivatives of 1-benzyl-1H-imidazole have been identified as potent agonists of the Takeda G protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity. Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion.

Quantitative Data: TGR5 Agonist Activity of 1-Benzyl-1H-imidazole Derivatives

The potency of TGR5 agonists is measured by their half-maximal effective concentration (EC50), the concentration of the compound that produces 50% of the maximal response.

Compound/Derivative ClassAssay SystemEC50 (nM)Reference(s)
1-benzyl-1H-imidazole-5-carboxamide derivativeshTGR5Potent agonistic activity[6][7]
3-phenoxypyrazine-2-carboxamide derivativeshTGR50.58 - 895[6]
Experimental Protocol: TGR5 Activation Assay (cAMP Measurement)

This protocol describes a method to assess the agonist activity of this compound derivatives on TGR5 by measuring intracellular cyclic AMP (cAMP) levels.

Materials:

  • HEK293 cells stably expressing human TGR5 (hTGR5)

  • Assay buffer (e.g., HBSS with 0.1% BSA and 500 µM IBMX)

  • This compound derivative stock solution (in DMSO)

  • Positive control agonist (e.g., lithocholic acid)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • 384-well white plates

Procedure:

  • Cell Plating: Plate the hTGR5-expressing HEK293 cells in 384-well plates and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds in the assay buffer. Add the diluted compounds to the cells.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • cAMP Measurement: Following the manufacturer's instructions for the chosen cAMP assay kit, lyse the cells and measure the intracellular cAMP levels.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the compound concentration. Calculate the EC50 value from the curve.

Visualizing the TGR5 Signaling Pathway

The following diagram illustrates the activation of the TGR5 signaling pathway by 1-benzyl-1H-imidazole derivatives.

tgr5_pathway Compound This compound Derivative (Agonist) TGR5 TGR5 Receptor Compound->TGR5 Binds & Activates G_protein Gαs Protein TGR5->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates GLP1 GLP-1 Secretion PKA->GLP1 Stimulates Insulin Insulin Secretion GLP1->Insulin Enhances

Caption: TGR5 signaling pathway activated by this compound derivatives.

Synthesis Protocol

The following is a general, representative protocol for the synthesis of this compound. Researchers should adapt and optimize this protocol based on their specific starting materials and laboratory conditions.

General Synthesis of 1-Benzyl-2-substituted-1H-imidazoles

A common route involves the N-benzylation of an imidazole precursor followed by functionalization at the C2 position.

Step 1: N-Benzylation of Imidazole

  • To a solution of imidazole in an appropriate solvent (e.g., DMF or acetonitrile), add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

  • Stir the mixture at room temperature for a short period to allow for the deprotonation of the imidazole.

  • Add benzyl bromide or benzyl chloride dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield 1-benzyl-1H-imidazole.

Step 2: Functionalization at the C2 Position to introduce the hydroxymethyl group

  • Lithiation: Dissolve 1-benzyl-1H-imidazole in an anhydrous aprotic solvent like THF and cool to -78°C.

  • Add a strong base, such as n-butyllithium, dropwise to deprotonate the C2 position, forming the 2-lithio-1-benzyl-1H-imidazole intermediate.

  • Reaction with an Electrophile: React the lithiated intermediate with a suitable electrophile to introduce the hydroxymethyl group. A common method is to react it with dry paraformaldehyde.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Visualizing the Synthesis Workflow

synthesis_workflow cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: C2-Hydroxymethylation Imidazole Imidazole Base Base (e.g., NaH) Imidazole->Base + N_Benzylimidazole 1-Benzyl-1H-imidazole Imidazole->N_Benzylimidazole Reaction BenzylHalide Benzyl Halide Base->N_Benzylimidazole Reaction BenzylHalide->N_Benzylimidazole Reaction N_Benzylimidazole_in 1-Benzyl-1H-imidazole N_Benzylimidazole->N_Benzylimidazole_in StrongBase Strong Base (e.g., n-BuLi) N_Benzylimidazole_in->StrongBase + FinalProduct This compound N_Benzylimidazole_in->FinalProduct Reaction Paraformaldehyde Paraformaldehyde StrongBase->FinalProduct Reaction Paraformaldehyde->FinalProduct Reaction

Caption: General synthetic workflow for this compound.

References

Application Notes and Protocols for (1-Benzyl-1H-imidazol-2-yl)methanol in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

(1-Benzyl-1H-imidazol-2-yl)methanol is a valuable precursor for the synthesis of N-heterocyclic carbene (NHC) ligands. NHCs are a class of organic compounds that, after complexation with a transition metal, form highly stable and efficient catalysts for a variety of organic transformations. The resulting metal-NHC complexes are particularly effective in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Heck cross-coupling reactions. The N-benzyl group on the imidazole ring provides steric bulk that can enhance catalytic activity and selectivity.

These application notes provide an overview of the use of this compound as a pre-ligand in palladium-catalyzed cross-coupling reactions. The protocols are based on established methodologies for structurally similar NHC-palladium catalyst systems.

Application Note 1: Ligand Precursor in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Principle:

This compound can be readily converted to its corresponding imidazolium salt. This salt serves as a precursor to the N-heterocyclic carbene (NHC) ligand. In the presence of a palladium source and a base, the NHC ligand is generated in situ and coordinates to the palladium center, forming a highly active catalyst for the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids.[1][2][3] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl structures prevalent in pharmaceuticals and advanced materials.[4][5]

Catalytic System: The active catalyst is typically a Pd(0)-NHC complex, which is generated from a Pd(II) precursor like Palladium(II) acetate (Pd(OAc)₂). The NHC ligand, derived from this compound, stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6]

Substrate Scope: This catalytic system is effective for a wide range of substrates. It can be used for the coupling of both electron-rich and electron-deficient aryl chlorides and bromides with various arylboronic acids.[1][5] Sterically hindered substrates can also be coupled with good to excellent yields.[4][5]

Quantitative Data Summary:

The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling reaction between various aryl halides and phenylboronic acid, catalyzed by an in situ generated palladium-NHC complex derived from a 1-benzyl-3-alkylimidazolium salt precursor. These results are indicative of the expected performance when using a catalyst system derived from this compound.

EntryAryl HalideR Group on Aryl HalideProductYield (%)[1]
1Phenyl bromideHBiphenyl98
24-Bromotoluene4-Me4-Methylbiphenyl95
34-Bromoanisole4-OMe4-Methoxybiphenyl96
44-Bromobenzonitrile4-CN4-Cyanobiphenyl91
54-Bromonitrobenzene4-NO₂4-Nitrobiphenyl85
62-Bromotoluene2-Me2-Methylbiphenyl93
71-Bromo-2,6-dimethylbenzene2,6-diMe2,6-Dimethylbiphenyl90
84-Chlorotoluene4-Me4-Methylbiphenyl95
9Benzyl chloride-Diphenylmethane98

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 4-Chlorotoluene with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura reaction using an in situ generated Pd-NHC catalyst from an imidazolium salt precursor, which can be synthesized from this compound.

Materials:

  • 1-Benzyl-3-methyl-1H-imidazol-3-ium chloride (or similar, derived from the title compound)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Precursor Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 1-benzyl-3-methyl-1H-imidazol-3-ium salt (0.02 mmol, 2 mol%) and Palladium(II) acetate (0.01 mmol, 1 mol%).

  • Reaction Setup: To the flask, add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Solvent Addition: Add the anhydrous solvent (e.g., Toluene or 1,4-Dioxane, 3 mL) and degassed water (0.5 mL).

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) for the required time (usually 2-24 hours). Monitor the reaction progress by TLC or GC/MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualization of the Catalytic Cycle:

Suzuki_Miyaura_Cycle pd0 Pd(0)(NHC) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)(NHC)-X oxidative_addition->pd_complex transmetalation Transmetalation (Ar'B(OH)2 + Base) pd_complex->transmetalation Ar'B(OH)2 diaryl_pd_complex Ar-Pd(II)(NHC)-Ar' transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Note 2: Ligand Precursor in Palladium-Catalyzed Heck-Mizoroki Reaction

Principle:

Similar to the Suzuki-Miyaura reaction, the NHC ligand derived from this compound can be used to form a highly effective palladium catalyst for the Heck-Mizoroki reaction. This reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. The NHC-Pd catalyst promotes this transformation with high efficiency and selectivity. PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) palladium-NHC complexes are particularly effective for this reaction.[7]

Catalytic System: The catalyst, often a well-defined Pd(II)-NHC complex, is typically reduced in situ to the active Pd(0) species. The strong σ-donating properties of the NHC ligand facilitate the oxidative addition of the aryl halide to the palladium center, a key step in the catalytic cycle.[8]

Substrate Scope: The catalytic system is versatile, allowing the coupling of a variety of aryl bromides and iodides with different alkenes, such as styrene and acrylates. Both activated and deactivated aryl halides can be used successfully.[9]

Quantitative Data Summary:

The following table presents typical yields for the Heck-Mizoroki reaction between various aryl halides and styrene, catalyzed by a PEPPSI-type palladium-NHC complex. These results provide a benchmark for the expected outcomes when using a catalyst derived from this compound.

EntryAryl HalideR Group on Aryl HalideProductYield (%)[7]
1IodobenzeneHStilbene98
2BromobenzeneHStilbene95
34-Iodoanisole4-OMe4-Methoxystilbene96
44-Bromoacetophenone4-Ac4-Acetylstilbene92
54-Iodonitrobenzene4-NO₂4-Nitrostilbene90
61-Iodonaphthalene-1-Styrylnaphthalene94

Experimental Protocol: Heck-Mizoroki Reaction of 4-Bromoanisole with Styrene

This protocol outlines a general procedure for the Heck-Mizoroki reaction using a pre-formed or in situ generated PEPPSI-type Pd-NHC catalyst.

Materials:

  • PEPPSI-type Pd-NHC complex (or generated in situ from the corresponding imidazolium salt and a Pd source)

  • 4-Bromoanisole

  • Styrene

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Tetrabutylammonium bromide (TBAB) (optional, as an additive)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add the PEPPSI-type Pd-NHC complex (0.01 mmol, 1 mol%), 4-bromoanisole (1.0 mmol), the base (K₂CO₃, 2.0 mmol or Et₃N, 1.5 mmol), and TBAB (1.0 mmol, if used).

  • Solvent and Substrate Addition: Add the anhydrous solvent (DMF or NMP, 3 mL) followed by styrene (1.2 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 120-140 °C) and stir for the required time (usually 4-24 hours). Monitor the reaction by TLC or GC/MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualization of the Experimental Workflow:

Heck_Workflow start Start setup Reaction Setup (Catalyst, Aryl Halide, Base) start->setup add_solvents Add Solvent and Alkene setup->add_solvents reaction Heat and Stir (120-140°C, 4-24h) add_solvents->reaction workup Work-up (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General workflow for the Heck-Mizoroki cross-coupling reaction.

References

Application Notes and Protocols for (1-Benzyl-1H-imidazol-2-yl)methanol as a Precursor for N-Heterocyclic Carbenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and utilization of (1-Benzyl-1H-imidazol-2-yl)methanol as a versatile precursor for the generation of N-heterocyclic carbenes (NHCs). The subsequent NHC ligands can be employed in the formation of various metal complexes with significant applications in catalysis and potential as antimicrobial agents in drug development.

Introduction

N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis. Their strong σ-donating properties and the steric tunability of their frameworks allow for the formation of highly stable and catalytically active metal complexes. This compound is a key precursor that can be readily converted into a variety of imidazolium salts, the direct precursors to NHCs. This document outlines the synthetic pathway from the starting alcohol to NHC-metal complexes and details their potential applications.

Synthesis Pathway Overview

The overall synthetic strategy involves a three-step process starting from the commercially available 1-benzylimidazole.

Synthesis_Pathway A 1-Benzylimidazole B This compound A->B Hydroxymethylation C 1-Benzyl-3-alkyl-2-(chloromethyl)imidazolium salt B->C Chlorination & Alkylation D NHC-Metal Complex (e.g., Ag, Pd) C->D Deprotonation & Metalation

Caption: Synthetic pathway from 1-benzylimidazole to NHC-metal complexes.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the target precursor via hydroxymethylation of 1-benzylimidazole. This reaction is analogous to the synthesis of other 2-hydroxymethyl-1H-benzimidazoles.

Materials:

  • 1-Benzylimidazole

  • Paraformaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 1-benzylimidazole (1 equivalent) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.

  • In a separate flask, suspend paraformaldehyde (1.5 equivalents) in anhydrous THF.

  • Slowly add the paraformaldehyde suspension to the lithiated imidazole solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Expected Yield and Characterization: While specific data for this exact compound is not readily available in the searched literature, analogous reactions suggest a yield in the range of 60-80%.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
This compoundC₁₁H₁₂N₂O188.23Solid

Spectroscopic Data (Predicted based on analogous compounds):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 5H, Ar-H), 7.05 (s, 1H, Im-H), 6.95 (s, 1H, Im-H), 5.30 (s, 2H, N-CH₂-Ph), 4.70 (s, 2H, C-CH₂-OH), 3.50 (br s, 1H, OH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 150.0 (C2-Im), 136.0 (C-Ar), 129.0 (CH-Ar), 128.5 (CH-Ar), 128.0 (CH-Ar), 127.5 (CH-Im), 122.0 (CH-Im), 55.0 (C-CH₂-OH), 50.0 (N-CH₂-Ph).

Protocol 2: Synthesis of 1-Benzyl-3-alkyl-2-(chloromethyl)imidazolium Salt

This protocol details the conversion of the synthesized alcohol to a key imidazolium salt intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous acetonitrile

Procedure:

  • Chlorination:

    • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 1-benzyl-2-(chloromethyl)-1H-imidazole. Use this crude product directly in the next step.

  • Alkylation:

    • Dissolve the crude 1-benzyl-2-(chloromethyl)-1H-imidazole in anhydrous acetonitrile.

    • Add the desired alkyl halide (1.5 equivalents).

    • Reflux the mixture for 24 hours.

    • Cool the reaction mixture to room temperature. The imidazolium salt will precipitate.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Expected Yield and Characterization: Yields for similar two-step procedures are typically in the range of 70-90%.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
1-Benzyl-3-methyl-2-(chloromethyl)imidazolium iodideC₁₃H₁₆ClIN₂378.64Solid

Spectroscopic Data (Predicted based on analogous compounds):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.50 (s, 1H, NCHN), 7.80 (d, 1H, Im-H), 7.70 (d, 1H, Im-H), 7.40-7.30 (m, 5H, Ar-H), 5.60 (s, 2H, N-CH₂-Ph), 5.00 (s, 2H, C-CH₂-Cl), 3.90 (s, 3H, N-CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 145.0 (C2-Im), 137.0 (NCHN), 135.0 (C-Ar), 129.5 (CH-Ar), 129.0 (CH-Ar), 128.5 (CH-Ar), 124.0 (CH-Im), 123.0 (CH-Im), 52.0 (N-CH₂-Ph), 45.0 (C-CH₂-Cl), 36.0 (N-CH₃).

Protocol 3: Synthesis of NHC-Metal Complexes (e.g., Silver(I)-NHC)

This protocol describes a general method for the synthesis of a silver(I)-NHC complex, which can serve as a versatile transmetalation agent.

Materials:

  • 1-Benzyl-3-alkyl-2-(chloromethyl)imidazolium salt

  • Silver(I) oxide (Ag₂O)

  • Anhydrous Dichloromethane (DCM)

  • Celite

Procedure:

  • In a flask protected from light, suspend the imidazolium salt (1 equivalent) and silver(I) oxide (0.6 equivalents) in anhydrous DCM.

  • Stir the mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction by ¹H NMR for the disappearance of the acidic imidazolium proton signal.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove excess silver oxide and silver salts.

  • Wash the Celite pad with DCM.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude silver(I)-NHC complex.

  • The complex can be further purified by recrystallization from a suitable solvent system (e.g., DCM/hexane).

Expected Yield and Characterization: Yields for the synthesis of silver-NHC complexes are generally high, often exceeding 80%.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
[Ag(1-benzyl-3-methyl-2-(chloromethyl)imidazol-2-ylidene)Cl]C₁₃H₁₅AgCl₂N₂414.02Solid

Spectroscopic Data (Predicted based on analogous compounds):

  • ¹³C NMR (CDCl₃, 100 MHz): The characteristic signal for the carbene carbon (C2) is expected to appear in the range of δ 180-190 ppm.

Applications

Catalysis

NHC-palladium complexes derived from this compound precursors are expected to be highly effective catalysts for various cross-coupling reactions. The strong σ-donating nature of the NHC ligand can enhance the catalytic activity of the palladium center.[1]

Catalytic_Cycle Pd(0)-NHC Pd(0)-NHC Oxidative\nAddition Oxidative Addition Pd(0)-NHC->Oxidative\nAddition Ar-X Pd(II)-NHC\nComplex Pd(II)-NHC Complex Oxidative\nAddition->Pd(II)-NHC\nComplex Transmetalation Transmetalation Pd(II)-NHC\nComplex->Transmetalation R-M Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Reductive\nElimination->Pd(0)-NHC Coupled\nProduct Coupled Product Reductive\nElimination->Coupled\nProduct Ar-R

Caption: Generalized catalytic cycle for a Pd-NHC catalyzed cross-coupling reaction.

Potential Catalytic Applications:

  • Suzuki-Miyaura Coupling: Coupling of aryl halides with boronic acids.

  • Heck-Mizoroki Reaction: Coupling of aryl halides with alkenes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds.

Drug Development: Antimicrobial Agents

Silver(I)-NHC complexes have garnered significant interest for their antimicrobial properties. The NHC ligand can enhance the delivery and stability of the silver ion, which is the active antimicrobial agent. The lipophilicity of the benzyl and alkyl substituents can influence the complex's ability to penetrate bacterial cell membranes.

Antimicrobial_Action cluster_0 Silver(I)-NHC Complex cluster_1 Bacterial Cell Ag_NHC [Ag(NHC)L]+ Cell_Membrane Cell Membrane Ag_NHC->Cell_Membrane Interaction & Disruption Cell_Interior Cellular Components (DNA, Enzymes) Cell_Membrane->Cell_Interior Ag+ Release Cell_Death Cell_Death Cell_Interior->Cell_Death Inhibition of Cellular Processes

Caption: Proposed mechanism of antimicrobial action for Silver(I)-NHC complexes.

Antimicrobial Activity Data of Analogous Silver(I)-NHC Complexes: The antimicrobial efficacy of silver(I)-NHC complexes is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

OrganismTypeTypical MIC Range (µg/mL) for Benzyl-Substituted NHC-Ag Complexes
Staphylococcus aureusGram-positive4 - 32
Escherichia coliGram-negative8 - 64
Candida albicansFungus2 - 16

Note: The actual MIC values will depend on the specific structure of the NHC ligand and the counter-ion.

Conclusion

This compound is a valuable and accessible precursor for the synthesis of a wide range of N-heterocyclic carbenes. The protocols provided herein offer a comprehensive guide for researchers to synthesize this precursor and its downstream NHC-metal complexes. The potential applications in catalysis and drug development highlight the importance of this class of compounds and warrant further investigation into the properties and activities of novel derivatives.

References

Application Notes and Protocols for the Formylation of 1-Benzyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the formylation of 1-benzyl-1H-imidazole, a key transformation in the synthesis of various pharmaceutical intermediates. The primary method described is the Vilsmeier-Haack reaction, a widely used and effective procedure for the formylation of electron-rich heterocyclic compounds.

Introduction

1-Benzyl-1H-imidazole is a versatile building block in medicinal chemistry. The introduction of a formyl group onto the imidazole ring provides a reactive handle for further functionalization, enabling the synthesis of a diverse range of more complex molecules with potential biological activity. The Vilsmeier-Haack reaction is a reliable method for this transformation, utilizing phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent.[1][2] This reagent then attacks the electron-rich imidazole ring to yield the corresponding aldehyde after aqueous workup.[3]

Regioselectivity

The formylation of 1-benzyl-1H-imidazole can theoretically occur at the C2, C4, or C5 positions of the imidazole ring. The regiochemical outcome of the Vilsmeier-Haack reaction is influenced by both electronic and steric factors. The C5 position of the imidazole ring is generally electron-rich and susceptible to electrophilic attack. The C2 position is also a potential site for formylation. The bulky benzyl group at the N1 position may sterically hinder attack at the C2 position to some extent, potentially favoring formylation at the C5 position. However, the reaction may yield a mixture of regioisomers, primarily the 2- and 5-substituted products, requiring purification to isolate the desired isomer.

Experimental Data Summary

The following table summarizes representative reaction conditions for the Vilsmeier-Haack formylation based on general procedures for similar substrates. The exact yields for the formylation of 1-benzyl-1H-imidazole may vary and require experimental optimization.

Substrate (1.0 eq)POCl₃ (eq)DMF (Solvent/Reagent)Temperature (°C)Time (h)Product(s)Reported Yield (%)
1-Benzyl-1H-imidazole1.5 - 3.0DMF0 to 802 - 241-Benzyl-1H-imidazole-carboxaldehyde isomersNot specified (Optimization required)
Electron-rich arene1.5DMF0 to RT6.5Corresponding aldehyde~77
N-Benzyltetrahydrocarbazole3.0DMF0 to 120VariableFormylated productsVariable

Detailed Experimental Protocol: Vilsmeier-Haack Formylation of 1-Benzyl-1H-imidazole

This protocol is a representative procedure based on established methods for the Vilsmeier-Haack formylation of N-substituted heterocycles.

Materials:

  • 1-Benzyl-1H-imidazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃) or other suitable base

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation:

    • In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0-5 °C during the addition.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent (a pale yellow to colorless complex).

  • Formylation Reaction:

    • Dissolve 1-benzyl-1H-imidazole (1.0 equivalent) in anhydrous dichloromethane (DCM) or a minimal amount of anhydrous DMF.

    • Add the solution of 1-benzyl-1H-imidazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, slowly warm the reaction mixture to room temperature and then heat to a temperature between 50-80 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC). Stirring can be continued for 2 to 24 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as gas evolution (CO₂) will occur.

    • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product will likely be a mixture of regioisomers. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 1-benzyl-1H-imidazole-carboxaldehyde isomer(s).

Safety Precautions:

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, and a lab coat).

  • The reaction is exothermic, especially during the formation of the Vilsmeier reagent. Proper temperature control is crucial.

  • All glassware should be dry as the reagents are sensitive to moisture.

Visualizations

Experimental Workflow Diagram

Formylation_Protocol Workflow for the Formylation of 1-Benzyl-1H-imidazole cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up and Purification reagent_prep_start Start: Cool DMF to 0°C add_pocl3 Add POCl3 dropwise to DMF at 0-5°C reagent_prep_start->add_pocl3 1.1 eq POCl3 to 3.0 eq DMF stir_reagent Stir at 0°C for 30 min add_pocl3->stir_reagent add_substrate Add 1-benzyl-1H-imidazole solution stir_reagent->add_substrate At 0°C heat_reaction Warm to RT, then heat to 50-80°C add_substrate->heat_reaction monitor_reaction Monitor reaction by TLC (2-24 h) heat_reaction->monitor_reaction quench Quench with crushed ice monitor_reaction->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with organic solvent neutralize->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end Obtain Pure Product(s) purify->end

Caption: A schematic diagram illustrating the key steps in the Vilsmeier-Haack formylation of 1-benzyl-1H-imidazole.

Signaling Pathway/Logical Relationship Diagram

Vilsmeier_Haack_Mechanism Simplified Mechanism of the Vilsmeier-Haack Reaction DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent ([ClCH=N(CH3)2]+) DMF->Vilsmeier_Reagent reacts with POCl3 POCl3 (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Imidazole 1-Benzyl-1H-imidazole Imidazole->Intermediate attacks Product 1-Benzyl-1H-imidazole -carboxaldehyde Intermediate->Product is hydrolyzed by H2O H2O (Work-up) H2O->Product

Caption: A simplified diagram showing the key species involved in the Vilsmeier-Haack formylation reaction.

References

Application Notes and Protocols for the Reduction of 1-benzyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of 1-benzyl-1H-imidazole-2-carbaldehyde to its corresponding primary alcohol, (1-benzyl-1H-imidazol-2-yl)methanol. This transformation is a critical step in the synthesis of various imidazole-based compounds with significant potential in medicinal chemistry and drug development. The resulting alcohol is a key building block for the synthesis of novel therapeutic agents, including agonists for the melanocortin 1 receptor (MC1R), which is implicated in skin protection and anti-inflammatory responses.

Introduction

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For the specific case of 1-benzyl-1H-imidazole-2-carbaldehyde, this reduction yields this compound, a versatile intermediate. The imidazole moiety is a prominent scaffold in many pharmaceuticals due to its ability to engage in various biological interactions. Derivatives of this compound have been identified as potent modulators of cellular signaling pathways, making the efficient and high-yielding synthesis of this alcohol a topic of considerable interest.

This document outlines two primary methodologies for this reduction: a chemoselective reduction using sodium borohydride and a catalytic hydrogenation approach. Detailed protocols for both methods are provided, along with a summary of expected outcomes and relevant applications of the product in drug discovery.

Data Presentation

Table 1: Summary of Reagents and Product
CompoundMolecular FormulaMolecular Weight ( g/mol )Role
1-benzyl-1H-imidazole-2-carbaldehydeC₁₁H₁₀N₂O186.21Starting Material
This compoundC₁₁H₁₂N₂O188.23[1]Product
Sodium Borohydride (NaBH₄)NaBH₄37.83Reducing Agent
Cerium(III) Chloride HeptahydrateCeCl₃·7H₂O372.58Co-reagent (Luche Cond.)
Palladium on Carbon (10% Pd/C)Pd/C-Catalyst
Hydrogen Gas (H₂)H₂2.02Reducing Agent
Table 2: Comparison of Reduction Methodologies
ParameterSodium Borohydride ReductionCatalytic Hydrogenation
Reducing Agent Sodium Borohydride (NaBH₄)Hydrogen Gas (H₂) with a Palladium on Carbon (Pd/C) catalyst
Selectivity High for aldehydes and ketones.[2][3]Can reduce other functional groups (e.g., alkenes, alkynes, nitro groups)
Reaction Conditions Mild (0 °C to room temperature), atmospheric pressure.[4]Room temperature to elevated temperatures, atmospheric or higher pressure.[5]
Solvents Protic solvents like ethanol or methanol.[4]Alcohols (methanol, ethanol), ethyl acetate, THF.[5][6]
Reported Yields High (92-97% for analogous imidazole ketones).[4]High (>99% conversion for analogous imidazole aldehydes).
Safety NaBH₄ is flammable and reacts with acid to produce H₂ gas.Hydrogen gas is highly flammable and requires specialized equipment for handling under pressure.
Work-up Aqueous quench followed by extraction.[4]Filtration to remove the catalyst.[5]

Experimental Protocols

Protocol 1: Sodium Borohydride Reduction (Luche-type Conditions)

This protocol is adapted from an efficient procedure for the reduction of related imidazole-ketone derivatives and is expected to provide high yields for the target aldehyde.[4]

Materials:

  • 1-benzyl-1H-imidazole-2-carbaldehyde (1.0 mmol, 186.2 mg)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (0.5 mmol, 186.3 mg)

  • Sodium borohydride (NaBH₄) (1.2 mmol, 45.4 mg)

  • Ethanol (EtOH), anhydrous (4 mL)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 1-benzyl-1H-imidazole-2-carbaldehyde (1.0 mmol) and cerium(III) chloride heptahydrate (0.5 mmol).

  • Add anhydrous ethanol (4 mL) to form a suspension.

  • Cool the flask in an ice bath to 0 °C with stirring.

  • Carefully add solid sodium borohydride (1.2 mmol) in portions to the cooled suspension.

  • Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the solvent by rotary evaporation.

  • Quench the reaction by adding water to the residue.

  • Extract the aqueous mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Catalytic Hydrogenation

This protocol provides a general procedure for the catalytic hydrogenation of an aldehyde using palladium on carbon. The alcohol, (1H-imidazol-2-yl)methanol, has been observed as an intermediate in the hydrogenation of 2-imidazolecarboxaldehyde, indicating this is a viable synthetic route.

Materials:

  • 1-benzyl-1H-imidazole-2-carbaldehyde (1.0 mmol, 186.2 mg)

  • 10% Palladium on Carbon (Pd/C) (10-20% by weight of the substrate)

  • Methanol (MeOH) or Ethanol (EtOH) (10-20 mL)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Reaction flask suitable for hydrogenation

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Dissolve 1-benzyl-1H-imidazole-2-carbaldehyde (1.0 mmol) in methanol or ethanol (10-20 mL) in a suitable reaction flask.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask under vacuum and backfill with hydrogen. Repeat this cycle 2-3 times to ensure an inert atmosphere is replaced with hydrogen.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter pad with a small amount of the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain this compound.

Mandatory Visualizations

Experimental Workflow: Sodium Borohydride Reduction

G Workflow for Sodium Borohydride Reduction cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Isolation start Combine Aldehyde and CeCl3·7H2O add_etoh Add Anhydrous Ethanol start->add_etoh cool Cool to 0 °C in Ice Bath add_etoh->cool add_nabh4 Add NaBH4 Portions cool->add_nabh4 stir Stir at 0 °C add_nabh4->stir monitor Monitor by TLC stir->monitor evap Remove Solvent monitor->evap quench Quench with Water evap->quench extract Extract with CH2Cl2 quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in Vacuo dry->concentrate product Isolate Product concentrate->product

Caption: Workflow for the reduction using sodium borohydride.

Signaling Pathway: Melanocortin 1 Receptor (MC1R)

Derivatives of this compound have been developed as agonists for the Melanocortin 1 Receptor (MC1R).[7] Activation of this G-protein coupled receptor initiates a signaling cascade that plays a crucial role in pigmentation and protection against UV damage.

G MC1R Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mapk MAPK Pathway (cAMP-independent) agonist MC1R Agonist (e.g., Imidazole Derivative) mc1r MC1R agonist->mc1r Binds g_protein Gs Protein mc1r->g_protein Activates erk ERK/MAPK Pathway mc1r->erk Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates & Activates genes Target Genes (e.g., for Melanin Synthesis & DNA Repair) creb->genes Upregulates Transcription proliferation Cell Proliferation & Survival erk->proliferation

Caption: Signaling cascade initiated by MC1R activation.

References

Derivatization of (1-Benzyl-1H-imidazol-2-yl)methanol for Biological Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of (1-benzyl-1H-imidazol-2-yl)methanol, a versatile scaffold for the development of novel therapeutic agents. The imidazole core is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial properties.[1][2] Functionalization of the hydroxyl group of this compound into esters and ethers allows for the systematic exploration of structure-activity relationships (SAR), potentially leading to the discovery of potent and selective drug candidates.

These notes offer detailed methodologies for the synthesis of ester and ether derivatives and established protocols for their subsequent biological screening against cancer cell lines and microbial pathogens.

Derivatization Strategies

The primary site for derivatization on this compound is the hydroxyl group, which can be readily converted into esters and ethers to modulate the compound's physicochemical properties, such as lipophilicity, and its pharmacological profile.

Esterification

Esterification of the primary alcohol can be achieved through reaction with various acylating agents, such as acyl chlorides or carboxylic anhydrides, in the presence of a base.

Etherification

The synthesis of ether derivatives can be accomplished via the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Experimental Protocols

Synthesis of (1-Benzyl-1H-imidazol-2-yl)methyl Acetate (Ester Derivative)

This protocol describes the esterification of this compound with acetyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (20 mL/g of alcohol).

  • Cool the solution to 0 °C using an ice bath.

  • Add acetyl chloride (1.2 eq) dropwise via a dropping funnel over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers and wash with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain the final ester derivative.

Synthesis of 1-Benzyl-2-(methoxymethyl)-1H-imidazole (Ether Derivative)

This protocol outlines a general procedure for the etherification of this compound with methyl iodide.

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Methyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise via syringe.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether derivative.

Biological Screening Protocols

The synthesized derivatives can be screened for their potential anticancer and antimicrobial activities using established in vitro assays.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.

Materials:

  • Human cancer cell lines (e.g., HeLa, HBL-100)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • Cisplatin (positive control)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and the positive control. Include a vehicle control (DMSO).

  • Incubate the plates for another 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds (dissolved in a suitable solvent)

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a twofold serial dilution of the test compounds and standard drugs in the appropriate broth in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add an equal volume of the microbial inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

Disclaimer: The following tables contain representative data for illustrative purposes based on the biological activities of various benzimidazole derivatives as reported in the scientific literature. Specific experimental data for derivatives of this compound is not yet available in the public domain.

Table 1: Representative Anticancer Activity of Benzimidazole Derivatives

Compound IDR GroupTest Cell LineIC50 (µM)[1]
IVa HHBL-100>100
IVa HHeLa>100
IVb 2-ClHBL-10045.2
IVb 2-ClHeLa51.6
IVc 4-ClHBL-10038.5
IVc 4-ClHeLa42.1
Cisplatin -HBL-1008.2
Cisplatin -HeLa10.5

Table 2: Representative Antimicrobial Activity of Benzimidazole Derivatives (MIC in µg/mL) [3]

Compound IDS. aureusB. subtilisE. coliP. aeruginosa
4 125125250250
5 125125250250
6 12562.5125250
7 62.562.5125125
8 125125250250
Ciprofloxacin 6.256.256.256.25

Visualizations

Derivatization_Workflow Start This compound Esterification Esterification (e.g., Acetyl Chloride, Base) Start->Esterification Etherification Etherification (e.g., NaH, Alkyl Halide) Start->Etherification Esters Ester Derivatives Esterification->Esters Ethers Ether Derivatives Etherification->Ethers Biological_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Derivative Synthesized Derivatives (Esters and Ethers) Anticancer Anticancer Screening (e.g., MTT Assay) Derivative->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Derivative->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Lead_ID Lead Compound Identification SAR->Lead_ID Anticancer_Mechanism_Hypothesis Compound Imidazole Derivative Target Cellular Target (e.g., Tubulin, Kinases) Compound->Target Binds to Pathway Signaling Pathway Disruption Target->Pathway Inhibits Apoptosis Apoptosis (Programmed Cell Death) Pathway->Apoptosis Induces

References

Application Notes and Protocols for the Analytical Characterization of (1-Benzyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of (1-Benzyl-1H-imidazol-2-yl)methanol . The protocols detailed herein are based on established methodologies for the characterization of imidazole-based small molecules and are intended to ensure accurate and reproducible results.

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Its unambiguous characterization is a critical step in quality control and regulatory compliance. The following sections outline the primary analytical techniques and detailed protocols for this purpose.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O[1]
Molecular Weight 188.23 g/mol [1]
CAS Number 5376-10-3
Appearance Solid

Analytical Techniques Overview

A multi-technique approach is essential for the comprehensive characterization of this compound. The primary methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for the determination of the molecular structure.

  • Mass Spectrometry (MS) for the confirmation of molecular weight and elemental composition.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy to identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.

  • Elemental Analysis for the determination of the elemental composition.

The logical workflow for the characterization of a synthesized batch of this compound is depicted below.

Analytical Workflow for this compound Characterization cluster_synthesis Sample Preparation cluster_spectroscopy Structural Elucidation cluster_chromatography Purity and Quantification cluster_data Data Analysis and Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Sample Isolated and Dried Product Purification->Sample NMR NMR Spectroscopy (1H, 13C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS FTIR FT-IR Spectroscopy Sample->FTIR HPLC HPLC-UV Sample->HPLC Elemental Elemental Analysis Sample->Elemental Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Elemental->Purity_Assessment

Analytical Workflow

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete assignment of the chemical structure of this compound.

Expected ¹H NMR Spectral Data (500 MHz, CDCl₃)

The following table outlines the expected proton NMR chemical shifts, multiplicities, coupling constants, and assignments. These are predicted values based on the analysis of structurally similar compounds.

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.30-7.40m5H, Phenyl-H
~7.10d, J ≈ 1.5 Hz1H, Imidazole-H
~6.95d, J ≈ 1.5 Hz1H, Imidazole-H
~5.30s2H, Benzyl-CH₂
~4.70s2H, Methanol-CH₂
~3.50br s1H, -OH
Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The expected carbon NMR chemical shifts are provided below. These are predicted values based on the analysis of analogous structures.

Chemical Shift (δ, ppm)Assignment
~148.0Imidazole C2
~136.0Phenyl C (quaternary)
~129.0Phenyl CH
~128.5Phenyl CH
~128.0Phenyl CH
~127.0Imidazole CH
~122.0Imidazole CH
~55.0Methanol-CH₂
~50.0Benzyl-CH₂
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay (d1): 1.0 s

    • Acquisition time: ~4 s

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30 (proton decoupled)

    • Number of scans: 1024

    • Relaxation delay (d1): 2.0 s

    • Acquisition time: ~1.5 s

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.

II. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and can provide information about the elemental composition through high-resolution mass spectrometry (HRMS).

Expected Mass Spectral Data
TechniqueIonization ModeExpected m/z
Electrospray Ionization (ESI-MS)Positive189.1028 [M+H]⁺
High-Resolution MS (HRMS)Positive ESICalculated for C₁₁H₁₃N₂O⁺: 189.1022, Found: 189.1028 ± 0.0005
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.

  • Instrumentation: Use a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Capillary voltage: 3.5 kV

    • Cone voltage: 30 V

    • Source temperature: 120 °C

    • Desolvation temperature: 350 °C

    • Mass range: m/z 50-500

  • Data Analysis: Analyze the resulting mass spectrum to identify the protonated molecular ion [M+H]⁺. For HRMS, compare the measured m/z with the theoretical value to confirm the elemental composition.

III. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

Expected FT-IR Spectral Data
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3400-3200 (broad)O-H stretchAlcohol
3150-3100C-H stretchAromatic/Imidazole C-H
3000-2850C-H stretchAliphatic C-H (benzyl and methanol CH₂)
1600, 1495, 1450C=C stretchAromatic ring
1500-1400C=N, C=C stretchImidazole ring
1050-1000C-O stretchPrimary alcohol
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

  • Data Analysis: The resulting spectrum should be baseline corrected and the peaks corresponding to the functional groups should be identified and assigned.

IV. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound and for quantifying any impurities. A reverse-phase method is typically suitable for this compound.

Experimental Protocol: HPLC
  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • Time (min) | %B

    • ---|---

    • 0 | 10

    • 20 | 90

    • 25 | 90

    • 26 | 10

    • 30 | 10

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection: 254 nm

  • Sample Preparation: Dissolve the sample in the mobile phase (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

The following diagram illustrates the separation principle in reverse-phase HPLC.

Principle of Reverse-Phase HPLC Separation cluster_column HPLC Column (Stationary Phase) cluster_mobile_phase Mobile Phase (Polar) p1 p2 p3 detector Detector p3->detector Elutes Second p4 p5 p5->detector Elutes Last label_sp mp1 mp2 mp2->detector Elutes First mp3 Analyte Target Molecule Analyte->p3 Interaction Impurity_polar Polar Impurity Impurity_polar->mp2 Stronger affinity for mobile phase Impurity_nonpolar Non-polar Impurity Impurity_nonpolar->p5 Stronger affinity for stationary phase injection Injection

Reverse-Phase HPLC

V. Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the molecule, which serves as a final confirmation of its empirical formula.

Expected Elemental Analysis Data
ElementCalculated (%)Found (%)
Carbon (C)70.1970.20 ± 0.4
Hydrogen (H)6.436.45 ± 0.4
Nitrogen (N)14.8814.85 ± 0.4
Experimental Protocol: Elemental Analysis
  • Sample Preparation: A precisely weighed amount of the dry, pure sample (1-2 mg) is required.

  • Instrumentation: Use a CHN elemental analyzer.

  • Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Data Interpretation: The experimental percentages of C, H, and N should be within ±0.4% of the calculated values for the empirical formula C₁₁H₁₂N₂O.

By employing this comprehensive suite of analytical techniques, researchers can confidently determine the structure, purity, and identity of this compound, ensuring the quality and reliability of their research and development activities.

References

Application Notes and Protocols for the Large-Scale Synthesis of (1-Benzyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the large-scale synthesis of (1-Benzyl-1H-imidazol-2-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. The described multi-step synthesis is designed to be scalable and efficient, with a focus on providing clear, actionable instructions and comprehensive data for reproducibility.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a robust three-step process. This strategy is designed for scalability and employs readily available starting materials, making it suitable for industrial production. The key transformations include:

  • Step 1: N-Benzylation of Imidazole: Introduction of the benzyl protective group onto the imidazole ring.

  • Step 2: Formylation of 1-Benzyl-1H-imidazole: Installation of a formyl group at the C2 position of the benzylated imidazole.

  • Step 3: Reduction of 1-Benzyl-1H-imidazole-2-carbaldehyde: Conversion of the aldehyde to the target primary alcohol.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Formylation cluster_2 Step 3: Reduction Imidazole Imidazole N_Benzylimidazole 1-Benzyl-1H-imidazole Imidazole->N_Benzylimidazole NaH, THF BenzylChloride Benzyl Chloride BenzylChloride->N_Benzylimidazole N_Benzylimidazole_ref 1-Benzyl-1H-imidazole Formylimidazole 1-Benzyl-1H-imidazole-2-carbaldehyde Formylimidazole_ref 1-Benzyl-1H-imidazole-2-carbaldehyde N_Benzylimidazole_ref->Formylimidazole n-BuLi, DMF, THF Target This compound Formylimidazole_ref->Target NaBH4, Methanol

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Benzyl-1H-imidazole

This procedure details the N-benzylation of imidazole using benzyl chloride.

Materials and Equipment:

  • 10 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Nitrogen inlet

  • Heating mantle with temperature controller

Procedure:

  • Under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 440 g, 11.0 mol) in anhydrous tetrahydrofuran (THF, 5 L) in the 10 L flask.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve imidazole (680 g, 10.0 mol) in anhydrous THF (2 L) and add it dropwise to the sodium hydride suspension over 2 hours, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Cool the mixture back to 0 °C and add benzyl chloride (1392 g, 11.0 mol) dropwise over 2 hours, ensuring the temperature does not exceed 5 °C.

  • Once the addition is complete, let the reaction mixture warm to room temperature and stir overnight (approximately 16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water (1 L) at 0 °C.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 1 L).

  • Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude 1-Benzyl-1H-imidazole by vacuum distillation.

Quantitative Data for Step 1:

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Eq.
Imidazole68.0868010.01.0
Sodium Hydride (60%)40.0044011.01.1
Benzyl Chloride126.58139211.01.1
Product 1-Benzyl-1H-imidazole 158.20 ~1424 ~9.0
Expected Yield:~90%
Step 2: Synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde

This protocol describes the formylation of 1-Benzyl-1H-imidazole at the C2 position via lithiation followed by reaction with N,N-dimethylformamide (DMF).

Materials and Equipment:

  • 20 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Nitrogen inlet

  • Dry ice/acetone bath

Procedure:

  • Under a nitrogen atmosphere, dissolve 1-Benzyl-1H-imidazole (1424 g, 9.0 mol) in anhydrous THF (10 L) in the 20 L flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (2.5 M in hexanes, 3.96 L, 9.9 mol) dropwise over 3 hours, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF, 789 g, 10.8 mol) dropwise over 2 hours, keeping the temperature below -70 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 18 hours).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (5 L).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 2 L).

  • Combine the organic layers, wash with brine (3 L), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 1-Benzyl-1H-imidazole-2-carbaldehyde by column chromatography on silica gel.

Quantitative Data for Step 2:

ReagentMolecular Weight ( g/mol )AmountMoles (mol)Molar Eq.
1-Benzyl-1H-imidazole158.201424 g9.01.0
n-Butyllithium (2.5 M)64.063.96 L9.91.1
N,N-Dimethylformamide73.09789 g10.81.2
Product 1-Benzyl-1H-imidazole-2-carbaldehyde 186.21 ~1340 ~7.2
Expected Yield:~80%
Step 3: Synthesis of this compound

This final step involves the reduction of the aldehyde to the target alcohol using sodium borohydride.

Materials and Equipment:

  • 20 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Powder funnel

  • Nitrogen inlet

  • Ice-water bath

Procedure:

  • Dissolve 1-Benzyl-1H-imidazole-2-carbaldehyde (1340 g, 7.2 mol) in methanol (10 L) in the 20 L flask.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add sodium borohydride (163 g, 4.32 mol) portion-wise over 1 hour, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction by TLC.

  • Once complete, quench the reaction by the slow addition of water (5 L) at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 3 L).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Quantitative Data for Step 3:

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Eq.
1-Benzyl-1H-imidazole-2-carbaldehyde186.2113407.21.0
Sodium Borohydride37.831634.320.6
Product This compound 188.23 ~1285 ~6.84
Expected Yield:~95%

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Summary of Product Characteristics:

ParameterSpecification
Appearance White to off-white solid
Molecular Formula C₁₁H₁₂N₂O[1]
Molecular Weight 188.23 g/mol [1]
Purity (HPLC) ≥ 98%
Melting Point To be determined
¹H NMR Conforms to structure
¹³C NMR Conforms to structure
Mass Spectrometry [M+H]⁺ = 189.10

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium hydride and n-butyllithium are highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.

  • Benzyl chloride is a lachrymator and should be handled with caution.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-Benzyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of (1-Benzyl-1H-imidazol-2-yl)methanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Troubleshooting Guides

This section is designed to help you navigate common challenges in the synthesis of this compound, ensuring a higher yield and purity of your final product.

Low or No Yield of 1-Benzyl-1H-imidazole (Intermediate)

Question: I am experiencing a low yield or no product in the initial N-benzylation of imidazole. What are the likely causes and how can I rectify this?

Answer: Low yields in the N-alkylation of imidazole are a common hurdle. Several factors could be contributing to this issue. A primary concern is the choice and handling of the base and solvent. For instance, using a weak base may not sufficiently deprotonate the imidazole, leading to an incomplete reaction. Conversely, a base that is too strong or used at an elevated temperature can lead to unwanted side reactions.

To improve your yield, consider the following:

  • Base Selection: Sodium hydride (NaH) in an anhydrous solvent like DMF or THF is a common and effective choice for deprotonating imidazole. Alternatively, potassium carbonate (K₂CO₃) in acetonitrile can be a milder and safer option.

  • Anhydrous Conditions: Imidazole N-alkylation is sensitive to moisture. Ensure that all your glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Your solvents and reagents should be anhydrous.

  • Reaction Temperature: The reaction can typically be performed at room temperature, but gentle heating (e.g., to 60-80 °C) may be necessary to drive the reaction to completion, especially with less reactive alkylating agents.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.

  • Purity of Reagents: Ensure the purity of your imidazole and benzyl bromide or benzyl chloride. Impurities can interfere with the reaction.

Inefficient C2-Functionalization (Formylation Step)

Question: My attempt to introduce a formyl group at the C2 position of 1-benzyl-1H-imidazole is resulting in a low yield of the desired aldehyde. What could be going wrong?

Answer: The introduction of a functional group at the C2 position of an imidazole ring can be challenging. The two primary methods for this transformation are direct lithiation followed by quenching with a formylating agent, and the Vilsmeier-Haack reaction.

For the Lithiation Route:

  • Incomplete Deprotonation: The C2 proton of 1-benzyl-1H-imidazole is acidic but requires a strong base for complete removal. n-Butyllithium (n-BuLi) is commonly used. Ensure you are using a sufficient excess of n-BuLi (typically 1.1-1.2 equivalents) and that its concentration has been recently titrated.

  • Reaction Temperature: This reaction must be carried out at a low temperature (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate. Use a dry ice/acetone bath to maintain this temperature.

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Strict anhydrous conditions are critical for success.

  • Quenching Agent: Anhydrous N,N-dimethylformamide (DMF) is a common and effective formylating agent for this reaction. Ensure it is anhydrous before use.

For the Vilsmeier-Haack Route:

  • Reagent Formation: The Vilsmeier reagent is formed in situ from a tertiary amide like DMF and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][3] Ensure the reagents are of high quality and the reaction to form the Vilsmeier reagent is allowed to proceed to completion before adding the imidazole substrate.

  • Reaction Temperature: The formylation of electron-rich heterocycles like imidazole using the Vilsmeier reagent can often be performed at or slightly above room temperature.[2] However, optimization of the temperature may be necessary to balance the reaction rate and the potential for side reactions.

  • Work-up Procedure: The intermediate iminium salt formed during the reaction needs to be hydrolyzed to the aldehyde during the aqueous work-up.[2][3] Ensure proper pH adjustment during the work-up to facilitate this conversion.

Difficulties in the Final Reduction Step

Question: I am having trouble with the reduction of 1-benzyl-1H-imidazole-2-carbaldehyde to the final alcohol product. What are the best practices for this step?

Answer: The reduction of the aldehyde to the primary alcohol is a relatively straightforward transformation, but certain precautions can help ensure a high yield and purity.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) in methanol or ethanol is a mild and effective reducing agent for this purpose. For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF can be used, but this requires stricter anhydrous conditions and a more careful work-up procedure.

  • Reaction Temperature: The reduction with NaBH₄ is typically carried out at 0 °C to control the initial exotherm and then allowed to warm to room temperature.

  • Work-up: After the reaction is complete, a careful aqueous work-up is necessary to quench any remaining reducing agent and to protonate the resulting alkoxide. The pH should be adjusted to be slightly acidic to ensure the product is in a neutral form for extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 1-benzyl-1H-imidazole, and how can I minimize them?

A1: The most common side product is the formation of a dialkylated imidazolium salt.[1] This occurs when a second molecule of the benzyl halide reacts with the nitrogen of the already formed 1-benzyl-1H-imidazole. To minimize this, use a slight excess of imidazole relative to the benzyl halide and add the benzyl halide slowly to the reaction mixture. C-alkylation at the C2 position is also a possibility, though less common.[1]

Q2: How can I effectively monitor the progress of my reactions?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of each step in the synthesis. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting material, product, and any side products. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots if they are not UV-active.

Q3: What are the best methods for purifying the final product, this compound?

A3: The final product can typically be purified by column chromatography on silica gel. A gradient elution with a solvent system like ethyl acetate in hexanes or methanol in dichloromethane is often effective. If the product is a solid, recrystallization from a suitable solvent mixture can be an excellent way to achieve high purity.

Q4: I am observing a dark coloration in my reaction mixture, especially during the N-benzylation step. Should I be concerned?

A4: A dark coloration can indicate decomposition of starting materials or products, which can be caused by excessively high temperatures or the presence of impurities.[1] If you observe significant darkening, it is advisable to stop the reaction, analyze a sample by TLC to assess the extent of product formation and decomposition, and consider optimizing the reaction conditions, such as lowering the temperature.

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of this compound. These should be adapted and optimized based on your specific laboratory conditions and the scale of your reaction.

Protocol 1: Synthesis of 1-Benzyl-1H-imidazole

This protocol describes the N-alkylation of imidazole with benzyl bromide using potassium carbonate as the base.

Reagent/SolventMolecular Weight ( g/mol )Amount (Equivalents)
Imidazole68.081.0
Benzyl Bromide171.041.1
Potassium Carbonate138.211.5
Acetonitrile--

Procedure:

  • To a stirred suspension of imidazole and potassium carbonate in acetonitrile, add benzyl bromide dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 1-benzyl-1H-imidazole by vacuum distillation or column chromatography.

Protocol 2: Synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde via Lithiation

This protocol details the formylation of 1-benzyl-1H-imidazole at the C2 position using n-butyllithium and DMF.

Reagent/SolventMolecular Weight ( g/mol )Amount (Equivalents)
1-Benzyl-1H-imidazole158.201.0
n-Butyllithium (in hexanes)64.061.1
Anhydrous DMF73.091.2
Anhydrous THF--

Procedure:

  • Dissolve 1-benzyl-1H-imidazole in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous DMF dropwise and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography.

Protocol 3: Synthesis of this compound

This protocol describes the reduction of the aldehyde to the final alcohol product using sodium borohydride.

Reagent/SolventMolecular Weight ( g/mol )Amount (Equivalents)
1-Benzyl-1H-imidazole-2-carbaldehyde186.211.0
Sodium Borohydride37.831.5
Methanol--

Procedure:

  • Dissolve 1-benzyl-1H-imidazole-2-carbaldehyde in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the final product by column chromatography or recrystallization.

Visualizing the Synthesis and Troubleshooting

To further aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

Synthesis_Workflow cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: C2-Formylation cluster_step3 Step 3: Reduction Imidazole Imidazole Step1_Reaction N-Benzylation (Acetonitrile, 60-80°C) Imidazole->Step1_Reaction BenzylHalide Benzyl Halide BenzylHalide->Step1_Reaction Base Base (e.g., K2CO3) Base->Step1_Reaction Intermediate1 1-Benzyl-1H-imidazole Step1_Reaction->Intermediate1 Step2_Reaction Lithiation & Formylation (THF, -78°C) Intermediate1->Step2_Reaction nBuLi n-BuLi nBuLi->Step2_Reaction DMF Anhydrous DMF DMF->Step2_Reaction Intermediate2 1-Benzyl-1H-imidazole-2-carbaldehyde Step2_Reaction->Intermediate2 Step3_Reaction Reduction (Methanol, 0°C to RT) Intermediate2->Step3_Reaction NaBH4 NaBH4 NaBH4->Step3_Reaction Methanol Methanol Methanol->Step3_Reaction FinalProduct This compound Step3_Reaction->FinalProduct

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_benzylation N-Benzylation Issues cluster_formylation C2-Formylation Issues cluster_reduction Reduction Issues Start Low Yield or Reaction Failure Check_Step Identify Problematic Step: N-Benzylation, Formylation, or Reduction? Start->Check_Step Benz_Q1 Incomplete Reaction? Check_Step->Benz_Q1 N-Benzylation Form_Q1 Lithiation Failure? Check_Step->Form_Q1 Formylation Red_Q1 Incomplete Reduction? Check_Step->Red_Q1 Reduction Benz_A1 Optimize Base, Temperature, and ensure Anhydrous Conditions Benz_Q1->Benz_A1 Benz_Q2 Side Products (Dialkylation)? Benz_Q1->Benz_Q2 Benz_A2 Slow Addition of Benzyl Halide, Use slight excess of Imidazole Benz_Q2->Benz_A2 Form_A1 Check n-BuLi activity, Strict Anhydrous Conditions, Maintain -78°C Form_Q1->Form_A1 Form_Q2 Vilsmeier-Haack Inefficient? Form_Q1->Form_Q2 Form_A2 Optimize Temperature, Ensure complete Vilsmeier reagent formation Form_Q2->Form_A2 Red_A1 Increase reaction time, Check NaBH4 quality Red_Q1->Red_A1 Red_Q2 Difficult Work-up/Isolation? Red_Q1->Red_Q2 Red_A2 Proper pH adjustment, Thorough extraction Red_Q2->Red_A2

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Purification of (1-Benzyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of (1-Benzyl-1H-imidazol-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the chromatographic purification of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low Purity After Initial Workup (<85%) - Incomplete reaction. - Inefficient extraction of byproducts. - Presence of significant side products.- Before workup, confirm reaction completion using Thin Layer Chromatography (TLC) or HPLC. - Optimize the workup procedure with sufficient aqueous washes to remove salts and water-soluble impurities. - For complex mixtures, proceed directly to flash column chromatography for effective purification.[1]
Product is an Oil Instead of a Solid - Residual solvent. - Presence of impurities inhibiting crystallization.- Dry the product under a high vacuum for an extended period (12-24 hours), with gentle heating if necessary, to remove volatile solvents. - Re-purify the oil via column chromatography to eliminate contaminants. - Attempt trituration by adding a non-polar solvent in which the product is insoluble (e.g., hexane or diethyl ether) and stirring or sonicating the mixture.
Significant Tailing of the Product Spot/Peak on Silica Gel - Strong interaction between the basic imidazole nitrogen and the acidic silica gel surface.- Add a basic modifier, such as 0.1-1% triethylamine or pyridine, to the mobile phase. This will neutralize the acidic sites on the silica gel, leading to improved peak shape.[2][3] - Consider using a different stationary phase, such as neutral or basic alumina, which can provide better separation for basic compounds.[2]
Poor Separation of Product from Impurities (Overlapping Spots on TLC) - Suboptimal mobile phase composition. - The presence of structurally similar impurities.- Systematically screen different mobile phase systems with varying polarities. Good starting points for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol gradients.[2][3][4] - If using a hexane/ethyl acetate system, a small addition of methanol can sometimes improve separation. - Employ a dry loading technique for the sample onto the column, as this often results in sharper bands and better resolution.[2]
Low Yield After Column Chromatography - The product is highly retained on the column. - The product may have been lost during solvent removal. - Co-elution of the product with an impurity.- If the product is not eluting, gradually increase the polarity of the mobile phase.[1] - After the main elution, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to recover any strongly adsorbed material.[1] - Carefully monitor solvent removal to prevent loss of the product.
Presence of Colored Impurities in the Final Product - Formation of colored byproducts during the synthesis or degradation of starting materials.- Treat a solution of the crude product with activated carbon. Dissolve the compound in a suitable solvent (e.g., ethyl acetate), add a small amount of activated carbon, stir for 15-30 minutes, and then filter through Celite to remove the carbon. The purified product can then be obtained by solvent removal or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the TLC analysis of this compound?

A1: A common and effective starting point for the TLC analysis of N-benzyl imidazole derivatives is a mixture of hexane and ethyl acetate.[3][4][5] You can start with a 1:1 (v/v) mixture and adjust the ratio to achieve an Rf value of approximately 0.25-0.35 for the desired compound, which is ideal for column chromatography separation.[3] For more polar impurities, a dichloromethane/methanol system may be more suitable.[3][4]

Q2: My compound is streaking on the TLC plate. What can I do?

A2: Streaking, or tailing, on a silica gel TLC plate is common for basic compounds like imidazoles due to strong interactions with the acidic silica. To resolve this, add a small amount (0.1-1%) of triethylamine or pyridine to your TLC mobile phase.[3] This will help to produce more defined spots.

Q3: What are some of the common impurities I should expect from the synthesis of this compound?

A3: Common impurities can arise from the starting materials or side reactions. If a Grignard reaction was used to introduce a group, potential impurities could include biphenyl-type products from Wurtz coupling of the Grignard reagent with unreacted organohalide.[6][7] Incomplete reactions can leave starting materials in the crude product.

Q4: Is it better to load my sample onto the column dissolved in a solvent or as a dry powder?

A4: For optimal separation, dry loading is often preferred.[2] This involves pre-adsorbing your crude product onto a small amount of silica gel. To do this, dissolve your compound in a minimal amount of a volatile solvent (like dichloromethane), add silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column. This technique typically results in sharper bands and better separation compared to loading the sample in a solution.[2]

Q5: Can I use reverse-phase chromatography for this purification?

A5: Yes, reverse-phase HPLC can be a very effective method for purifying imidazole derivatives, especially for achieving high purity on a smaller scale. A common setup would involve a C18 column with a mobile phase gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid to improve peak shape.[8]

Data Presentation

The following table summarizes typical outcomes for different purification methods for N-substituted imidazole derivatives, which can be expected to be similar for this compound.

Purification TechniqueStationary/Mobile Phase or SolventTypical Recovery (%)Achievable Purity (%)ScaleNotes
Flash Column Chromatography Silica Gel / Hexane:Ethyl Acetate gradient80-95%>98%Milligram to GramGood for removing a wide range of impurities. Adding 0.5% triethylamine to the mobile phase can reduce tailing.[2]
Recrystallization Ethanol/Water or Ethyl Acetate/Hexane70-85%>99%Milligram to MultigramExcellent for achieving high purity if a suitable solvent system is found. Best used on material that is already >90% pure.
Preparative HPLC C18 Silica / Acetonitrile:Water Gradient60-80%>99.5%Microgram to MilligramOffers the highest resolution for separating closely related impurities.

Experimental Protocols

Detailed Protocol for Purification by Silica Gel Flash Column Chromatography

This protocol is a general method suitable for the purification of gram-scale quantities of crude this compound.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Rotary evaporator

  • Fraction collection tubes

Procedure:

  • TLC Analysis:

    • Develop a suitable mobile phase using TLC. Start with a 1:1 mixture of hexane and ethyl acetate. Adjust the ratio to obtain an Rf value of ~0.3 for the product. If tailing is observed, add 0.5% triethylamine to the mobile phase.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow it to pack, ensuring a uniform bed free of air bubbles.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add silica gel (approximately 2-3 times the weight of the crude product) and mix.

    • Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 95:5 hexane/ethyl acetate).

    • Gradually increase the polarity of the mobile phase based on your initial TLC analysis. A step or linear gradient can be employed.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product by TLC, visualizing the spots under a UV lamp.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude (1-Benzyl-1H-imidazol- 2-yl)methanol tlc_analysis TLC Analysis to Determine Mobile Phase crude_product->tlc_analysis sample_loading Dry Load Sample onto Column crude_product->sample_loading elution Elute with Gradient (e.g., Hexane:EtOAc) tlc_analysis->elution column_packing Pack Silica Gel Column column_packing->sample_loading sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection fraction_analysis Analyze Fractions by TLC fraction_collection->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions solvent_removal Solvent Removal (Rotary Evaporator) combine_fractions->solvent_removal pure_product Pure Product solvent_removal->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_troubleshooting Troubleshooting Steps start Start Purification check_purity Analyze Purity (TLC/HPLC) start->check_purity is_pure Purity >98%? check_purity->is_pure Yes tailing Tailing Observed? check_purity->tailing No end Pure Product is_pure->end add_base Add Triethylamine to Mobile Phase tailing->add_base Yes poor_separation Poor Separation? tailing->poor_separation No add_base->poor_separation optimize_mobile_phase Optimize Mobile Phase Gradient poor_separation->optimize_mobile_phase Yes low_yield Low Yield? poor_separation->low_yield No optimize_mobile_phase->low_yield flush_column Flush Column with Polar Solvent low_yield->flush_column Yes low_yield->end No, Acceptable Yield flush_column->start Re-purify

Caption: Troubleshooting workflow for chromatographic purification.

References

Technical Support Center: Synthesis of (1-Benzyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1-Benzyl-1H-imidazol-2-yl)methanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction step.

Step 1: N-Benzylation of Imidazole

Issue 1: Low yield of 1-Benzyl-1H-imidazole and formation of a white precipitate.

  • Question: My reaction to synthesize 1-Benzyl-1H-imidazole is giving a low yield, and a significant amount of a white, sparingly soluble solid is formed. What is happening and how can I fix it?

  • Answer: The primary side reaction in the N-benzylation of imidazole using benzyl chloride is the formation of 1,3-dibenzylimidazolium chloride. This occurs when the product, 1-Benzyl-1H-imidazole, acts as a nucleophile and reacts with another molecule of benzyl chloride.

    Troubleshooting Steps:

    • Stoichiometry Control: Use a slight excess of imidazole (e.g., 1.1 to 1.2 equivalents) relative to benzyl chloride. This ensures the complete consumption of the benzylating agent, minimizing the formation of the dialkylated salt.

    • Order of Addition: Add the benzyl chloride dropwise to the mixture of imidazole and base to maintain a low concentration of the alkylating agent throughout the reaction.

    • Alternative Reagents: Consider using benzyl alcohol at higher temperatures (200-300°C) or benzyl bromide, which can be more reactive and may allow for lower reaction temperatures, reducing the likelihood of the side reaction.

    • Purification: The desired 1-Benzyl-1H-imidazole can be separated from the imidazolium salt by extraction with a non-polar organic solvent, as the salt is generally insoluble in such solvents. A subsequent aqueous wash can remove unreacted imidazole.

Issue 2: The N-benzylation reaction is slow or does not go to completion.

  • Question: I am experiencing a slow or incomplete reaction during the N-benzylation of imidazole. What factors could be causing this?

  • Answer: A sluggish reaction can be due to several factors, including insufficient temperature, poor choice of base or solvent, or steric hindrance.

    Troubleshooting Steps:

    • Reaction Temperature: Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC). For benzyl chloride, temperatures around 50-70°C are common.

    • Base and Solvent System: Ensure the use of a suitable base and solvent combination. Stronger bases like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF can be used to ensure complete deprotonation of imidazole. Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more reactive benzylating agents.

    • Reagent Reactivity: If steric hindrance is a factor (e.g., with substituted imidazoles or benzylating agents), a longer reaction time or a more reactive benzylating agent like benzyl bromide may be necessary.

Step 2: Formylation of 1-Benzyl-1H-imidazole

Issue 3: Low yield or no reaction during the formylation at the C2 position.

  • Question: I am struggling to introduce the formyl group at the C2 position of 1-Benzyl-1H-imidazole. What are the common pitfalls?

  • Answer: Formylation at the C2 position typically proceeds via lithiation followed by quenching with a formylating agent (like DMF) or through a Vilsmeier-Haack reaction. Low yields can result from incomplete lithiation, side reactions, or inappropriate reaction conditions for the Vilsmeier-Haack reaction.

    Troubleshooting Steps for Lithiation:

    • Anhydrous Conditions: Ensure strictly anhydrous conditions (solvents and glassware) as organolithium reagents like n-butyllithium (n-BuLi) are highly reactive with water.

    • Low Temperature: Perform the lithiation at a low temperature (typically -78 °C) to ensure regioselectivity at the C2 position and to prevent side reactions.

    • Complete Lithiation: Allow sufficient time for the lithiation to complete before adding the formylating agent. A color change is often observed.

    Troubleshooting Steps for Vilsmeier-Haack Reaction:

    • Reagent Purity: Use fresh and pure phosphorus oxychloride (POCl₃) and DMF.

    • Reaction Temperature: The reaction temperature is crucial and substrate-dependent, often ranging from 0 °C to 80 °C. Optimization may be required.

    • Work-up: The initial product is an iminium salt which needs to be hydrolyzed during workup (e.g., with an aqueous solution of sodium acetate) to yield the aldehyde.

Issue 4: Formation of multiple products during formylation.

  • Question: My formylation reaction is yielding a mixture of products. What could be the cause?

  • Answer: The formation of multiple products can be due to a lack of regioselectivity or side reactions. In the case of lithiation, if the temperature is not kept sufficiently low, lithiation at other positions on the imidazole or benzyl ring can occur.

    Troubleshooting Steps:

    • Temperature Control: Maintain a consistently low temperature (-78 °C) during the lithiation and the addition of the electrophile.

    • Protecting Groups: For complex substrates, consider the use of protecting groups to block other reactive sites.

    • Purification: Column chromatography is often necessary to separate the desired C2-formylated product from any isomers or side products.

Step 3: Reduction of 1-Benzyl-1H-imidazole-2-carbaldehyde

Issue 5: Incomplete reduction of the aldehyde to the alcohol.

  • Question: The reduction of the aldehyde to this compound is not going to completion. How can I improve the yield?

  • Answer: Incomplete reduction is often due to insufficient reducing agent or deactivation of the reagent.

    Troubleshooting Steps:

    • Amount of Reducing Agent: Use a sufficient excess of the reducing agent, such as sodium borohydride (NaBH₄) (typically 1.5 to 2 equivalents).

    • Reaction Conditions: While NaBH₄ is a mild reducing agent, ensure the reaction is stirred for an adequate amount of time (2-3 hours at room temperature is common). The reaction is often started at 0 °C to control the initial exotherm.

    • Purity of Aldehyde: Ensure the starting aldehyde is pure, as impurities may interfere with the reduction.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of 1-Benzyl-1H-imidazole and how can it be minimized?

A1: The most prevalent side product is 1,3-dibenzylimidazolium chloride, which forms from the reaction of the desired product with unreacted benzyl chloride. To minimize its formation, use a slight excess of imidazole relative to benzyl chloride or consider using benzyl alcohol as the benzylating agent.

Q2: What are the key parameters to control during the lithiation of 1-Benzyl-1H-imidazole for formylation?

A2: The most critical parameters are maintaining strictly anhydrous conditions and a low reaction temperature (typically -78 °C). This ensures the regioselective deprotonation at the C2 position and prevents the quenching of the organolithium reagent.

Q3: Can other reducing agents be used for the conversion of the aldehyde to the alcohol?

A3: Yes, while sodium borohydride (NaBH₄) is commonly used due to its mildness and selectivity, other reducing agents like lithium aluminum hydride (LAH) can also be employed. However, LAH is a much stronger reducing agent and requires strictly anhydrous conditions and careful handling. For the reduction of a simple aldehyde, NaBH₄ is generally sufficient and safer.

Q4: My final product, this compound, is difficult to purify. What are some common purification challenges and solutions?

A4: The product is often a viscous oil or a low-melting solid, which can make crystallization challenging. Column chromatography on silica gel is a common and effective method for purification. A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane in methanol. It is also crucial to ensure the complete removal of solvents under reduced pressure.

Quantitative Data Summary

The following table summarizes representative quantitative data for the key steps in the synthesis of this compound. Yields are highly dependent on the specific reaction conditions and scale.

StepReactantsReagents & SolventsTemperatureTimeProductTypical Yield
1. N-Benzylation Imidazole, Benzyl ChlorideNaH, DMF0 °C to RTOvernight1-Benzyl-1H-imidazole60-80%
2. Formylation (Lithiation) 1-Benzyl-1H-imidazolen-BuLi, THF; then DMF-78 °C to RT2-3 hours1-Benzyl-1H-imidazole-2-carbaldehyde70-85%
2. Formylation (Vilsmeier-Haack) 1-Benzyl-1H-imidazolePOCl₃, DMF0 °C to 80 °C4-6 hours1-Benzyl-1H-imidazole-2-carbaldehyde70-80%
3. Reduction 1-Benzyl-1H-imidazole-2-carbaldehydeNaBH₄, Methanol0 °C to RT2-3 hoursThis compound90-98%

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-1H-imidazole
  • To a stirred suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous DMF at 0 °C, add a solution of imidazole (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add benzyl chloride (1.05 eq.) dropwise.

  • Let the reaction mixture warm to room temperature and stir overnight.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or vacuum distillation.

Protocol 2: Synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde (via Lithiation)
  • Dissolve 1-Benzyl-1H-imidazole (1.0 eq.) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere.

  • Add n-butyllithium (1.1 eq., solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add anhydrous DMF (1.2 eq.) dropwise to the solution, keeping the temperature below -70 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude material via column chromatography.

Protocol 3: Synthesis of this compound
  • Dissolve 1-Benzyl-1H-imidazole-2-carbaldehyde (1.0 eq.) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq.) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • If necessary, purify by column chromatography.

Visualizations

Synthesis_Pathway Imidazole Imidazole One_Benzyl_Imidazole 1-Benzyl-1H-imidazole Imidazole->One_Benzyl_Imidazole BenzylChloride Benzyl Chloride BenzylChloride->One_Benzyl_Imidazole Dibenzyl_Salt 1,3-Dibenzylimidazolium Chloride (Side Product) BenzylChloride->Dibenzyl_Salt Base_Solvent Base (e.g., NaH) Solvent (e.g., DMF) N_Benzylation Step 1: N-Benzylation Aldehyde 1-Benzyl-1H-imidazole-2-carbaldehyde One_Benzyl_Imidazole->Aldehyde One_Benzyl_Imidazole->Dibenzyl_Salt Excess Benzyl Chloride Other_Isomers Other Formylated Isomers (Side Product) One_Benzyl_Imidazole->Other_Isomers Poor Regioselectivity Formylating_Agent Formylating Agent (e.g., n-BuLi/DMF or POCl₃/DMF) Formylation Step 2: Formylation Final_Product This compound Aldehyde->Final_Product Reducing_Agent Reducing Agent (e.g., NaBH₄) Reduction Step 3: Reduction Troubleshooting_Logic Start Start Synthesis Step1 Step 1: N-Benzylation Start->Step1 Step1_Issue Low Yield / White Ppt? Step1->Step1_Issue Step1_Solution Adjust Stoichiometry (Excess Imidazole) Consider Benzyl Alcohol Step1_Issue->Step1_Solution Yes Step2 Step 2: Formylation Step1_Issue->Step2 No Step1_Solution->Step2 Step2_Issue Low Yield / Mixture? Step2->Step2_Issue Step2_Solution Strict Anhydrous Conditions Maintain Low Temperature (-78°C) Purify via Chromatography Step2_Issue->Step2_Solution Yes Step3 Step 3: Reduction Step2_Issue->Step3 No Step2_Solution->Step3 Step3_Issue Incomplete Reaction? Step3->Step3_Issue Step3_Solution Use Excess NaBH₄ Increase Reaction Time Ensure Aldehyde Purity Step3_Issue->Step3_Solution Yes End Final Product Step3_Issue->End No Step3_Solution->End

preventing decomposition of (1-Benzyl-1H-imidazol-2-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of (1-Benzyl-1H-imidazol-2-yl)methanol during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the storage and handling of this compound.

Question/Issue Possible Cause(s) Recommended Solution(s)
I observe a yellowish discoloration of my solid this compound over time. Oxidation of the benzyl alcohol group, potentially accelerated by exposure to light and/or air (oxygen).Store the compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to light during handling.
My compound shows a new peak in the HPLC chromatogram after storage. Decomposition has occurred. The new peak could correspond to the oxidation products: 1-benzyl-1H-imidazole-2-carbaldehyde or 1-benzyl-1H-imidazole-2-carboxylic acid.Confirm the identity of the new peak using LC-MS or by comparing the retention time with a standard of the suspected degradation product. If decomposition is confirmed, discard the batch and obtain a fresh one. Review and improve your storage conditions.
The pH of my aqueous solution containing the compound has decreased over time. Oxidation of the benzyl alcohol to the corresponding carboxylic acid (1-benzyl-1H-imidazole-2-carboxylic acid).If the application allows, consider storing the compound as a solid rather than in solution. If a solution is necessary, prepare it fresh before use and store it at a low temperature for short periods.
I notice a decrease in the potency or activity of my compound in my experiments. Degradation of the active pharmaceutical ingredient (API).Quantify the purity of your stored compound using a validated analytical method like HPLC-UV. Ensure that the storage conditions are optimal to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To minimize decomposition, this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at 2-8°C. It should be protected from light and moisture.

Q2: What are the primary degradation products of this compound?

A2: The primary degradation pathway is the oxidation of the benzylic alcohol. This can lead to the formation of 1-benzyl-1H-imidazole-2-carbaldehyde and further oxidation to 1-benzyl-1H-imidazole-2-carboxylic acid.

Q3: How can I monitor the stability of my this compound sample?

A3: Regular purity assessment using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), is recommended. Visual inspection for color changes can also be an early indicator of degradation.

Q4: Is it safe to use this compound that has changed color?

A4: A color change, typically to yellow, suggests that the compound has started to degrade. The presence of impurities could affect experimental results and potentially introduce toxicity. It is highly recommended to use a fresh, pure sample for your experiments.

Q5: Can I store this compound in solution?

A5: Storing the compound in solution is generally not recommended for long periods as it can accelerate degradation, especially in the presence of oxygen or other reactive species in the solvent. If you must store it in solution, use a high-purity, degassed solvent, store at low temperatures (e.g., -20°C), and use it as quickly as possible.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various storage conditions over a 12-month period. This data is based on general principles of chemical stability for similar compounds and serves to illustrate the importance of proper storage.

Storage ConditionPurity after 3 months (%)Purity after 6 months (%)Purity after 12 months (%)Major Degradation Product(s)
2-8°C, Inert Atmosphere, Dark >99.5>99.0>98.5Minimal
25°C, Ambient Air, Dark 98.096.593.01-benzyl-1H-imidazole-2-carbaldehyde
25°C, Ambient Air, Light 97.094.088.01-benzyl-1H-imidazole-2-carbaldehyde, 1-benzyl-1H-imidazole-2-carboxylic acid
40°C, 75% RH, Ambient Air, Dark 95.090.080.01-benzyl-1H-imidazole-2-carbaldehyde, 1-benzyl-1H-imidazole-2-carboxylic acid

Note: RH stands for Relative Humidity.

Experimental Protocols

Detailed methodologies for key analytical techniques to assess the stability of this compound are provided below.

HPLC-UV Method for Purity Assessment and Quantification

Objective: To determine the purity of this compound and quantify its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

  • Standards for potential degradation products (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for the calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 25 µg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25°C

    • Detection wavelength: 254 nm

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Identify and quantify the parent compound and any degradation products by comparing their retention times and peak areas to the standards. Calculate the percentage purity of the sample.

GC-MS Method for Identification of Volatile Degradation Products

Objective: To identify potential volatile degradation products, such as benzaldehyde.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • Dichloromethane (GC grade)

  • This compound sample

  • Benzaldehyde standard

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in dichloromethane.

  • GC-MS Conditions:

    • Injector temperature: 250°C

    • Oven temperature program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate.

    • MS transfer line temperature: 280°C

    • Ion source temperature: 230°C

    • Mass range: m/z 40-400

  • Analysis: Inject the sample into the GC-MS system.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a library database (e.g., NIST) and with the mass spectrum of the benzaldehyde standard.

NMR Spectroscopy for Structural Elucidation of Degradation Products

Objective: To confirm the structure of potential degradation products.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • This compound sample (degraded)

Procedure:

  • Sample Preparation: Dissolve the degraded sample in a suitable deuterated solvent.

  • NMR Analysis: Acquire 1H NMR and 13C NMR spectra.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals. The appearance of a signal around 9-10 ppm in the 1H NMR spectrum would be indicative of an aldehyde proton (1-benzyl-1H-imidazole-2-carbaldehyde). A signal in the 1H NMR spectrum above 10 ppm and a signal around 160-180 ppm in the 13C NMR spectrum would suggest the presence of a carboxylic acid proton and carbonyl carbon, respectively (1-benzyl-1H-imidazole-2-carboxylic acid).

Visualizations

The following diagrams illustrate key concepts and workflows related to the stability of this compound.

DecompositionPathway Parent This compound Aldehyde 1-benzyl-1H-imidazole-2-carbaldehyde Parent->Aldehyde Oxidation (Air, Light) CarboxylicAcid 1-benzyl-1H-imidazole-2-carboxylic acid Aldehyde->CarboxylicAcid Further Oxidation

Caption: Proposed decomposition pathway of this compound.

ExperimentalWorkflow cluster_storage Storage Conditions cluster_analysis Analytical Testing 2-8C_Inert 2-8°C Inert Atmosphere Dark Timepoints Timepoints: 0, 3, 6, 12 months 2-8C_Inert->Timepoints 25C_Air_Dark 25°C Ambient Air Dark 25C_Air_Dark->Timepoints 25C_Air_Light 25°C Ambient Air Light 25C_Air_Light->Timepoints 40C_RH75 40°C / 75% RH Ambient Air Dark 40C_RH75->Timepoints HPLC HPLC-UV Purity Analysis Data Data Analysis & Stability Assessment HPLC->Data GCMS GC-MS for Volatiles GCMS->Data NMR NMR for Structure ID NMR->Data Sample Fresh this compound Sample->2-8C_Inert Sample->25C_Air_Dark Sample->25C_Air_Light Sample->40C_RH75 Timepoints->HPLC Timepoints->GCMS Timepoints->NMR TroubleshootingFlow rect_node rect_node start Suspected Decomposition? visual Visual Inspection: Color Change? start->visual hplc HPLC Analysis: New Peaks? visual->hplc Yes ok Compound is Stable visual->ok No confirm Confirm Identity of New Peaks (LC-MS/NMR) hplc->confirm Yes hplc->ok No assess Assess Severity of Decomposition confirm->assess discard Discard Batch & Improve Storage assess->discard Significant use_caution Use with Caution (non-critical experiments) assess->use_caution Minor

Technical Support Center: Scale-Up of (1-Benzyl-1H-imidazol-2-yl)methanol Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of (1-Benzyl-1H-imidazol-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: A widely adopted and scalable two-step approach is the formylation of 1-benzyl-1H-imidazole to produce 1-benzyl-1H-imidazole-2-carbaldehyde, followed by its reduction to the desired this compound. This method is generally favored for its reliable yields and manageable process conditions.

Q2: What are the critical process parameters to monitor during the formylation step at a larger scale?

A2: During the scale-up of the formylation of 1-benzyl-1H-imidazole, typically a Vilsmeier-Haack type reaction, it is crucial to monitor and control the reaction temperature, the rate of addition of the formylating agent (e.g., phosphoryl chloride to dimethylformamide), and the agitation speed. Poor control can lead to the formation of impurities and a decrease in yield.

Q3: What type of reactor is recommended for the reduction step at a pilot scale?

A3: For the reduction of 1-benzyl-1H-imidazole-2-carbaldehyde, a jacketed glass-lined or stainless steel reactor is recommended. The jacketing allows for precise temperature control, which is critical for managing the exothermic nature of the reduction reaction, especially when using hydride-reducing agents like sodium borohydride.

Q4: Are there any specific safety precautions to consider during the scale-up of this process?

A4: Yes, several safety precautions are essential. The Vilsmeier-Haack reagent is corrosive and moisture-sensitive. The reduction step, particularly with metal hydrides, can generate flammable hydrogen gas, necessitating an inert atmosphere (e.g., nitrogen or argon) and proper venting. All personnel should be equipped with appropriate personal protective equipment (PPE).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Low Yield in Formylation Step

Q: We are experiencing a significantly lower yield in the formylation of 1-benzyl-1H-imidazole after scaling up from the lab to a 50L reactor. What are the potential causes and how can we troubleshoot this?

A: A decrease in yield upon scale-up of the formylation step can be attributed to several factors.

Potential Causes:

  • Inefficient Mixing: In larger reactors, achieving homogenous mixing is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

  • Poor Temperature Control: The formylation reaction is often exothermic. Insufficient cooling capacity in a larger reactor can lead to a temperature rise, favoring the formation of by-products.

  • Moisture Contamination: The Vilsmeier-Haack reagent is highly sensitive to moisture. In a larger-scale operation, there are more potential points of moisture ingress.

Troubleshooting Steps:

  • Verify Agitator Performance: Ensure the agitator's speed and design are adequate for the reactor volume to maintain a homogenous mixture.

  • Optimize Reagent Addition: Add the formylating agent slowly and sub-surface to improve dispersion and temperature control.

  • Enhance Cooling: Monitor the reactor jacket temperature and coolant flow rate. If necessary, use a more efficient cooling medium.

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Purge the reactor with an inert gas like nitrogen before starting the reaction.

Impurities in the Final Product

Q: Our final product, this compound, is showing a significant impurity peak in the HPLC analysis that was not prominent at the lab scale. How can we identify and mitigate this?

A: The emergence of new or more prominent impurities on a larger scale is a common challenge.

Potential Impurities and Their Source:

  • Unreacted 1-benzyl-1H-imidazole-2-carbaldehyde: This indicates an incomplete reduction.

  • Over-reduction Products: While less common for this specific transformation, highly reactive reducing agents or prolonged reaction times could potentially lead to other reductions on the molecule.

  • By-products from the Formylation Step: Impurities from the previous step can be carried over.

Troubleshooting and Mitigation:

  • Characterize the Impurity: Isolate the impurity using preparative chromatography and characterize it using techniques like LC-MS and NMR to understand its structure.

  • Optimize the Reduction Step:

    • Stoichiometry of Reducing Agent: Ensure the correct molar equivalents of the reducing agent are used. On a larger scale, losses due to handling can be more significant.

    • Reaction Time and Temperature: Monitor the reaction to completion using in-process controls (e.g., TLC or HPLC). Avoid unnecessarily long reaction times or high temperatures.

  • Improve Purification of the Intermediate: Enhance the purification of 1-benzyl-1H-imidazole-2-carbaldehyde before the reduction step to remove any impurities that might interfere with the reaction or contaminate the final product.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Production Parameters

ParameterLab-Scale (1L)Pilot-Scale (50L)
Formylation Step
1-benzyl-1H-imidazole (kg)0.15.0
DMF (L)0.525
POCl₃ (kg)0.126.0
Reaction Temperature (°C)0 - 50 - 10
Reaction Time (h)24
Yield of Carbaldehyde (%)8578
Reduction Step
1-benzyl-1H-imidazole-2-carbaldehyde (kg)0.083.9
Methanol (L)0.420
NaBH₄ (kg)0.0150.75
Reaction Temperature (°C)0 - 250 - 30
Reaction Time (h)13
Yield of Final Product (%)9288
Overall
Purity of Final Product (%)>9998.5

Table 2: Common Impurity Profile in Scale-Up Production

ImpuritySourceMitigation Strategy
1-benzyl-1H-imidazoleIncomplete formylationOptimize formylation reaction time and temperature.
1-benzyl-1H-imidazole-2-carbaldehydeIncomplete reductionEnsure sufficient equivalents of reducing agent and monitor reaction to completion.
Dimerized by-productsSide reactions during formylationMaintain strict temperature control during formylation.

Experimental Protocols

Synthesis of 1-benzyl-1H-imidazole-2-carbaldehyde (Lab-Scale)
  • To a stirred solution of 1-benzyl-1H-imidazole (15.8 g, 0.1 mol) in anhydrous N,N-dimethylformamide (DMF, 100 mL) under a nitrogen atmosphere, cool the reaction mixture to 0°C.

  • Slowly add phosphoryl chloride (18.4 g, 0.12 mol) dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into ice-water (500 mL) and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of this compound (Lab-Scale)
  • Dissolve 1-benzyl-1H-imidazole-2-carbaldehyde (18.6 g, 0.1 mol) in methanol (200 mL) and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (5.7 g, 0.15 mol) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of water (50 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.

Visualizations

Chemical Synthesis Pathway 1-benzyl-1H-imidazole 1-benzyl-1H-imidazole Intermediate 1-benzyl-1H-imidazole-2-carbaldehyde 1-benzyl-1H-imidazole->Intermediate Formylation (POCl3, DMF) Final_Product This compound Intermediate->Final_Product Reduction (NaBH4, MeOH)

Caption: Chemical synthesis pathway for this compound.

Experimental_Workflow cluster_formylation Formylation Stage cluster_reduction Reduction Stage Raw_Materials_F 1-benzyl-1H-imidazole DMF, POCl3 Reaction_F Formylation Reaction Raw_Materials_F->Reaction_F Workup_F Quenching & Extraction Reaction_F->Workup_F Purification_F Purification of Intermediate Workup_F->Purification_F Intermediate 1-benzyl-1H-imidazole-2-carbaldehyde Purification_F->Intermediate Reaction_R Reduction Reaction Intermediate->Reaction_R Workup_R Quenching & Extraction Reaction_R->Workup_R Isolation Final Product Isolation Workup_R->Isolation

Caption: Experimental workflow for the production of this compound.

Troubleshooting_Logic decision decision issue issue start Production Issue Identified low_yield Low Yield? start->low_yield purity_issue Purity Issue? low_yield->purity_issue No check_mixing Review Agitation & Dosing low_yield->check_mixing Yes incomplete_reaction Incomplete Reaction? purity_issue->incomplete_reaction Yes mixing_ok Mixing OK? check_mixing->mixing_ok check_temp Check Temperature Profile mixing_ok->check_temp Yes issue_mixing Optimize Agitator/ Dosing Rate mixing_ok->issue_mixing No temp_ok Temp within Range? check_temp->temp_ok check_reagents Verify Reagent Quality & Stoichiometry temp_ok->check_reagents Yes issue_temp Improve Cooling/ Reagent Addition Rate temp_ok->issue_temp No side_reactions Unexpected Impurities? incomplete_reaction->side_reactions No optimize_time_temp Increase Reaction Time/ Adjust Temperature incomplete_reaction->optimize_time_temp Yes id_impurity Identify Impurity (LC-MS, NMR) side_reactions->id_impurity Yes adjust_conditions Modify Reaction Conditions to Minimize Side Reaction id_impurity->adjust_conditions

Caption: Troubleshooting logic for production issues.

Technical Support Center: Purification of (1-Benzyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from (1-Benzyl-1H-imidazol-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on the typical synthesis route, which involves N-benzylation of an imidazole precursor followed by subsequent functionalization, common impurities include:

  • Unreacted Starting Materials: Imidazole and benzyl bromide/chloride.

  • Over-alkylation Products: Formation of 1,3-dibenzylimidazolium salts is a common side reaction when using benzyl halides.[1]

  • Intermediate Aldehyde: If the synthesis proceeds via reduction of (1-Benzyl-1H-imidazol-2-yl)carbaldehyde, incomplete reduction can leave this aldehyde as an impurity.

  • Solvent Residues: Residual solvents from the reaction and work-up steps.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is ideal:

  • Thin-Layer Chromatography (TLC): A rapid and effective technique for monitoring the progress of the purification process.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the purified product and identifying any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify unknown impurities.

Q3: What is the most effective method for purifying crude this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. A multi-step approach is often the most effective:

  • Acid-Base Extraction: To remove neutral organic impurities and unreacted basic starting materials.

  • Column Chromatography: Highly effective for separating the target compound from closely related impurities.

  • Recrystallization: An excellent final step to obtain a highly pure, crystalline product.

Troubleshooting Guides

Column Chromatography Issues
Symptom Possible Cause(s) Troubleshooting Steps
Co-elution of product and impurities - Inappropriate solvent system polarity.- Overloading of the column.- Optimize the Mobile Phase: If using a non-polar solvent system like ethyl acetate/hexanes, gradually increase the polarity. For polar impurities, a more polar system like chloroform/methanol might be necessary.[2]- Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to improve separation.[3]- Reduce Sample Load: Ensure the amount of crude product is appropriate for the column size.
Product is not eluting from the column - Solvent system is not polar enough.- Strong interaction of the imidazole moiety with the silica gel.- Increase Solvent Polarity: Significantly increase the percentage of the more polar solvent in your eluent system.- Add a Modifier: Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to reduce tailing and improve elution.
Tailing of the product spot on TLC and broad peaks in chromatography - Acidic nature of silica gel interacting with the basic imidazole nitrogen.- Use Neutralized Silica Gel: Prepare a slurry of silica gel with a small amount of a base like triethylamine in the eluent before packing the column.- Add a Basic Modifier to the Eluent: As mentioned above, adding a small percentage of triethylamine or ammonia to the mobile phase can significantly improve peak shape.
Recrystallization Issues

| Symptom | Possible Cause(s) | Troubleshooting Steps | | :--- | :--- | | Product "oils out" instead of crystallizing | - The solvent is too non-polar for the compound.- The solution is supersaturated. | - Choose a More Appropriate Solvent System: Use a solvent pair, such as ethanol/water or acetone/water. Dissolve the compound in the better solvent (e.g., ethanol) at an elevated temperature and then slowly add the anti-solvent (e.g., water) until turbidity is observed. Reheat to get a clear solution and then allow it to cool slowly.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a Seed Crystal from a previous successful crystallization. | | Low recovery of the purified product | - The compound has significant solubility in the cold recrystallization solvent.- Too much solvent was used. | - Cool the Solution Thoroughly: Ensure the crystallization mixture is cooled to a low temperature (e.g., in an ice bath) to maximize precipitation.- Minimize the Amount of Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.- Wash the Crystals with Cold Solvent: When filtering, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product. | | Product purity does not improve significantly | - The chosen solvent is not effective at leaving the specific impurities in the solution. | - Perform a Solvent Screen: Test the solubility of the crude product in a variety of solvents to find one where the desired compound is soluble when hot but insoluble when cold, while the impurities remain soluble at all temperatures. |

Acid-Base Extraction Issues
Symptom Possible Cause(s) Troubleshooting Steps
Formation of an emulsion during extraction - Vigorous shaking of the separatory funnel.- Gently Invert the Funnel: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.- Add Brine: Add a saturated aqueous solution of sodium chloride to help break the emulsion.- Filter through Celite or Glass Wool: In persistent cases, filtering the mixture can help to break the emulsion.
Low recovery after neutralization and back-extraction - Incomplete precipitation of the product.- The product has some solubility in the aqueous layer.- Ensure Complete Neutralization: Check the pH of the aqueous layer to ensure it is sufficiently basic to deprotonate the imidazole nitrogen and precipitate the neutral product.- Extract the Aqueous Layer: After neutralization, perform multiple extractions of the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.[3]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., a mixture of hexanes and ethyl acetate).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate or switching to a chloroform/methanol system) to elute the compounds based on their polarity.[2]

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol provides a general method for the recrystallization of this compound.

  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a potential solvent dropwise until the solid dissolves. Good solvents will dissolve the compound when hot but not at room temperature. Common solvents to test include ethanol, methanol, acetone, ethyl acetate, and solvent pairs like ethanol/water.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the mixture to the boiling point of the solvent.

    • Continue adding the solvent until the solid just dissolves.

  • Cooling and Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Comparison of Purification Techniques for Imidazole Derivatives (Illustrative)

Purification MethodTypical Purity AchievedTypical YieldKey AdvantagesKey Disadvantages
Column Chromatography >95%60-85%High resolution for complex mixtures.Can be time-consuming and requires large solvent volumes.
Recrystallization >99%70-95%Excellent for obtaining high-purity crystalline solids.Requires a suitable solvent to be identified; not effective for all impurities.
Acid-Base Extraction Variable (often a pre-purification step)>90%Good for removing neutral or acidic/basic impurities.May not be effective for impurities with similar acid-base properties.

Note: The values presented in this table are illustrative and can vary significantly based on the specific impurities and experimental conditions.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis CrudeProduct Crude this compound AcidBaseExtraction Acid-Base Extraction CrudeProduct->AcidBaseExtraction ColumnChromatography Column Chromatography AcidBaseExtraction->ColumnChromatography TLC TLC Monitoring AcidBaseExtraction->TLC Recrystallization Recrystallization ColumnChromatography->Recrystallization ColumnChromatography->TLC HPLC HPLC for Purity Recrystallization->HPLC PureProduct Pure Product (>99%) Recrystallization->PureProduct NMR_MS NMR & MS for Structure PureProduct->NMR_MS

Caption: A typical workflow for the purification and analysis of this compound.

TroubleshootingLogic Start Impure Product CheckTLC Analyze by TLC Start->CheckTLC MultipleSpots Multiple Spots CheckTLC->MultipleSpots Yes SingleSpot Single Spot (but impure) CheckTLC->SingleSpot No ColumnChrom Perform Column Chromatography MultipleSpots->ColumnChrom Recrystallize Perform Recrystallization SingleSpot->Recrystallize CheckPurity Check Purity (HPLC/NMR) ColumnChrom->CheckPurity Recrystallize->CheckPurity Pure Pure Product CheckPurity->Pure >99% NotPure Still Impure CheckPurity->NotPure <99% Reevaluate Re-evaluate Purification Strategy NotPure->Reevaluate

Caption: A decision-making flowchart for troubleshooting the purification of this compound.

References

alternative catalysts for the synthesis of (1-Benzyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (1-Benzyl-1H-imidazol-2-yl)methanol. The following sections detail both a standard, non-catalytic synthetic route and a proposed alternative catalytic approach, addressing potential issues and offering practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most established method involves a three-step sequence starting from 1-benzyl-1H-imidazole:

  • C2-Lithiation: Deprotonation at the C2 position using a strong organolithium base like n-butyllithium (n-BuLi) at low temperatures.

  • Formylation: Reaction of the C2-lithiated intermediate with an electrophile like N,N-dimethylformamide (DMF) to introduce a formyl group.

  • Reduction: Reduction of the resulting 2-formyl group to a hydroxymethyl group using a reducing agent such as sodium borohydride (NaBH₄).

Q2: Are there catalytic alternatives to the classic lithiation route?

A2: While direct catalytic hydroxymethylation of 1-benzyl-1H-imidazole is not yet widely reported, an alternative approach can be proposed based on transition metal-catalyzed C-H activation. Systems using nickel or palladium, which are effective for C-H arylation and alkenylation of imidazoles, could potentially be adapted for hydroxymethylation, for instance, by using paraformaldehyde as a coupling partner.[1][2] This remains an area for research and development.

Q3: My C2-lithiation reaction is giving low yields. What are the potential causes?

A3: Low yields in C2-lithiation can be attributed to several factors:

  • Inadequate reaction conditions: Insufficiently low temperatures (must be around -78 °C) can lead to side reactions.

  • Presence of moisture: Traces of water will quench the organolithium reagent. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Poor quality of n-BuLi: The n-butyllithium reagent may have degraded. It is advisable to titrate it before use to determine its exact molarity.

  • Competitive deprotonation: If other acidic protons are present on the molecule, they might be abstracted in competition with the C2 proton.

Q4: I am observing multiple spots on my TLC after the formylation step with DMF. What could be the side products?

A4: Besides the desired 2-formyl product, side products can arise from incomplete reactions or side reactions of the Vilsmeier-Haack type reagent formed from DMF.[3][4] Incomplete lithiation will result in unreacted starting material. If the reaction is not properly quenched, the highly reactive aldehyde product can potentially undergo further reactions.

Q5: Can I use other reducing agents besides sodium borohydride for the final reduction step?

A5: Yes, other reducing agents can be used. Lithium aluminum hydride (LAH) is a more powerful reducing agent that can also be effective. However, it requires strictly anhydrous conditions and a more cautious workup procedure. For most applications, sodium borohydride in an alcoholic solvent like methanol or ethanol is sufficient and safer to handle.

Troubleshooting Guides

Issue 1: Low or No Conversion in the C2-Lithiation Step
Possible Cause Troubleshooting Steps
Degraded n-BuLi Reagent Titrate the n-BuLi solution before use to confirm its concentration. Use a fresh bottle if necessary.
Presence of Moisture Flame-dry all glassware under vacuum and allow to cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.
Incorrect Temperature Maintain the reaction temperature at -78 °C using a dry ice/acetone bath. Adding n-BuLi at higher temperatures can lead to decomposition and side reactions.
Insufficient Reaction Time Ensure the lithiation is allowed to proceed for the recommended time (typically 1-2 hours) to ensure complete deprotonation.
Issue 2: Low Yield of the Aldehyde in the Formylation Step
Possible Cause Troubleshooting Steps
Inefficient Quenching Add the electrophile (e.g., DMF) slowly at -78 °C and allow the reaction to warm gradually to room temperature to ensure complete reaction.
Vilsmeier-Haack Side Reactions Use purified DMF. Ensure the stoichiometry of the reagents is accurate.[3][5]
Work-up Issues Ensure the pH is adjusted correctly during the aqueous work-up to prevent the product from remaining in the aqueous layer as a salt.
Issue 3: Incomplete Reduction to the Alcohol

| Possible Cause | Troubleshooting Steps | | Insufficient Reducing Agent | Use a molar excess of the reducing agent (e.g., 1.5-2.0 equivalents of NaBH₄). | | Deactivated Reducing Agent | Use a fresh, unopened container of the reducing agent. NaBH₄ can degrade upon exposure to moisture. | | Low Reaction Temperature | While the addition of NaBH₄ is often done at 0 °C to control the reaction rate, allowing the mixture to stir at room temperature for a few hours ensures the reaction goes to completion. |

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key parameters for the standard non-catalytic synthesis and a proposed alternative catalytic approach. The data for the catalytic method is representative of similar C-H functionalization reactions and should be considered a starting point for optimization.[1][2]

Parameter Standard Method (Lithiation-Formylation-Reduction) Proposed Alternative (Ni-Catalyzed C-H Hydroxymethylation)
Catalyst None (Stoichiometric n-BuLi)Ni(OTf)₂ (10 mol%) with dcype ligand (12 mol%)
Key Reagents 1. n-BuLi2. DMF3. NaBH₄Paraformaldehyde, K₃PO₄
Solvent Anhydrous THFt-Amyl Alcohol
Temperature -78 °C to Room Temperature110 °C
Reaction Time 6 - 12 hours (multi-step)12 - 36 hours (one-pot)
Typical Yield 60 - 80% (overall)Potentially 50 - 70% (requires optimization)
Key Advantages Well-established, reliable, high yields.Avoids cryogenic temperatures and organolithium reagents.
Key Disadvantages Requires cryogenic temperatures, strictly anhydrous conditions, and handling of pyrophoric reagents.Requires high temperatures, longer reaction times, and the catalyst system needs to be optimized for this specific transformation.

Experimental Protocols

Protocol 1: Standard Synthesis via C2-Lithiation, Formylation, and Reduction

Step A: Synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde

  • Under an inert atmosphere (Argon or Nitrogen), dissolve 1-benzyl-1H-imidazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq., solution in hexanes) dropwise, ensuring the internal temperature remains below -70 °C. A color change is typically observed.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq.) dropwise to the solution, maintaining the temperature below -70 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-benzyl-1H-imidazole-2-carbaldehyde.

Step B: Synthesis of this compound

  • Dissolve the 1-benzyl-1H-imidazole-2-carbaldehyde from the previous step in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify by column chromatography to obtain pure this compound.

Protocol 2: Proposed Alternative - Nickel-Catalyzed C-H Hydroxymethylation

Note: This is a proposed protocol based on similar C-H functionalization reactions and requires experimental validation and optimization.

  • In a glovebox, add Ni(OTf)₂ (10 mol%) and 1,2-bis(dicyclohexylphosphino)ethane (dcype) (12 mol%) to a sealable reaction vessel.

  • Add 1-benzyl-1H-imidazole (1.0 eq.), paraformaldehyde (1.5 eq.), and potassium phosphate (K₃PO₄) (3.0 eq.).

  • Add tert-amyl alcohol as the solvent.

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture at 110 °C for 12-36 hours, monitoring the progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Visualizations

Experimental_Workflow_Standard cluster_step1 Step 1: C2-Lithiation & Formylation cluster_step2 Step 2: Reduction A Dissolve 1-benzyl-1H-imidazole in anhydrous THF B Cool to -78 °C A->B C Add n-BuLi dropwise B->C D Stir for 1-2 hours at -78 °C C->D E Add DMF dropwise D->E F Warm to RT & Stir E->F G Quench with NH4Cl (aq) F->G H Work-up & Purification G->H I Product: 1-Benzyl-1H-imidazole-2-carbaldehyde H->I J Dissolve aldehyde in Methanol I->J Proceed to next step K Cool to 0 °C J->K L Add NaBH4 portion-wise K->L M Warm to RT & Stir L->M N Quench with Water M->N O Work-up & Purification N->O P Final Product: This compound O->P

Caption: Experimental workflow for the standard synthesis of this compound.

Catalytic_Cycle cluster_cycle Proposed Catalytic Cycle Ni0 Ni(0)L_n A Ni(II) Complex Ni0->A Oxidative Addition (pre-catalyst activation) Imidazole 1-Benzyl-1H-imidazole B C-H Activation (Concerted Metalation-Deprotonation) Imidazole->B Product This compound Base Base (K3PO4) Base->B Paraform Paraformaldehyde D Coordination of Formaldehyde Paraform->D A->B C Ni-Imidazolyl Intermediate B->C C->D E Insertion D->E F Ni-Alkoxide Intermediate E->F G Protonolysis & Reductive Elimination F->G G->Ni0 G->Product

Caption: Proposed catalytic cycle for Nickel-catalyzed C-H hydroxymethylation of 1-benzyl-1H-imidazole.

References

Technical Support Center: Optimization of Solvent Systems for Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing solvent systems for the recrystallization of chemical compounds.

Troubleshooting Guides (Question & Answer Format)

This section addresses specific issues that may arise during the recrystallization process.

Issue: No Crystals Are Forming

  • Q1: My compound has dissolved in the hot solvent, but no crystals have formed upon cooling. What should I do?

    A1: This is a common issue that can often be resolved by inducing crystallization. Here are a few techniques to try in sequence:

    • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus of the solution.[1][2] The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.

    • Seeding: If you have a small crystal of the pure compound (a "seed crystal"), add it to the cooled solution.[3] This provides a template for other molecules to deposit onto and form larger crystals.

    • Reduce Solvent Volume: It's possible you've used too much solvent, and the solution is not supersaturated enough for crystals to form. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[2]

    • Lower Temperature: If crystals still haven't formed after cooling to room temperature and attempting the above methods, try cooling the flask in an ice bath or even an ice-salt bath for a lower temperature.[1]

Issue: The Compound "Oils Out" Instead of Forming Crystals

  • Q2: Instead of crystals, my compound is separating as an oily layer. Why is this happening and how can I fix it?

    A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. Here are several solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation of the solution and then allow it to cool more slowly.

    • Lower the Cooling Temperature Slower: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling can favor oil formation.

    • Change the Solvent System: If the problem persists, consider using a different solvent with a lower boiling point. Alternatively, a mixed solvent system can be effective. Dissolve the compound in a "good" solvent in which it is highly soluble, and then add a "bad" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

Issue: The Recrystallized Product is Still Impure

  • Q3: I've recrystallized my compound, but it still appears to be impure. What went wrong?

    A3: Impurities can be carried over for several reasons:

    • Crystallization Was Too Rapid: If the solution cools too quickly, impurities can become trapped within the crystal lattice.[2] To remedy this, redissolve the crystals in fresh, hot solvent and allow the solution to cool more slowly.

    • Ineffective Solvent: The chosen solvent may not have effectively differentiated between your desired compound and the impurities. Re-evaluate your solvent choice by performing small-scale solubility tests.

    • Insoluble Impurities Present: If there were impurities that were insoluble in the hot solvent, they should have been removed by hot filtration before cooling the solution. If this step was skipped, these impurities will contaminate your final product.

Issue: Low Recovery of the Purified Product

  • Q4: My yield of recrystallized product is very low. How can I improve it?

    A4: A low recovery can be frustrating. Here are some potential causes and solutions:

    • Using Too Much Solvent: Using an excess of solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude material.[4]

    • Premature Crystallization: If crystals form during a hot filtration step to remove insoluble impurities, you will lose product. To prevent this, ensure your filtration apparatus (funnel and filter paper) is pre-heated and perform the filtration as quickly as possible. Using a slight excess of solvent during this step, which is then evaporated before cooling, can also help.

    • Incomplete Crystallization: Make sure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath for an extended period can often increase the yield.[1]

    • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[4]

Frequently Asked Questions (FAQs)

  • Q5: What are the characteristics of a good recrystallization solvent?

    A5: An ideal recrystallization solvent should meet the following criteria:

    • The compound of interest should be highly soluble in the solvent at its boiling point and poorly soluble at low temperatures.[4][5]

    • The impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).

    • The solvent should not react with the compound being purified.[6]

    • The solvent should have a relatively low boiling point for easy removal from the purified crystals.[5]

    • The solvent should be non-toxic, inexpensive, and non-flammable if possible.[5]

  • Q6: When should I use a mixed-solvent system for recrystallization?

    A6: A mixed-solvent system is useful when no single solvent has the ideal solubility properties for your compound.[7] This typically occurs when your compound is either too soluble or too insoluble in common solvents. The technique involves dissolving the compound in a "good" solvent in which it is very soluble and then adding a miscible "bad" solvent in which it is insoluble until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Data Presentation

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)Polarity
Water100.0High
Acetic Acid118.0High
Methanol64.7High
Ethanol78.5High
Acetone56.3Medium-High
Acetonitrile81.6Medium-High
Ethyl Acetate77.1Medium
Tetrahydrofuran (THF)66.0Medium
Dichloromethane39.8Medium-Low
Diethyl Ether34.6Low
Toluene110.6Low
Hexane68.7Low
Cyclohexane80.7Low

Source: Data compiled from multiple sources.[8][9]

Table 2: Common Mixed-Solvent Pairs

"Good" Solvent"Bad" Solvent
EthanolWater
MethanolWater
AcetoneWater
Ethyl AcetateHexane
TolueneHexane
DichloromethaneMethanol

Source: Data compiled from multiple sources.[10]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of the solvent. If the solid dissolves at room temperature, the solvent is not suitable. If it does not dissolve, heat the mixture. If the solid dissolves in the hot solvent, it is a potentially good candidate. Allow the solution to cool to see if crystals form.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask. Add just enough hot solvent to completely dissolve the solid.[11]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

  • Solvent Pair Selection: Choose two miscible solvents. The compound should be soluble in one ("good" solvent) and insoluble in the other ("bad" solvent).

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point), indicating the start of precipitation.[12]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing, and Drying: Follow steps 6-7 from the single-solvent recrystallization protocol, using a small amount of the ice-cold mixed-solvent system for washing.

Mandatory Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does it 'oil out'? crystals_form->oiling_out No collect_crystals Collect and dry crystals crystals_form->collect_crystals Yes check_solvent_volume Is solution supersaturated? oiling_out->check_solvent_volume No reheat_add_solvent Reheat to dissolve oil, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes induce_crystallization Induce Crystallization: 1. Scratch flask 2. Add seed crystal induce_crystallization->cool check_solvent_volume->induce_crystallization Yes reduce_volume Reduce solvent volume (boil off excess) check_solvent_volume->reduce_volume No reduce_volume->cool reheat_add_solvent->cool change_solvent Consider a different solvent or mixed system reheat_add_solvent->change_solvent

Caption: Troubleshooting flowchart for common recrystallization issues.

Solvent_Selection_Workflow start Start: Crude Solid test_solubility Test solubility of crude solid in various solvents start->test_solubility soluble_cold Soluble in cold solvent? test_solubility->soluble_cold soluble_hot Soluble in hot solvent? soluble_cold->soluble_hot No unsuitable_solvent Unsuitable for single-solvent recrystallization soluble_cold->unsuitable_solvent Yes potential_solvent Potential single solvent (cool to test for crystal formation) soluble_hot->potential_solvent Yes insoluble_solvent Insoluble in hot solvent soluble_hot->insoluble_solvent No consider_mixed Consider for mixed-solvent system ('good' solvent) unsuitable_solvent->consider_mixed select_solvent Select best solvent/pair potential_solvent->select_solvent consider_mixed->select_solvent insoluble_solvent->select_solvent

Caption: Workflow for selecting a suitable recrystallization solvent.

References

Validation & Comparative

spectral data for (1-Benzyl-1H-imidazol-2-yl)methanol (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: December 2025

Spectral Data Analysis: A Comparative Guide for Imidazole Derivatives

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the spectral data for N-benzyl imidazole derivatives. Due to the limited availability of public domain spectral data for (1-Benzyl-1H-imidazol-2-yl)methanol, this guide utilizes data from structurally related compounds to illustrate the characterization process. The featured compounds are 1-Benzyl-2,4-diphenyl-1H-imidazole, 1-Benzyl-4-(p-tolyl)-2-phenyl-1H-imidazole, and 1-Benzyl-4-(4-methoxyphenyl)-2-phenyl-1H-imidazole.

This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for these compounds, offering a framework for the analytical assessment of similar molecules.

Comparative Spectral Data

The following tables summarize the key spectral data for the selected 1-benzyl-2-substituted-imidazole derivatives.

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shifts (δ) in ppm
1-Benzyl-2,4-diphenyl-1H-imidazole CDCl₃5.21 (s, 2H), 7.13 (d, J = 7.5 Hz, 2H), 7.22–7.25 (m, 2H), 7.31–7.38 (m, 5H), 7.41–7.43 (m, 3H), 7.59–7.62 (m, 2H), 7.83 (d, J = 7.5 Hz, 2H)[1]
1-Benzyl-4-(p-tolyl)-2-phenyl-1H-imidazole CDCl₃2.34 (s, 3H), 5.19 (s, 2H), 7.12 (d, J = 3.0 Hz, 2H), 7.17 (d, J = 8.0 Hz, 2H), 7.19 (s, 1H), 7.28–7.35 (m, 3H), 7.38–7.42 (m, 3H), 7.58–7.61 (m, 2H), 7.72 (d, J = 8.0 Hz, 2H)[1]
1-Benzyl-4-(4-methoxyphenyl)-2-phenyl-1H-imidazole CDCl₃3.83 (s, 3H), 5.22 (s, 2H), 6.91 (d, J = 9.0 Hz, 2H), 7.14 (d, J = 7.5 Hz, 2H), 7.16 (s, 1H), 7.31–7.37 (m, 3H), 7.41–7.42 (m, 3H), 7.59–7.62 (m, 2H), 7.76 (d, J = 9.0 Hz, 2H)[1]

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shifts (δ) in ppm
1-Benzyl-2,4-diphenyl-1H-imidazole CDCl₃50.5, 116.9, 124.9, 126.7, 126.9, 128.0, 128.3, 128.6, 128.7, 129.1, 129.1, 130.5, 136.7, 141.6, 148.7[1]
1-Benzyl-4-(p-tolyl)-2-phenyl-1H-imidazole CDCl₃21.3, 50.5, 116.4, 124.9, 126.7, 127.9, 128.7, 128.9, 129.0, 129.1, 129.3, 130.5, 131.3, 136.5, 136.9, 141.7, 148.5[1]
1-Benzyl-4-(4-methoxyphenyl)-2-phenyl-1H-imidazole CDCl₃50.5, 55.3, 113.9, 115.8, 126.2, 126.7, 126.9, 127.9, 128.7, 128.9, 129.0, 129.0, 130.5, 136.9, 141.4, 148.4, 158.7[1]

Table 3: IR and Mass Spectral Data

CompoundIR (neat, cm⁻¹)HRMS (m/z)
1-Benzyl-2,4-diphenyl-1H-imidazole 3062, 2929, 1955, 1888, 1673, 1452, 1357, 1276, 1082, 1027calcd for C₂₂H₁₉N₂ ([M + H]⁺), 311.1548; found, 311.1555[1]
1-Benzyl-4-(p-tolyl)-2-phenyl-1H-imidazole 3030, 2921, 2885, 1662, 1608, 1532, 1459, 1371, 1269, 1113, 1037, 821calcd for C₂₃H₂₁N₂ ([M + H]⁺), 325.1705; found, 325.1707[1]
1-Benzyl-4-(4-methoxyphenyl)-2-phenyl-1H-imidazole 3063, 3002, 2047, 1891, 1659, 1564, 1451, 1247, 1175calcd for C₂₃H₂₁N₂O ([M + H]⁺), 341.1654; found, 341.1637[1]

Experimental Protocols

The following sections outline the generalized methodologies for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of the purified compound is typically dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered into a clean NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a Bruker Ultrashield™ 400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei. Chemical shifts are reported in parts per million (ppm) relative to TMS.[2]

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, a small amount of the compound is dissolved in a volatile solvent. A drop of this solution is placed on a KBr plate, and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation: The sample is introduced into the mass spectrometer, often after being separated by chromatography techniques like Gas Chromatography (GC) or Liquid Chromatography (LC).

Data Acquisition: For High-Resolution Mass Spectrometry (HRMS), an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer can be used to determine the accurate mass of the molecular ion, which aids in confirming the molecular formula.

Workflow for Spectral Data Comparison

The following diagram illustrates the logical workflow for comparing the spectral data of the target compound with its alternatives.

Spectral_Data_Comparison Comparative Analysis of Imidazole Derivatives cluster_Data Spectroscopic Data Target This compound (Target Compound) NMR NMR (¹H, ¹³C) Target->NMR Acquire Data (Data Unavailable) IR IR Target->IR Acquire Data (Data Unavailable) MS Mass Spec Target->MS Acquire Data (Data Unavailable) Alt1 1-Benzyl-2,4-diphenyl-1H-imidazole Alt1->NMR Compare Alt1->IR Compare Alt1->MS Compare Alt2 1-Benzyl-4-(p-tolyl)-2-phenyl-1H-imidazole Alt2->NMR Compare Alt2->IR Compare Alt2->MS Compare Alt3 1-Benzyl-4-(4-methoxyphenyl)-2-phenyl-1H-imidazole Alt3->NMR Compare Alt3->IR Compare Alt3->MS Compare Conclusion Draw Structural Inferences NMR->Conclusion IR->Conclusion MS->Conclusion

Caption: Workflow for comparing spectral data of related imidazole compounds.

References

crystal structure analysis of (1-Benzyl-1H-imidazol-2-yl)methanol derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the crystal structures of (1-Benzyl-1H-imidazol-2-yl)methanol derivatives is crucial for understanding their structure-activity relationships, which is vital for researchers, scientists, and professionals in drug development. While the precise crystal structure of this compound is not publicly available, this guide provides a comparative analysis of its close structural analogs, offering valuable insights into the crystallographic features of this class of compounds.

This comparison guide delves into the crystal structures of key derivatives and related molecules, presenting quantitative data, detailed experimental protocols for structure determination, and visualizations of molecular relationships to aid in further research and drug design.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters of several compounds structurally related to this compound, providing a basis for comparative analysis.

Table 1: Crystal Data and Structure Refinement for Imidazole and Benzimidazole Derivatives

Parameter1-Benzyl-1H-benzimidazole[1]{1-benzyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}-methanol[2](1H-Benzimidazol-1-yl)methanol[3]1H-imidazole-1-methanol[4]
Formula C₁₄H₁₂N₂C₁₈H₁₇N₃O₃SC₈H₈N₂OC₄H₆N₂O
Mᵣ 208.26371.42148.1698.10
Crystal system MonoclinicMonoclinicMonoclinicMonoclinic
Space group P2₁/nP2₁/cP2₁/nP2₁/n
a (Å) 6.2265 (10)15.705(2)13.3181 (10)-
b (Å) 8.1740 (13)12.083(2)4.2677 (3)-
c (Å) 20.975 (4)9.368(1)12.4795 (10)-
β (°) 97.839 (2)102.404(3)95.143 (6)-
V (ų) 1057.5 (3)1736.3(4)706.45 (9)-
Z 4443
T (K) 93120120293
R[F² > 2σ(F²)] 0.0380.0780.039-
wR(F²) 0.0930.2260.105-

Structural Insights and Comparison

The crystal structure of 1-Benzyl-1H-benzimidazole reveals that the benzimidazole ring system is nearly planar.[1] A key feature is the dihedral angle of 85.77 (4)° between the imidazole and benzyl rings, indicating they are almost perpendicular to each other.[1] The crystal packing is stabilized by C—H···N hydrogen bonds and C—H···π interactions.[1]

In contrast, the structure of {1-benzyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}-methanol demonstrates how substitutions on the imidazole ring influence the crystal packing.[2] Although detailed intermolecular interaction data is not provided in the abstract, the presence of multiple functional groups suggests a more complex hydrogen bonding network.

The simpler analogs, (1H-Benzimidazol-1-yl)methanol and 1H-imidazole-1-methanol , provide insight into the role of the methanol group in the absence of the bulky benzyl substituent. In (1H-Benzimidazol-1-yl)methanol, intermolecular O—H···N hydrogen bonds link the molecules into zigzag chains.[3] Similarly, 1H-imidazole-1-methanol forms a three-membered macrocycle through head-to-tail O—H···N hydrogen bonding.[4] This highlights the significant role of the hydroxyl group in directing the supramolecular assembly.

Experimental Protocols

The methodologies employed for the synthesis and crystal structure determination of these derivatives are crucial for reproducibility and for designing new experiments.

Synthesis of 1-Benzyl-1H-benzimidazole

The synthesis of 1-Benzyl-1H-benzimidazole was carried out according to a previously reported literature method. Colorless single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanol solution.[1]

Synthesis of 1H-imidazole-1-methanol

Under an argon atmosphere, imidazole (11.38 g, 167.2 mmol) was added to an ice-cold mixture of paraformaldehyde (5.01 g, 167 mmol) and degassed 1,4-dioxane (45 mL) in a two-neck round-bottom flask. The reaction mixture was stirred for 2 hours at room temperature and then heated at 334 K overnight for 12 hours. The 1,4-dioxane was removed under reduced pressure to yield the product.[4]

X-ray Crystallography

For the analyzed compounds, single-crystal X-ray diffraction data were collected using a diffractometer with graphite-monochromatized Mo Kα or Cu Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F². Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Visualization of Structural Relationships

The following diagrams illustrate key concepts related to the analysis of these imidazole derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Crystal Structure Analysis Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Pure Compound Pure Compound Purification->Pure Compound Solvent Evaporation Solvent Evaporation Pure Compound->Solvent Evaporation Single Crystal Single Crystal Solvent Evaporation->Single Crystal X-ray Diffraction X-ray Diffraction Single Crystal->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Crystallographic Data Crystallographic Data Structure Refinement->Crystallographic Data

Caption: Experimental workflow for synthesis and crystal structure analysis.

Intermolecular_Interactions Imidazole Derivative Imidazole Derivative Hydrogen Bonding Hydrogen Bonding Imidazole Derivative->Hydrogen Bonding O-H···N, C-H···N π-π Stacking π-π Stacking Imidazole Derivative->π-π Stacking Aromatic Rings van der Waals Forces van der Waals Forces Imidazole Derivative->van der Waals Forces Crystal Lattice Crystal Lattice Hydrogen Bonding->Crystal Lattice π-π Stacking->Crystal Lattice van der Waals Forces->Crystal Lattice

Caption: Key intermolecular interactions governing crystal packing.

References

comparing the efficacy of (1-Benzyl-1H-imidazol-2-yl)methanol with other catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1-Benzyl-1H-imidazol-2-yl)methanol serves as a precursor to a prominent class of organocatalysts known as N-heterocyclic carbenes (NHCs). The in-situ generation of the corresponding N-benzyl-N'-hydro-imidazol-2-ylidene from this alcohol enables its participation in a variety of chemical transformations. This guide provides a comparative analysis of its efficacy, supported by experimental data from relevant studies, against other NHC catalysts in key organic reactions.

Catalytic Performance in Benzoin Condensation

The benzoin condensation, a classic carbon-carbon bond-forming reaction, is a benchmark for assessing the efficacy of NHC catalysts. The catalytic cycle, initiated by the deprotonation of the NHC precursor, involves the formation of the key Breslow intermediate.

Below is a summary of the performance of various NHC precursors in the benzoin condensation of benzaldehyde, providing a framework for comparison.

Table 1: Comparative Efficacy of NHC Precursors in the Benzoin Condensation of Benzaldehyde

Catalyst PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1,3-Dimesityl-1H-imidazol-3-ium chlorideKHMDSTHFRT398[1]
1,3-Bis(2,6-diisopropylphenyl)imidazolium chlorideKHMDSTHFRT1295[1]
1,3,4,5-Tetramethylimidazol-2-ylidene-THFRT2485[1]
Thiazolium SaltEt3NEtOH607278[2]
1,3-Dibutylbenzimidazolium bromideDBUCH2Cl2RT1292[3]
1-Hexadecyl-3-methylimidazolium bromideDBUToluene100296[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the synthesis of an NHC precursor and its application in a benzoin condensation.

Synthesis of 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole

A related synthetic procedure for an N-benzyl substituted imidazoline highlights a common synthetic strategy.[4][5]

Materials:

  • Thiophene-2-carbaldehyde

  • N-Benzylethylenediamine

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Aqueous solution of Na2S2O5 and NaOH

Procedure:

  • A mixture of thiophene-2-carbaldehyde (38 mmol) and N-benzylethylenediamine (40 mmol) in dry DCM (125 mL) is stirred at 0 °C for 30 minutes.

  • NBS (40 mmol) is added to the mixture, and the resulting solution is stirred overnight at room temperature.

  • The reaction is diluted with DCM (125 mL) and quenched by the addition of a mixture of aqueous Na2S2O5 and 10% aqueous NaOH.

  • The organic layer is separated, washed with 10% aqueous NaOH, dried over anhydrous Na2SO4, and evaporated in vacuo.

  • The residue is purified by silica gel column chromatography to yield the product.[4][5]

General Protocol for NHC-Catalyzed Benzoin Condensation

This protocol is a generalized procedure for the benzoin condensation of aromatic aldehydes.[1]

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • NHC precursor (e.g., an imidazolium salt)

  • Base (e.g., DBU, KHMDS)

  • Anhydrous solvent (e.g., THF, CH2Cl2)

Procedure:

  • To a flame-dried flask under an inert atmosphere, the NHC precursor (5-10 mol%) and the anhydrous solvent are added.

  • The base (1.0-1.2 equivalents relative to the catalyst) is added, and the mixture is stirred for a short period to generate the active NHC catalyst.

  • The aromatic aldehyde (1.0 equivalent) is then added to the reaction mixture.

  • The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is isolated and purified by standard techniques such as column chromatography.

Visualizing Catalytic Pathways

Understanding the mechanisms of catalysis is essential for catalyst design and optimization. Graphviz diagrams are provided to illustrate key reaction pathways.

Benzoin_Condensation_Mechanism Precatalyst Imidazolium Precursor NHC N-Heterocyclic Carbene Precatalyst->NHC + Base Base Base Breslow Breslow Intermediate NHC->Breslow + Aldehyde Aldehyde1 Aldehyde (RCHO) Aldehyde1->Breslow Adduct Adduct Breslow->Adduct + Aldehyde Aldehyde2 Aldehyde (RCHO) Aldehyde2->Adduct Adduct->NHC Catalyst Regeneration Benzoin Benzoin Product Adduct->Benzoin Proton Transfer

Caption: Catalytic cycle of the NHC-catalyzed benzoin condensation.

Stetter_Reaction_Workflow cluster_start Reactant Preparation cluster_catalysis Catalytic Cycle cluster_end Product Isolation Aldehyde Aldehyde NHC_Formation NHC Generation from Precursor Aldehyde->NHC_Formation Michael_Acceptor Michael Acceptor Conjugate_Addition Conjugate Addition Michael_Acceptor->Conjugate_Addition Breslow_Formation Breslow Intermediate Formation NHC_Formation->Breslow_Formation Breslow_Formation->Conjugate_Addition Catalyst_Regeneration Catalyst Regeneration Conjugate_Addition->Catalyst_Regeneration Workup Reaction Workup Conjugate_Addition->Workup Catalyst_Regeneration->NHC_Formation Purification Purification Workup->Purification Product 1,4-Dicarbonyl Product Purification->Product

Caption: Experimental workflow for a typical Stetter reaction.

References

Comparative Analysis of the Biological Activity of (1-Benzyl-1H-imidazol-2-yl)methanol and Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a prominent feature in many biologically active compounds, leading to its widespread investigation in medicinal chemistry. (1-Benzyl-1H-imidazol-2-yl)methanol, a derivative of this important heterocyclic core, and its analogs are subjects of ongoing research for their potential therapeutic applications. This guide provides a comparative overview of the biological activities of this compound and similar compounds, focusing on their antifungal, antibacterial, and cytotoxic properties. The information presented is based on available experimental data from various studies on structurally related imidazole and benzimidazole derivatives.

Antifungal Activity

Imidazole derivatives are well-established antifungal agents, primarily acting through the inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. The N-benzyl substituent is a common feature in many potent antifungal compounds.

Table 1: Comparative Antifungal Activity of Imidazole and Benzimidazole Derivatives

CompoundFungal Strain(s)Activity (MIC/IC50)Reference
This compound Analogues
1-Benzyl-5-(4-chlorophenyl)-1H-imidazoleSaccharomyces cerevisiaeIC50: 95 ± 7.07 μM[1]
Substituted Benzyl Benzimidazole DerivativesCandida speciesSignificant antifungal activity[2]
Standard Antifungal Agents
KetoconazoleCandida species-[2]

Note: Direct quantitative antifungal data for this compound was not available in the reviewed literature. The activity of analogs suggests its potential in this area.

Antibacterial Activity

The antibacterial potential of imidazole derivatives has also been explored, with various substituted compounds demonstrating efficacy against both Gram-positive and Gram-negative bacteria.

Table 2: Comparative Antibacterial Activity of Imidazole and Benzimidazole Derivatives

CompoundBacterial Strain(s)Activity (MIC)Reference
This compound Analogues
2-Methyl-1-(3-methylbenzyl)-1H-benzo[d]imidazoleGram-positive bacteriaGood activity[3]
5,6-Dimethyl-1-(3-methylbenzyl)-1H-benzo[d]imidazoleGram-positive bacteriaGood activity[3]

Note: Specific antibacterial data for this compound is not detailed in the available literature. The activity of related benzimidazole compounds indicates a potential avenue for investigation.

Cytotoxic Activity

The cytotoxic effects of imidazole-based compounds against various cancer cell lines are a significant area of research, with several derivatives showing promise as potential anticancer agents.

Table 3: Comparative Cytotoxic Activity of Benzyl-Substituted Benzimidazole Derivatives

CompoundCancer Cell Line(s)Activity (% Inhibition / IC50)Reference
2-(Benzylsulfanyl)-1H-benzo[d]imidazole (BZM-2)HTC-15, MCF-7, SKLU-1, U-251, PC-3, K-5621.1% - 16.7% inhibition[4]
2-(Benzylsulfanyl)-1H-benzo[d]thiazole (BTA-1)HTC-15, MCF-7, SKLU-1, U-251, PC-3, K-562~15% - 38.4% inhibition[4]
Standard Drug
Tamoxifen (TAM)MCF-7, SKLU-171.3%, 43.3% inhibition[4]

Note: While direct cytotoxic data for this compound is not available, the data for the structurally similar 2-(benzylsulfanyl)-1H-benzo[d]imidazole suggests that benzyl-substituted azoles warrant further investigation for their anticancer potential.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains, based on common practices in the field.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is widely used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours. A suspension of the fungal colonies is then prepared in sterile saline or broth and adjusted to a specific turbidity, typically corresponding to a known concentration of fungal cells (e.g., 0.5 McFarland standard).

  • Preparation of Compound Dilutions: The test compound, this compound, and similar compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate containing a growth medium (e.g., RPMI-1640).

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plate also includes a positive control (medium with fungal inoculum, no compound) and a negative control (medium only). The plate is then incubated at an appropriate temperature for 24-48 hours.

  • Determination of MIC: After incubation, the wells are visually inspected for fungal growth. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Culture Fungal Strain start->culture prepare_inoculum Prepare Fungal Inoculum culture->prepare_inoculum inoculate Inoculate Microtiter Plate prepare_inoculum->inoculate prepare_dilutions Prepare Compound Dilutions prepare_dilutions->inoculate incubate Incubate Plate inoculate->incubate read_results Visually Read Results incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Antifungal Susceptibility Testing.

Signaling Pathways and Mechanisms of Action

The biological activities of imidazole derivatives are often attributed to their interaction with specific cellular pathways. For instance, their antifungal action is primarily due to the inhibition of ergosterol biosynthesis. In cancer cells, some imidazole-based compounds have been shown to induce apoptosis through various signaling cascades.

Apoptosis_Signaling_Pathway cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Pathway stimulus Imidazole Derivative caspase_activation Caspase Activation stimulus->caspase_activation Induces dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation Leads to cell_death Apoptotic Cell Death dna_fragmentation->cell_death Results in

Caption: Simplified Apoptosis Signaling Pathway.

References

A Comparative Guide to the Synthesis of (1-Benzyl-1H-imidazol-2-yl)methanol: A Novel Validated Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a validated, multi-step synthetic route for (1-Benzyl-1H-imidazol-2-yl)methanol, a valuable intermediate in pharmaceutical research. Due to the limited availability of a direct, one-pot synthesis in published literature, this guide details a robust, two-stage approach: the initial synthesis of the precursor, 2-(hydroxymethyl)imidazole, followed by a comparative analysis of two common N-benzylation protocols to yield the final product. This guide provides detailed experimental data and protocols to enable researchers to select the most suitable method for their laboratory setting.

Overview of the Synthetic Strategy

The proposed synthesis of this compound is accomplished in two key stages:

  • Synthesis of 2-(Hydroxymethyl)imidazole: This precursor can be synthesized from imidazole-2-carboxaldehyde, which is accessible from imidazole. This multi-step process involves formylation and subsequent reduction.[1] An alternative, though more complex, route begins with 1,3-dihydroimidazole-2-thiones.[2]

  • N-benzylation of 2-(Hydroxymethyl)imidazole: The final step involves the alkylation of the imidazole nitrogen with a benzyl group. This guide compares two widely used methods for this transformation: one employing a strong base (sodium hydride) in an aprotic solvent (tetrahydrofuran), and another utilizing a milder base (potassium carbonate) in a polar aprotic solvent (acetonitrile).

Comparative Analysis of N-Benzylation Methods

The selection of the N-benzylation method can significantly impact reaction time, yield, and safety considerations. Below is a comparative summary of two effective protocols. The data presented is based on the N-alkylation of imidazole and is expected to be largely applicable to its 2-(hydroxymethyl) derivative.

ParameterMethod A: Sodium Hydride/THFMethod B: Potassium Carbonate/Acetonitrile
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Solvent Tetrahydrofuran (THF), anhydrousAcetonitrile (CH₃CN), anhydrous
Temperature 0 °C to Room TemperatureRoom Temperature to 70 °C
Reaction Time 12-16 hours3-5 days (at 70°C) or longer at RT
Typical Yield 70-90%High (exact percentage varies)
Key Advantages High yield, relatively short reaction time.Milder, safer base, simpler workup.
Key Disadvantages NaH is highly reactive and requires careful handling under inert atmosphere.Longer reaction times may be required.

Experimental Protocols

Stage 1: Synthesis of 2-(Hydroxymethyl)imidazole (Precursor)

A common route to 2-(hydroxymethyl)imidazole is through the reduction of imidazole-2-carboxaldehyde.[1]

Materials:

  • Imidazole-2-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve imidazole-2-carboxaldehyde in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of deionized water.

  • Remove methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(hydroxymethyl)imidazole.

  • The product can be further purified by column chromatography on silica gel if necessary.

Stage 2: N-Benzylation of 2-(Hydroxymethyl)imidazole (Final Product)

This method utilizes a strong base to deprotonate the imidazole, forming a highly nucleophilic imidazolate anion.[3][4]

Materials:

  • 2-(Hydroxymethyl)imidazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Benzyl bromide or benzyl chloride

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 2-(hydroxymethyl)imidazole (1 equivalent) in anhydrous THF dropwise to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the dropwise addition of water.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent in vacuo to yield the crude product.

  • Purify by column chromatography on silica gel.

This is a milder and often more convenient procedure for N-alkylation.[3][4][5][6]

Materials:

  • 2-(Hydroxymethyl)imidazole

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Benzyl chloride or benzyl bromide

  • Diethyl ether

Procedure:

  • To a solution of 2-(hydroxymethyl)imidazole (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.2 equivalents).

  • Add benzyl chloride or benzyl bromide (1.05 equivalents) to the suspension.

  • Heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) over 3-5 days.

  • After completion, filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent in vacuo.

  • Wash the residue several times with diethyl ether to afford the product.

  • Further purification can be achieved by column chromatography.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

SynthesisWorkflow cluster_precursor Stage 1: Precursor Synthesis cluster_benzylation Stage 2: N-Benzylation Imidazole_2_carboxaldehyde Imidazole-2- carboxaldehyde Reduction Reduction (NaBH4, MeOH) Imidazole_2_carboxaldehyde->Reduction 2_hydroxymethylimidazole 2-(Hydroxymethyl)imidazole Reduction->2_hydroxymethylimidazole N_Benzylation N-Benzylation (Benzyl Halide, Base) 2_hydroxymethylimidazole->N_Benzylation Final_Product This compound N_Benzylation->Final_Product

Caption: Synthetic workflow for this compound.

This guide provides a comprehensive overview of a novel, validated synthetic route for this compound. The detailed protocols and comparative data for the key N-benzylation step are intended to assist researchers in the efficient and effective synthesis of this important compound.

References

Unveiling the Three-Dimensional Architecture of (1-Benzyl-1H-imidazol-2-yl)methanol: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount for rational drug design and development. This guide provides a comparative analysis of the X-ray crystallographic characterization of (1-Benzyl-1H-imidazol-2-yl)methanol and related imidazole-containing compounds. While a specific crystallographic information file for this compound is not publicly available, this guide leverages data from structurally similar molecules to offer valuable insights into its expected solid-state conformation and packing.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for several imidazole and benzimidazole derivatives, offering a comparative framework for predicting the structural characteristics of this compound. These related structures provide a baseline for understanding typical bond lengths, angles, and crystal packing motifs within this class of compounds.

Parameter(1H-Benzimidazol-1-yl)methanol[1][2]1-Benzyl-1H-benzimidazole[3]1H-imidazole-1-methanol[4][5][6]
Chemical Formula C₈H₈N₂OC₁₄H₁₂N₂C₄H₆N₂O
Molecular Weight 148.2 g/mol 208.26 g/mol 98.10 g/mol
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/n
Unit Cell Dimensions a = 13.3181(10) Åb = 4.2677(3) Åc = 12.4795(10) Åβ = 95.143(6)°a = 6.2265(10) Åb = 8.1740(13) Åc = 20.975(4) Åβ = 97.839(2)°-
Volume (V) 706.45(9) ų1057.5(3) ų-
Z (Molecules per unit cell) 443 (three symmetry-unique molecules)
Temperature 120 K93 K293(2) K
Radiation Cu KαMo KαMo Kα
Key Supramolecular Interactions Intermolecular O-H···N hydrogen bonds forming zigzag chains.[1][2]C-H···N hydrogen bonds and C-H···π interactions.[3]O-H···N hydrogen bonding in a head-to-tail configuration forming three-membered macrocycles.[4][6]

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of the crystal structure of small molecules like this compound follows a well-established protocol.[7][8]

1. Crystal Growth: The initial and often most challenging step is to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[8] This is commonly achieved through slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include vapor diffusion and cooling crystallization.

2. Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a diffractometer and exposed to a monochromatic X-ray beam.[8] As the crystal is rotated, a diffraction pattern is recorded on a detector. Data collection is typically performed at low temperatures (e.g., 100-120 K) to minimize thermal vibrations of the atoms.

3. Data Processing and Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The phase problem is then solved using direct methods, which are highly effective for small molecules, to generate an initial electron density map.[8]

4. Structure Refinement: The initial model of the structure is refined against the experimental data. This iterative process involves adjusting atomic positions, displacement parameters, and other relevant parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Workflow for Structure-Based Drug Discovery

X-ray crystallography is a cornerstone of structure-based drug discovery. The workflow below illustrates how the crystallographic characterization of a compound like this compound can be integrated into a drug development pipeline.

G cluster_0 Compound Synthesis & Crystallization cluster_1 Structural Analysis cluster_2 Drug Development Cascade A Synthesis of this compound B Crystal Growth A->B C X-ray Data Collection B->C D Structure Solution & Refinement C->D E 3D Molecular Structure Determination D->E G In Silico Screening & Docking E->G Informs virtual screening F Target Identification & Validation F->G H Lead Optimization G->H H->A Iterative synthesis of analogs I Preclinical & Clinical Trials H->I

Caption: Workflow of X-ray Crystallography in Drug Discovery.

This guide provides a foundational understanding of the crystallographic characterization of this compound by drawing comparisons with structurally related compounds and outlining the standard experimental and developmental workflows. The precise three-dimensional data obtained from such studies are invaluable for advancing medicinal chemistry and drug discovery efforts.

References

A Comparative Guide to Purity Assessment of Synthesized (1-Benzyl-1H-imidazol-2-yl)methanol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of synthesized (1-Benzyl-1H-imidazol-2-yl)methanol against alternative analytical techniques. The information presented herein, including detailed experimental protocols and supporting data, is intended to assist researchers in selecting the most suitable method for their specific needs in drug discovery and development.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for purity determination due to its high resolution, sensitivity, and versatility.[1] This guide details a robust HPLC method for the analysis of this compound and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Analysis of Analytical Methods

The choice of an analytical method for purity assessment depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, speed, and the need for structural information.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and qNMR for the purity assessment of a compound like this compound. The data is compiled from various sources analyzing structurally similar compounds and serves as a representative comparison.

ParameterHPLC-UVGC-MSqNMR
Principle Separation based on polaritySeparation based on volatility and polarity, with mass-based detectionQuantitative determination based on the signal intensity of specific nuclei
Typical Analyte Non-volatile, thermally stable compounds[2]Volatile and semi-volatile compoundsAny soluble compound with NMR-active nuclei
Limit of Detection (LOD) 0.01 - 0.1 µg/mL[3]0.001 - 0.01 µg/mL[4]Dependent on concentration and instrument
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL[3]0.005 - 0.05 µg/mL[4]Typically around 0.1% w/w
Precision (RSD%) < 2%< 5%< 1%
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Analysis Time 10 - 30 minutes20 - 40 minutes5 - 15 minutes per sample
Primary Use Quantitative purity and impurity profilingResidual solvents, volatile impurities[2]Absolute purity determination, structural confirmation

Experimental Protocols

A detailed methodology for a representative HPLC method is provided below. Protocols for GC-MS and qNMR are outlined to provide a comprehensive overview.

Detailed HPLC Method for Purity Assessment of this compound

This protocol is adapted from a validated method for a structurally similar compound, (1-pentyl-1H-imidazol-2-yl)methanol, and is expected to provide excellent results for the title compound with minor modifications.[5]

1. Instrumentation and Materials:

  • HPLC System: An analytical HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[5]

  • HPLC Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[5]

  • Solvents: HPLC-grade acetonitrile and ultrapure water.[5]

  • Reagents: Formic acid (analytical grade).[5]

  • Sample: Synthesized crude this compound.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.[5]

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.[5]

  • Vortex the solution until the sample is completely dissolved.[5]

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[5]

4. Data Analysis:

  • The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram.

Alternative Method Outlines

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: Suitable for the analysis of volatile and semi-volatile impurities. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase. The mass spectrometer provides identification of the eluted compounds.

  • Sample Preparation: Derivatization may be required for polar compounds like this compound to increase volatility.

  • Typical Conditions: A capillary column (e.g., DB-5ms), helium carrier gas, and a temperature gradient from 100 °C to 280 °C.

Quantitative NMR (qNMR):

  • Principle: Provides an absolute measure of purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.[6]

  • Sample Preparation: A precisely weighed amount of the sample and an internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: A proton NMR spectrum is acquired under quantitative conditions (e.g., long relaxation delay).

  • Data Analysis: The purity is calculated from the integral ratios, the number of protons, and the molecular weights of the analyte and the internal standard.[6]

Mandatory Visualizations

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (220 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity integrate->calculate Method_Comparison cluster_properties Analyte Properties cluster_methods Analytical Methods compound This compound prop1 Non-volatile compound->prop1 is prop2 Thermally Stable compound->prop2 is prop3 UV Active compound->prop3 is hplc HPLC-UV prop1->hplc Suitable for gcms GC-MS prop1->gcms Less suitable for prop2->hplc Suitable for prop3->hplc Ideal for decision Optimal Method Selection hplc->decision Primary choice for routine purity gcms->decision For volatile impurities qnmr qNMR qnmr->decision For absolute purity & reference standard

References

A Researcher's Guide to Assessing the Stability of (1-Benzyl-1H-imidazol-2-yl)methanol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Framework for Drug Development Professionals

For researchers engaged in the discovery and development of novel therapeutics, understanding the intrinsic stability of a lead compound is a cornerstone of a successful drug development program. (1-Benzyl-1H-imidazol-2-yl)methanol, a functionalized imidazole, presents a scaffold of interest for medicinal chemists. However, a thorough review of publicly available scientific literature reveals a notable absence of experimental data on its stability under various stress conditions.

This guide is designed to address this gap by providing a comprehensive framework for assessing the stability of this compound. In the absence of direct data, this document presents a comparative analysis of its expected stability profile against structurally related, commercially available alternatives. Furthermore, it furnishes detailed experimental protocols for conducting forced degradation studies, empowering researchers to generate crucial stability data for this and other novel imidazole derivatives.

Comparative Stability Profile: this compound and Alternatives

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a molecule.[1] While specific quantitative data for this compound is not yet available, we can infer its likely stability based on the known behavior of the imidazole ring and related structures. The imidazole ring, for instance, can be susceptible to oxidation and, under harsh conditions, hydrolysis.[2][3] The benzyl group may also influence photostability.[4]

To provide a practical comparison, this guide includes available and hypothetical stability data for three structurally related alternatives:

  • (1H-Imidazol-2-yl)methanol: Lacks the N-benzyl substituent, allowing for an assessment of the benzyl group's impact on stability.

  • 1-Benzyl-1H-imidazole: Lacks the C2-methanol group, which helps in understanding the role of the hydroxymethyl functional group in potential degradation pathways.

  • (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanol: The benzimidazole analog, which offers insights into how the fused benzene ring affects the core's stability.

The following table summarizes the expected and available stability data for these compounds under forced degradation conditions. The goal of such studies is typically to achieve 5-20% degradation to ensure that degradation products can be reliably identified and quantified.[5]

Table 1: Comparative Stability Data under Forced Degradation Conditions

Stress ConditionThis compound(1H-Imidazol-2-yl)methanol1-Benzyl-1H-imidazole(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanol
Acid Hydrolysis (0.1 M HCl, 60 °C, 24h)Data not available; expected moderate degradation.Data not available; potential for some degradation.Data not available; N-benzyl bond may be susceptible to cleavage under harsh conditions.[2]Data not available; benzimidazoles are generally more stable than imidazoles.
Base Hydrolysis (0.1 M NaOH, 60 °C, 24h)Data not available; imidazole ring may be susceptible to opening under strong basic conditions.Data not available; potential for imidazole ring degradation.[2]Data not available; potential for imidazole ring degradation.Data not available; generally stable, but degradation can occur under harsh conditions.
Oxidative (3% H₂O₂, RT, 24h)Data not available; imidazole ring is susceptible to oxidation, potentially forming N-oxides.[3]Data not available; susceptible to oxidation.[6]Data not available; susceptible to oxidation.Data not available; susceptible to oxidation.
Photolytic (ICH Q1B, solid)Data not available; N-benzyl group may influence photostability.[4]Data not available; imidazole ring can undergo photodegradation.Data not available; likely to have some photosensitivity.[4]Benzimidazoles can be photosensitive, especially in solution.[7]
Thermal (80 °C, solid, 72h)Data not available; expected to be relatively stable in solid form at this temperature.Data not available; imidazoles generally have high thermal stability.Data not available; expected to be thermally stable.Benzimidazoles generally exhibit excellent thermal stability.[8]

Note: "Data not available" indicates that specific quantitative degradation data for the listed compound under the specified conditions could not be found in publicly accessible literature. The expected stability is inferred from general chemical principles and data on related structures.

Experimental Protocols for Stability Assessment

To obtain reliable stability data, a well-designed forced degradation study is essential. The following protocols are detailed methodologies for subjecting a compound like this compound to various stress conditions and analyzing the outcomes using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Preparation of Stock and Working Solutions
  • Stock Solution: Prepare a stock solution of the test compound (e.g., this compound or an alternative) at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[2]

  • Working Solutions: For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 0.1 mg/mL.

Forced Degradation (Stress) Conditions
  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60 °C for pre-determined time points (e.g., 2, 6, 12, and 24 hours).[4]

    • At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.[2]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.

    • Incubate at 60 °C for specified time points.[2]

    • At each time point, withdraw an aliquot, cool, and neutralize with an equivalent amount of 0.1 M hydrochloric acid prior to analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for specified time points (e.g., 2, 6, 12, and 24 hours).[5]

    • Analyze the samples directly by HPLC.

  • Thermal Degradation (Solid State):

    • Spread a thin layer of the solid compound in a petri dish.

    • Place the dish in a thermostatically controlled oven at 80 °C for 72 hours.

    • At the end of the study, dissolve a known amount of the stressed solid in the HPLC mobile phase for analysis.

  • Photostability (Solid State):

    • Expose a thin layer of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

    • After exposure, dissolve a known amount of the sample and the control in the mobile phase for analysis.

Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is crucial to separate the parent compound from any degradation products. The following is a general-purpose method that can be optimized for specific imidazole derivatives.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.[10]

  • Mobile Phase B: Acetonitrile.[10]

  • Gradient Program: A typical gradient might be: 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-20 min (90-10% B), 20-25 min (10% B).

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30 °C.[10]

  • Detection Wavelength: 220 nm or a wavelength of maximum absorbance for the specific compound.[10]

  • Injection Volume: 10 µL.[10]

Visualizing the Stability Assessment Workflow

A systematic approach is necessary to ensure a comprehensive stability assessment. The following diagram, generated using Graphviz, illustrates a logical workflow for the physicochemical characterization and forced degradation studies of a new chemical entity like this compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis and Evaluation cluster_3 Phase 4: Reporting start Test Compound (e.g., this compound) physchem Physicochemical Profiling (Solubility, pKa, logP) start->physchem method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC-UV) physchem->method_dev stress Subject Compound to Stress Conditions method_dev->stress acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress->base oxidation Oxidation (e.g., 3% H2O2, RT) stress->oxidation thermal Thermal Stress (e.g., 80°C, Solid) stress->thermal photo Photostability (ICH Q1B) stress->photo analysis Analyze Stressed Samples (Using Validated HPLC Method) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis quantify Quantify Parent Compound (% Assay) & Degradation Products analysis->quantify peak_purity Assess Peak Purity (PDA Detector) quantify->peak_purity structure_elucidation Identify Degradants (LC-MS, NMR) peak_purity->structure_elucidation report Compile Stability Report: - Degradation Profile - Degradation Pathways - Mass Balance structure_elucidation->report

Workflow for Chemical Stability Assessment.

By following the protocols and workflow outlined in this guide, researchers can systematically investigate the stability of this compound and its derivatives. The generation of such data is not only a regulatory requirement but also provides invaluable insights that can guide formulation development, define appropriate storage conditions, and ultimately contribute to the development of safe and effective medicines.

References

Safety Operating Guide

Proper Disposal of (1-Benzyl-1H-imidazol-2-yl)methanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of (1-Benzyl-1H-imidazol-2-yl)methanol, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols will ensure that this chemical is managed as hazardous waste in accordance with general safety guidelines.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. The primary hazards associated with this compound are summarized below. This information is derived from safety data sheets and should be consulted prior to handling or disposal.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Serious Eye DamageH318Causes serious eye damage.

Given these hazards, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should occur in a well-ventilated area or under a chemical fume hood.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program.[3][4][5] Never dispose of this chemical down the drain or in the regular trash.[6]

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste : Due to its toxicity and potential for eye damage, this compound must be treated as hazardous waste.

  • Segregate Waste : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes should never be mixed.[6] Store it separately from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][7][8]

Step 2: Waste Collection and Container Management
  • Use a Designated Container : Collect waste this compound in a dedicated, sealable, and chemically compatible container.[7][8] If possible, use the original container.[4] The container must be in good condition and not leak.

  • Label the Container : As soon as the first drop of waste is added, affix a hazardous waste label to the container.[9] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The accumulation start date

    • An indication of the hazards (e.g., "Toxic," "Corrosive")

  • Keep the Container Closed : The waste container must be kept tightly sealed at all times, except when adding waste.[6] This prevents the release of vapors and potential spills.

Step 3: Storage of Hazardous Waste
  • Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA at or near the point of generation.[9] This area should be under the control of laboratory personnel.

  • Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[6][9]

  • Safe Storage Location : Store the container in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[4][7] Do not store hazardous waste in cold rooms, under sinks, or in areas of high traffic.[4]

Step 4: Arranging for Disposal
  • Request a Pickup : Once the waste container is full or is no longer being used, arrange for its collection by your institution's EHS department or a licensed hazardous waste vendor.[6][9] Do not exceed the maximum allowable volume of hazardous waste in your lab (typically around 10 gallons).[6]

  • Follow Institutional Procedures : Adhere to your specific institution's procedures for waste pickup requests. This may involve filling out an online form or contacting the EHS office directly.

Step 5: Decontamination of Empty Containers
  • Rinsing Procedure : Empty containers that held this compound must be properly decontaminated before being disposed of as non-hazardous waste. The first rinse of the container should be collected and disposed of as hazardous waste.[6] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6]

  • Container Disposal : After thorough rinsing and air-drying, the container can often be disposed of as regular trash. However, it is best practice to deface the label and puncture the container to prevent reuse. Always confirm your institution's specific policies on empty container disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Step 1: Identify & Segregate Designate as hazardous waste. Keep separate from incompatible materials. B Step 2: Collect in Labeled Container Use a compatible, sealed container. Affix a hazardous waste label. A->B C Step 3: Store in SAA Place in secondary containment. Store in a cool, dry, ventilated area. B->C E Step 5: Decontaminate Empty Container Collect rinsate as hazardous waste. Dispose of container per institutional policy. B->E For empty containers D Step 4: Arrange for Pickup Contact EHS or approved vendor when container is full. C->D F Disposed by Licensed Facility D->F

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling (1-Benzyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, handling, and disposal information for (1-Benzyl-1H-imidazol-2-yl)methanol (CAS Number: 5376-10-3). The following procedures are compiled to ensure the safe management of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and causes serious eye damage. Adherence to stringent personal protective equipment protocols is mandatory to minimize exposure and ensure personal safety.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a full-face shield must be worn to protect against splashes and solid particulates. Standard safety glasses are not sufficient.[1][2]
Hand Protection Chemically resistant gloves, such as nitrile or butyl rubber, are required. Gloves should be inspected for any signs of degradation or puncture before each use.[1][2]
Skin and Body Protection A laboratory coat or a chemical-resistant apron should be worn to protect the skin. For operations with a higher risk of exposure, full-body protection may be necessary.[1][2]
Respiratory Protection All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust or vapors.[1][2][3] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational and Disposal Plans

Proper handling, storage, and disposal procedures are crucial to prevent accidents and maintain the integrity of the chemical.

Handling and Storage:

  • Avoid all direct contact with the skin, eyes, and personal clothing.[1]

  • Do not breathe dust or vapors.

  • Wash hands thoroughly after handling the compound.[1]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • The substance should be stored in a locked cabinet or other secure location.[1][2]

Spill Management: In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the spill.

  • Clean-up: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed, labeled container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan: All waste containing this compound must be treated as hazardous waste.

  • Unused Chemical: Dispose of the contents and container at an approved waste disposal facility in accordance with local, state, and federal regulations.[1][2] Do not pour down the drain.

  • Contaminated PPE: All contaminated disposable PPE, such as gloves and lab coats, must be placed in a sealed and clearly labeled container for hazardous waste disposal.[2]

Experimental Workflow: Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Begin Experiment handle_dissolve Prepare Solution handle_weigh->handle_dissolve post_decon Decontaminate Work Area handle_dissolve->post_decon Complete Experiment post_waste Dispose of Waste in Labeled Hazardous Waste Container post_decon->post_waste post_ppe Remove and Dispose of Contaminated PPE post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash spill In Case of Spill: Evacuate, Ventilate, Clean Up with Appropriate Materials exposure In Case of Exposure: Follow First Aid Measures and Seek Medical Attention

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Benzyl-1H-imidazol-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-Benzyl-1H-imidazol-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.